molecular formula ClH4N<br>NH4Cl B10774519 Ammonium Chloride CAS No. 54450-56-5

Ammonium Chloride

Cat. No.: B10774519
CAS No.: 54450-56-5
M. Wt: 53.49 g/mol
InChI Key: NLXLAEXVIDQMFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ammonium Chloride (NH₄Cl) is an inorganic compound salt with significant utility across diverse scientific research fields. In cell biology, it is widely employed as a lysosomotropic agent due to its ability to raise intra-lysosomal pH. This property inhibits lysosomal proteases and disrupts endosomal trafficking, making it a crucial tool for studying autophagy, receptor-mediated endocytosis, and antigen processing. In molecular biology, this compound serves as a key component in lysis buffers for the gentle extraction of proteins and nucleic acids from cells and tissues, helping to maintain protein stability and function. Furthermore, it finds application in microbiology as a nitrogen source in defined bacterial culture media, facilitating the study of microbial metabolism and growth. Its mechanism of action as a weak base involves its accumulation in acidic compartments, such as lysosomes and endosomes, where it becomes protonated and neutralizes the acidic environment. This product is presented as a high-purity, white crystalline powder, prepared to meet stringent quality control standards to ensure reproducibility in your experimental results. It is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human or animal use.

Properties

IUPAC Name

azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/ClH.H3N/h1H;1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXLAEXVIDQMFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[NH4+].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

ClH4N, NH4Cl
Record name AMMONIUM CHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2422
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name AMMONIUM CHLORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1051
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ammonium chloride
Source Wikipedia
URL https://en.wikipedia.org/wiki/Ammonium_chloride
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

54450-56-5 ((ammonium)HCl2)), 12125-02-9 (Parent)
Record name Ammonium chloride [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012125029
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ammonium chloride (NH4)(HCl2))
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054450565
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0020078
Record name Ammonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

53.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Ammonium chloride is a white crystalline solid. It is soluble in water(37%). The primary hazard is the threat posed to the environment. Immediate steps should be taken to limit its spread to the environment. It is used to make other ammonium compounds, as a soldering flux, as a fertilizer, and for many other uses., Dry Powder; Liquid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Finely divided, odorless, white particulate dispersed in air; [NIOSH], ODOURLESS COLOURLESS-TO-WHITE HYGROSCOPIC SOLID IN VARIOUS FORMS., Finely divided, odorless, white particulate dispersed in air.
Record name AMMONIUM CHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2422
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ammonium chloride ((NH4)Cl)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ammonium chloride fume
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/292
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name AMMONIUM CHLORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1051
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name AMMONIUM CHLORIDE FUME
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/164
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ammonium chloride fume
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0029.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

Sublimes (NIOSH, 2023), Sublimes, 338 °C (sublimes), 520 °C, sublimes
Record name AMMONIUM CHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2422
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ammonium chloride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06767
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AMMONIUM CHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/483
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name AMMONIUM CHLORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1051
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name AMMONIUM CHLORIDE FUME
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/164
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ammonium chloride fume
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0029.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

37 % (NIOSH, 2023), Strongly endothermic; sublimes without melting; somewhat hygroscopic; tendency to cake; hydrochloric acid and sodium chloride decrease solubility in water, In water, 39.5 g/100 g water at 25 °C, Almost insoluble in acetone, ether, ethyl acetate; soluble in alcohol, 28.3% (wt/wt) in water at 25 °C, Soluble in liquid ammonia, For more Solubility (Complete) data for AMMONIUM CHLORIDE (10 total), please visit the HSDB record page., Solubility in water, g/100ml at 25 °C: 28.3, 37%
Record name AMMONIUM CHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2422
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name AMMONIUM CHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/483
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name AMMONIUM CHLORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1051
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Ammonium chloride fume
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0029.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1.53 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.519 g/cu cm, 1.5 g/cm³, 1.53
Record name AMMONIUM CHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2422
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name AMMONIUM CHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/483
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name AMMONIUM CHLORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1051
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name AMMONIUM CHLORIDE FUME
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/164
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ammonium chloride fume
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0029.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Pressure

1 mmHg at 321 °F (NIOSH, 2023), 1 Pa at 91 °C (solid); 10 Pa at 121 °C (solid); 100 Pa at 159 °C (solid); 1kPa at 204.7 °C (solid); 10 kPa at 263.1 °C (solid); 100 kPa at 339.5 °C (solid), Vapor pressure, kPa at 160 °C: 0.13, 1 mmHg at 321 °F, (321 °F): 1 mmHg
Record name AMMONIUM CHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2422
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name AMMONIUM CHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/483
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name AMMONIUM CHLORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1051
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name AMMONIUM CHLORIDE FUME
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/164
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ammonium chloride fume
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0029.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Impurities

Principal impurity is NaCl.
Record name AMMONIUM CHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/483
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless crystals or crystalline masses, or white, granular powder, Colorless cubic crystals, A white, fine or coarse, crystalline powder, Finely divided, ... white particulate dispersed in air. /Ammonium chloride fume/

CAS No.

12125-02-9, 54450-56-5
Record name AMMONIUM CHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2422
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ammonium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12125-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ammonium chloride [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012125029
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ammonium chloride (NH4)(HCl2))
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054450565
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ammonium chloride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06767
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ammonium chloride ((NH4)Cl)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ammonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.976
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ammonium chloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01Q9PC255D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name AMMONIUM CHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/483
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name AMMONIUM CHLORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1051
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name AMMONIUM CHLORIDE FUME
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/164
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ammonium chloride
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/BP456D70.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

662 °F (Sublimes) (NIOSH, 2023), 520.1 (triple point; decomposes), 662 °F (sublimes), 662 °F (Sublimes)
Record name AMMONIUM CHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2422
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ammonium chloride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06767
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AMMONIUM CHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/483
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name AMMONIUM CHLORIDE FUME
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/164
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ammonium chloride fume
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0029.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Foundational & Exploratory

What are the chemical properties of ammonium chloride for research?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of Ammonium (B1175870) Chloride for Research

Introduction

Ammonium chloride (NH₄Cl), a white crystalline inorganic salt, is a versatile and indispensable reagent in numerous scientific disciplines.[1] Formed from the reaction of a weak base (ammonia) and a strong acid (hydrochloric acid), its unique chemical properties make it a crucial component in applications ranging from molecular biology and cell culture to organic synthesis and analytical chemistry.[2][3] This guide provides an in-depth exploration of the core chemical properties of this compound relevant to researchers, scientists, and drug development professionals, complete with quantitative data, detailed experimental protocols, and visualizations of key processes.

Core Physical and Chemical Properties

This compound is a hygroscopic solid, highly soluble in water, with its aqueous solutions being mildly acidic due to the hydrolysis of the ammonium ion (NH₄⁺).[4][5] It does not have a true melting point at atmospheric pressure; instead, it sublimes and decomposes upon heating.[4][5]

Table 1: General Physical and Chemical Properties of this compound

Property Value References
Chemical Formula NH₄Cl
Molar Mass 53.49 g/mol [4][6]
Appearance White crystalline solid or powder [4][6]
Density 1.519 - 1.5274 g/cm³ at 25°C [4][5]
Sublimation/Decomposition Point 337.6 - 340 °C (640 - 644 °F) [4][5]
Vapor Pressure 1 mmHg at 160.4 °C
pKa (of NH₄⁺) 9.24 at 25 °C [4][7]
pH of 5% Aqueous Solution 4.6 - 6.0 [4][8]

| Standard Enthalpy of Formation | -314.43 kJ/mol |[3][4] |

Solubility Profile

The solubility of this compound is highly dependent on the solvent and temperature. It is very soluble in water, and this solubility increases significantly with temperature.[9][10] It is sparingly soluble in alcohols like ethanol (B145695) and methanol.[5][11]

Table 2: Solubility of this compound in Various Solvents

Solvent Temperature (°C) Solubility References
Water 0 29.7 g / 100 g
Water 20 37.56 g / 100 g
Water 25 38.3 g / 100 g (383 g/L) [4][12]
Water 100 77.3 g / 100 g (740.8 g/L) [9]
Ethanol 19 0.6 g / 100 mL (6 g/L) [5][9]
Methanol 298 K (25 °C) 3.3 g / 100 g (3.3%) [11]
Glycerol - Soluble [9]

| Acetone | - | Insoluble |[5] |

Key Chemical Reactions and Applications in Research

Thermal Decomposition

Upon heating, this compound undergoes a reversible thermal decomposition into ammonia (B1221849) (NH₃) and hydrogen chloride (HCl) gas.[8][13][14] This process appears as sublimation, as the gases recombine upon cooling to form solid this compound again.[15][16] This property is a classic example of a reversible reaction involving both chemical and physical changes.[16]

G NH4Cl NH₄Cl (solid) Gases NH₃ (gas) + HCl (gas) NH4Cl->Gases Heat (>340°C) (Decomposition) Gases->NH4Cl Cool (Recombination)

Caption: Reversible thermal decomposition of this compound.

Acid-Base Chemistry and Buffering

In aqueous solution, the ammonium ion acts as a weak acid, establishing an equilibrium with ammonia and a hydronium ion, which accounts for the solution's mild acidity.[4]

NH₄⁺ + H₂O ⇌ NH₃ + H₃O⁺

This property is harnessed to create buffer solutions. When combined with ammonia (a weak base), an this compound/ammonia buffer system is formed, which is effective at maintaining a stable pH in the alkaline range of 8.2 to 10.2.[4][17] Such buffers are critical in many biochemical and enzymatic assays that are sensitive to pH changes.[1]

Role in Cell and Molecular Biology

Lysosome and Autophagy Inhibition: this compound is widely used as an inhibitor of lysosomal function and autophagy in cell biology research.[18][19] As a weak base, it can freely diffuse across the lysosomal membrane in its uncharged NH₃ form. Inside the acidic environment of the lysosome, it becomes protonated to NH₄⁺, which is membrane-impermeable and becomes trapped. This accumulation neutralizes the lysosomal pH, inhibiting the activity of acid-dependent hydrolases and disrupting the autophagy pathway.[20]

G cluster_0 Extracellular Space cluster_1 Lysosome (Acidic pH) NH3_out NH₃ NH3_in NH₃ NH3_out->NH3_in Passive Diffusion NH4_in NH₄⁺ NH3_in->NH4_in Protonation Disruption pH Gradient Disrupted Enzyme Inactivation Autophagy Blocked NH4_in->Disruption Accumulation H_in H⁺ H_in->NH4_in

Caption: Mechanism of lysosomal pH disruption by NH₄Cl.

Red Blood Cell (RBC) Lysis: this compound solutions are standard reagents for the gentle lysis of erythrocytes (RBCs) in single-cell suspensions from peripheral blood, spleen, or bone marrow.[21][22] The osmotic shock induced by the this compound selectively ruptures the RBCs while leaving leukocytes largely intact and viable for downstream applications like flow cytometry or cell culture.[22][23]

Catalyst in Organic Synthesis

This compound serves as an inexpensive, readily available, and mild acid catalyst for a wide array of organic reactions.[24][25] It is effective under neutral conditions and is used in multicomponent reactions to synthesize biologically active heterocyclic compounds, such as dihydropyrimidinones in the Biginelli reaction.[24][26] Other applications include its use in Ullmann couplings, Claisen rearrangements, and crossed-aldol condensations.[25] Saturated aqueous NH₄Cl is also commonly used to quench reaction mixtures during the workup phase of a synthesis.[7][8]

Experimental Protocols

Protocol: Red Blood Cell Lysis using ACK Buffer

This protocol is adapted for the purification of leukocytes from whole blood or spleen cell suspensions.[22][23]

Materials:

  • Ammonium-Chloride-Potassium (ACK) Lysing Buffer (154.4 mM NH₄Cl, 10 mM KHCO₃, 97.3 µM EDTA).[23]

  • Phosphate-Buffered Saline (PBS) or other suitable cell culture medium.

  • Conical tubes (15 mL or 50 mL).

  • Centrifuge.

Methodology:

  • Prepare a single-cell suspension from the tissue (e.g., spleen) or collect whole blood treated with an anticoagulant like EDTA or heparin.[22]

  • Pellet the cells by centrifugation at 300-500 x g for 5 minutes at room temperature.[22][23] Discard the supernatant.

  • Resuspend the cell pellet in 3-10 mL of 1X ACK Lysing Buffer per 10⁸ cells.[22]

  • Incubate for 3-5 minutes at room temperature.[23] Lysis can be monitored by observing the solution turn from turbid to clear.[22]

  • Stop the lysis reaction by diluting the ACK buffer with a large volume (20-30 mL) of 1X PBS or media.[22]

  • Centrifuge immediately at 500 x g for 5 minutes to pellet the leukocytes.[22]

  • Discard the supernatant containing lysed RBC ghosts.

  • Wash the leukocyte pellet once or twice with PBS or media to remove residual lysis buffer.

  • The resulting cell pellet is enriched with leukocytes and ready for downstream analysis.

G Start Start: Whole Blood or Spleen Suspension Step1 Centrifuge (500g, 5 min) Discard Supernatant Start->Step1 Step2 Resuspend Pellet in ACK Lysis Buffer Step1->Step2 Step3 Incubate (3-5 min, RT) (RBCs Lyse) Step2->Step3 Step4 Stop Lysis: Add excess PBS Step3->Step4 Step5 Centrifuge (500g, 5 min) Discard Supernatant Step4->Step5 Step6 Wash Pellet with PBS Step5->Step6 End Result: Pure Leukocyte Pellet Step6->End

Caption: Experimental workflow for red blood cell lysis.

Protocol: Quenching a Reaction in Organic Synthesis

This protocol describes the general use of saturated aqueous this compound to terminate a reaction, particularly one involving organometallic reagents or strong reducing agents.[7]

Materials:

  • Saturated aqueous solution of NH₄Cl.

  • Reaction mixture in an appropriate flask.

  • Separatory funnel.

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether).

Methodology:

  • Cool the reaction mixture in an ice bath (0 °C), especially if the reaction was exothermic or involves reactive species.

  • Slowly and carefully add the saturated aqueous NH₄Cl solution to the reaction mixture with stirring. The NH₄Cl will react with and neutralize any remaining reactive reagents (e.g., organolithiums, Grignard reagents, or hydrides).

  • Continue stirring until the quenching process is complete (e.g., gas evolution ceases).

  • Transfer the entire mixture to a separatory funnel.

  • If necessary, add more water and an immiscible organic solvent to facilitate phase separation.

  • Separate the aqueous and organic layers. The product is typically in the organic layer.

  • The aqueous layer can be extracted one or two more times with the organic solvent to maximize product recovery.

  • Combine the organic extracts and proceed with standard drying, filtration, and solvent evaporation steps.

Safety and Handling

This compound is considered moderately hazardous.[27][28] It is harmful if swallowed and causes serious eye irritation.[29][30] When handling, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[29][30][31] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhaling dust or fumes, which can cause respiratory tract irritation.[28] It is hygroscopic and should be stored in a tightly sealed container in a cool, dry place away from strong oxidizing agents, strong bases, and certain metals.[27][28]

References

Synthesis and Characterization of Ammonium Chloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the laboratory synthesis and characterization of ammonium (B1175870) chloride (NH₄Cl). It is intended to serve as a technical resource, offering detailed experimental protocols, data presentation, and visualizations to support researchers in the preparation and quality assessment of this essential laboratory reagent.

Introduction

Ammonium chloride is an inorganic compound with a wide range of applications in scientific research and the pharmaceutical industry. It is utilized in buffer solutions to maintain pH, as a nitrogen source in cell culture media, in protein purification processes, and as an expectorant in cough medicines.[1][2] The synthesis of this compound in a laboratory setting is a fundamental acid-base reaction, and its subsequent characterization is crucial to ensure its purity and suitability for specific applications.

This whitepaper details a common and reliable method for the synthesis of this compound and outlines a suite of analytical techniques for its thorough characterization.

Synthesis of this compound

The most direct and common laboratory synthesis of this compound involves the reaction of ammonia (B1221849) with hydrochloric acid.[3][4] The reaction is an exothermic acid-base neutralization that produces this compound, which can then be isolated as a crystalline solid.

Chemical Equation:

NH₃(aq) + HCl(aq) → NH₄Cl(aq)

Upon evaporation of the water, solid this compound is obtained.

Experimental Protocol: Synthesis

Materials:

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Concentrated Ammonia solution (NH₄OH, ~25-30%)

  • Distilled water

  • Beakers

  • Glass stirring rod

  • Hot plate

  • Evaporating dish

  • Buchner funnel and filter paper

  • Wash bottle

  • Spatula

Safety Precautions:

  • This procedure must be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Concentrated hydrochloric acid and ammonia are corrosive and have pungent, irritating fumes. Handle with extreme care.

  • The reaction is exothermic and generates heat.

Procedure:

  • Neutralization: Slowly and carefully add a stoichiometric amount of concentrated hydrochloric acid to a beaker containing a concentrated ammonia solution while stirring continuously with a glass rod. The addition should be done in small portions to control the exothermic reaction. To ensure complete neutralization, the pH of the resulting solution can be checked using pH indicator paper; it should be near neutral (pH 7).

  • Evaporation: Transfer the resulting this compound solution to an evaporating dish. Gently heat the solution on a hot plate to evaporate the water. Avoid boiling the solution vigorously to prevent spattering.

  • Crystallization: As the water evaporates, white crystals of this compound will begin to form. Continue heating until most of the water has been removed and a slurry of crystals is obtained.

  • Isolation: Allow the evaporating dish to cool to room temperature. Collect the this compound crystals by vacuum filtration using a Buchner funnel and filter paper.

  • Washing: Wash the crystals with a small amount of cold distilled water to remove any remaining soluble impurities.

  • Drying: Dry the purified this compound crystals in a desiccator or a drying oven at a low temperature (e.g., 60-80 °C) to a constant weight.

  • Storage: Store the dry, crystalline this compound in a tightly sealed container to prevent moisture absorption, as it is hygroscopic.[5]

Synthesis Workflow Diagram

Synthesis_Workflow reagents Reactants: Ammonia (NH₃) Hydrochloric Acid (HCl) neutralization Neutralization reagents->neutralization evaporation Evaporation neutralization->evaporation crystallization Crystallization evaporation->crystallization isolation Isolation (Filtration) crystallization->isolation drying Drying isolation->drying product Final Product: This compound (NH₄Cl) drying->product

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. This section details the experimental protocols for key analytical techniques.

Physical Properties

A summary of the key physical properties of this compound is presented in Table 1.

Table 1: Physical Properties of this compound

PropertyValue
Appearance White crystalline solid
Molar Mass 53.49 g/mol
Melting Point 338 °C (sublimes)
Boiling Point 520 °C (decomposes)
Density 1.519 g/cm³
Solubility in Water 383.0 g/L at 25 °C
pH of 5% Solution 4.6 - 6.0

Data sourced from[1][2][6][7]

Purity Determination by Titration

The purity of the synthesized this compound can be determined by an indirect acid-base titration method involving formaldehyde (B43269).[8][9][10] this compound, a salt of a weak base and a strong acid, reacts with formaldehyde to liberate an equivalent amount of hydrochloric acid, which can then be titrated with a standardized solution of sodium hydroxide.

Chemical Equations:

4 NH₄Cl + 6 HCHO → (CH₂)₆N₄ + 4 HCl + 6 H₂O HCl + NaOH → NaCl + H₂O

Materials:

  • Synthesized this compound

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Formaldehyde solution (neutralized)

  • Phenolphthalein (B1677637) indicator

  • Distilled water

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Burette

  • Erlenmeyer flasks

Procedure:

  • Preparation of Neutralized Formaldehyde: To a suitable volume of formaldehyde solution, add a few drops of phenolphthalein indicator. Titrate with the standardized 0.1 M NaOH solution until a faint pink color persists.

  • Sample Preparation: Accurately weigh about 0.1 g of the dried, synthesized this compound and dissolve it in 20 mL of distilled water in an Erlenmeyer flask.

  • Reaction with Formaldehyde: Add 5 mL of the neutralized formaldehyde solution to the this compound solution. Swirl the flask and allow it to stand for 2 minutes.

  • Titration: Add 2-3 drops of phenolphthalein indicator to the flask. Titrate the liberated hydrochloric acid with the standardized 0.1 M NaOH solution from a burette until a permanent pale pink color is obtained.

  • Calculation: The percentage purity of this compound can be calculated using the following formula:

    % Purity = (V × M × 53.49) / (W × 10)

    Where:

    • V = Volume of NaOH solution used in mL

    • M = Molarity of the NaOH solution

    • W = Weight of the this compound sample in g

    • 53.49 = Molar mass of this compound

Table 2: Example Titration Data and Purity Calculation

ParameterValue
Weight of NH₄Cl (W) 0.1052 g
Molarity of NaOH (M) 0.0995 M
Initial Burette Reading 0.10 mL
Final Burette Reading 19.85 mL
Volume of NaOH used (V) 19.75 mL
Calculated Purity 99.2%
Spectroscopic Characterization

FTIR spectroscopy is used to identify the functional groups present in the synthesized compound by measuring the absorption of infrared radiation.

Experimental Protocol: FTIR Analysis

  • Sample Preparation: The KBr pellet method is commonly used for solid samples.[11][12] Mix a small amount (1-2 mg) of the finely ground, dried this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture thoroughly.

  • Pellet Formation: Place the mixture into a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum over a suitable range, typically 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption peaks for the ammonium ion (NH₄⁺).

Table 3: Characteristic FTIR Peaks for this compound

Wavenumber (cm⁻¹)Assignment
~3130 - 3040N-H stretching (ν₃)
~2800Overtone of ν₄
~1750Combination band (ν₂ + ν₄)
~1400N-H bending (ν₄)

Data sourced from[11][13][14]

XRD is a powerful technique for confirming the crystalline structure of the synthesized this compound.

Experimental Protocol: XRD Analysis

  • Sample Preparation: Finely grind the dried this compound crystals into a homogenous powder using a mortar and pestle.

  • Sample Mounting: Mount the powdered sample onto a sample holder. Ensure the surface of the powder is flat and level with the surface of the holder.

  • Data Acquisition: Place the sample holder in the X-ray diffractometer. Set the instrument to scan over a 2θ range typically from 10° to 80° using Cu Kα radiation.

  • Data Analysis: Compare the obtained diffraction pattern with the standard JCPDS (Joint Committee on Powder Diffraction Standards) file for this compound to confirm its crystal structure.

Table 4: Major XRD Peaks for this compound (Cubic Structure)

2θ (degrees)Miller Indices (hkl)
32.6(110)
46.7(200)
57.8(211)
67.5(220)
76.4(310)

Data sourced from[15][16]

Melting Point Determination

The melting point is a useful indicator of the purity of a crystalline solid. Pure compounds typically have a sharp melting point range. It is important to note that this compound sublimes at atmospheric pressure.[1][6]

Experimental Protocol: Melting Point Determination

  • Sample Preparation: Place a small amount of the finely powdered, dry this compound into a capillary tube, sealed at one end, to a height of 2-3 mm.[17][18]

  • Measurement: Place the capillary tube in a melting point apparatus. Heat the sample slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected sublimation point.

  • Observation: Record the temperature at which the solid begins to sublime and the temperature at which the last of the solid disappears. This range is the sublimation point range. For this compound, this is expected to be around 338 °C.[7]

Characterization Workflow Diagram

Characterization_Workflow product Synthesized This compound physical Physical Properties (Appearance, Solubility) product->physical titration Purity Determination (Titration) product->titration ftir Structural Confirmation (FTIR) product->ftir xrd Crystallinity Check (XRD) product->xrd melting_point Purity Check (Melting/Sublimation Point) product->melting_point

Caption: Overview of the characterization process for synthesized this compound.

Conclusion

This technical guide has provided detailed methodologies for the synthesis and comprehensive characterization of this compound for laboratory use. By following the outlined experimental protocols, researchers, scientists, and drug development professionals can confidently prepare and verify the quality of this compound, ensuring its suitability for their specific applications. The provided data tables and workflow diagrams serve as quick references to support the practical implementation of these procedures.

References

Ammonium chloride crystal structure and its implications in research.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Crystal Structure of Ammonium (B1175870) Chloride and Its Implications in Research

Introduction

Ammonium chloride (NH₄Cl) is an inorganic salt composed of ammonium cations ([NH₄]⁺) and chloride anions (Cl⁻).[1][2] It presents as a white, hygroscopic crystalline solid that is highly soluble in water, forming mildly acidic solutions.[2][3] Historically known as sal ammoniac, NH₄Cl has diverse applications, ranging from its use as a nitrogen source in fertilizers and an electrolyte in batteries to its role as a fluxing agent in metallurgy.[3][4]

For researchers, scientists, and drug development professionals, the significance of this compound extends to its unique physicochemical properties, which are fundamentally governed by its crystal structure. This guide provides a detailed examination of the crystallographic properties of this compound, its phase transitions, and the profound implications of these characteristics in key areas of scientific research, including cell biology, drug formulation, and protein crystallography.

The Crystal Structure of this compound

This compound is a polymorphic compound, meaning it can exist in several different crystal structures, or phases, depending on the temperature and pressure. The primary phases of interest under typical laboratory conditions are the α (disordered CsCl-type), β (ordered CsCl-type), and γ (NaCl-type) phases. These are also referred to in literature using Roman numerals.

At ambient temperature and pressure, NH₄Cl adopts the β-phase, which has an ordered cesium chloride (CsCl)-type cubic structure.[4] In this configuration, each ammonium ion is surrounded by eight chloride ions at the corners of a cube, and vice versa. The tetrahedral ammonium cations are ordered with their N-H bonds pointing towards adjacent chloride anions, forming N-H···Cl hydrogen bonds.[4][5]

Phase Transitions

This compound undergoes a notable order-disorder phase transition, often referred to as a lambda transition, at approximately -30.4 °C (242.8 K).[2][4]

  • β-phase (Ordered, CsCl-type, Space Group P-43m): Below the transition temperature, the ammonium tetrahedra have a parallel alignment, resulting in an ordered structure.

  • α-phase (Disordered, CsCl-type, Space Group Pm-3m): Above the transition temperature, the ammonium ions become orientationally disordered, with the tetrahedra randomly occupying one of two possible orientations within the cubic lattice.[3]

  • γ-phase (NaCl-type): At higher temperatures (above 184.5 °C or 457.6 K), this compound transitions to a face-centered cubic (FCC) NaCl-type structure.[6]

These transitions are crucial as they affect the material's physical properties, including its heat capacity and thermal expansivity.[7][8]

G cluster_temp Phase Transitions of NH₄Cl (at 1 atm) node_beta β-Phase (Ordered CsCl-type) < -30.4°C node_alpha α-Phase (Disordered CsCl-type) -30.4°C to 184.5°C node_beta->node_alpha T = -30.4°C (242.8 K) (Lambda Transition) node_gamma γ-Phase (NaCl-type) > 184.5°C node_alpha->node_gamma T = 184.5°C (457.6 K)

Caption: Phase transitions of this compound at atmospheric pressure.

Crystallographic and Physicochemical Data

The quantitative properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Crystallographic Properties of this compound Phases

Propertyβ-Phase (Ordered)α-Phase (Disordered)γ-Phase (NaCl-type)
Crystal System CubicCubicCubic
Space Group P-43mPm-3m[3][4]Fm-3m
Lattice Constant (a) ~3.820 Å (at low temp)3.876 nm (0.3876 Å)[4][9]~6.53 Å
Formula Units (Z) 1[9]14
Temperature Range < 242.8 K242.8 K to 457.6 K> 457.6 K

Table 2: General Physicochemical Properties of this compound

PropertyValue
Chemical Formula NH₄Cl[1]
Molar Mass 53.49 g/mol [1][10]
Appearance White or colorless crystalline solid[3][4]
Density 1.519 g/cm³ (at 25°C)[4]
Solubility in Water 383.0 g/L (at 25°C)[2][4]
Sublimation Point 338 °C (640 °F)[1][2]
pH of 5% Solution 4.6 - 6.0[2][4]
Standard Enthalpy of Formation -314.43 kJ/mol[4][9]

Implications in Research and Drug Development

The properties derived from NH₄Cl's structure have significant implications across various scientific disciplines.

Pharmaceutical Applications

In drug development and medicine, this compound is utilized for several key purposes:

  • Systemic Acidifying Agent: Due to the hydrolysis of the ammonium ion (NH₄⁺ + H₂O ⇌ NH₃ + H₃O⁺), NH₄Cl solutions are mildly acidic.[4][11] This property is exploited to treat severe metabolic alkalosis and to acidify urine, which can help manage certain urinary tract disorders or enhance the excretion of specific toxins.[2][11][12]

  • Expectorant in Cough Medicine: NH₄Cl serves as an expectorant by irritating the gastric mucosa.[11][12] This action reflexively stimulates the secretion of respiratory tract fluid, increasing mucus volume and reducing its viscosity, which makes it easier to cough up.[2][10][11]

Cell Biology Research

This compound is a versatile and widely used tool in cell biology laboratories.

  • Lysis of Red Blood Cells (RBCs): Hypotonic shock is a common method for lysing RBCs in samples like peripheral blood or spleen tissue to isolate leukocytes. This compound-based lysis buffers (e.g., ACK buffer) are standard for this purpose due to their gentle and effective action, which leaves other cell types, like lymphocytes, largely intact.[13][14]

  • Modulation of Intracellular pH and Autophagy Inhibition: As a weak base, unprotonated ammonia (B1221849) (NH₃) can freely diffuse across cellular membranes, including the lysosomal membrane. Inside the acidic environment of the lysosome, it becomes protonated to form the membrane-impermeable ammonium ion (NH₄⁺), effectively trapping H⁺ ions and raising the intralysosomal pH.[15] This neutralization of lysosomal pH inhibits the activity of acid-dependent hydrolases, blocking the final degradation step of autophagy (autophagic flux).[15][16] Researchers use NH₄Cl to study the accumulation of autophagosomes and analyze the mechanisms of autophagy.[16][17]

G cluster_cell Mechanism of NH₄Cl on Lysosomal pH and Autophagy cluster_membrane Cell Membrane cluster_lysosome Lysosome (Acidic pH) NH3_ext NH₃ (extracellular) NH4_ext NH₄⁺ (extracellular) NH3_ext->NH4_ext Equilibrium pKa ~9.24 NH3_int NH₃ (cytosol) NH3_ext->NH3_int Passive Diffusion NH4_lys NH₄⁺ (trapped) NH3_int->NH4_lys Protonation pH_increase Lysosomal pH Increases (Neutralization) NH4_lys->pH_increase H_lys H⁺ enzyme_inhibition Acid Hydrolase Inhibition pH_increase->enzyme_inhibition autophagy_block Autophagic Flux Blocked (Degradation Fails) enzyme_inhibition->autophagy_block

Caption: NH₄Cl mechanism for lysosomal de-acidification and autophagy inhibition.

Protein Crystallization

The production of high-quality protein crystals is essential for determining their three-dimensional structure via X-ray crystallography. This compound, though less common than ammonium sulfate (B86663), is used as a precipitating agent in this process.[18][19][20] By competing for water molecules, salts like NH₄Cl reduce the solubility of the protein in the solution, gradually bringing it to a state of supersaturation from which crystals can nucleate and grow.[21] Its high solubility and effect on protein hydration shells make it a useful component of crystallization screening cocktails.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Protocol for Crystal Structure Determination by Powder X-ray Diffraction (PXRD)

This protocol outlines the general workflow for analyzing the crystal structure of an NH₄Cl sample.

G cluster_workflow Workflow: Powder X-ray Diffraction (PXRD) of NH₄Cl start Start: Obtain NH₄Cl Sample grind 1. Sample Preparation Grind NH₄Cl to a fine, homogeneous powder. start->grind mount 2. Sample Mounting Pack powder into a sample holder (e.g., zero-background plate). grind->mount instrument 3. Instrument Setup Set up diffractometer (e.g., Cu Kα radiation, define 2θ scan range). mount->instrument scan 4. Data Collection Perform the XRD scan to obtain a diffraction pattern. instrument->scan process 5. Data Processing Identify peak positions (2θ) and intensities. Compare to database (e.g., ICDD). scan->process analyze 6. Structural Analysis Perform Rietveld refinement to determine lattice parameters, space group, and phase purity. process->analyze end End: Crystal Structure Determined analyze->end

Caption: General experimental workflow for PXRD analysis of this compound.

Methodology:

  • Sample Preparation: A pure, dry sample of this compound is finely ground using an agate mortar and pestle to ensure random crystal orientation and minimize preferred orientation effects.

  • Sample Mounting: The resulting powder is carefully packed into a flat sample holder. The surface is flattened to ensure it is perfectly coplanar with the axis of the goniometer.

  • Instrument Configuration: A powder X-ray diffractometer is configured with a specific X-ray source, typically Cu Kα (λ = 1.5406 Å). The instrument is set to scan over a relevant range of 2θ angles (e.g., 10-90°) with a defined step size and dwell time.

  • Data Collection: The scan is initiated. The detector measures the intensity of diffracted X-rays at each 2θ angle, generating a diffractogram (intensity vs. 2θ).

  • Data Analysis:

    • Phase Identification: The positions and relative intensities of the diffraction peaks are compared against a crystallographic database (like the ICDD PDF) to confirm the phase of NH₄Cl.[22]

    • Lattice Parameter Calculation: Bragg's Law (nλ = 2d sinθ) is used to calculate the d-spacings from the peak positions.[23] These values are then used to refine the lattice parameters of the unit cell.

    • Rietveld Refinement: For a detailed structural solution, Rietveld refinement is performed. This computational method fits a calculated diffraction pattern to the experimental data, allowing for the precise determination of lattice parameters, atomic positions, and other structural details.

Protocol for Red Blood Cell (RBC) Lysis in a Peripheral Blood Sample

This protocol is for the selective removal of RBCs to enrich for leukocytes.

Materials:

  • ACK Lysis Buffer (Ammonium-Chloride-Potassium): 0.15 M NH₄Cl, 10 mM KHCO₃, 0.1 mM Na₂EDTA. Adjust pH to 7.2-7.4. Filter-sterilize.

  • Phosphate-Buffered Saline (PBS) or other appropriate cell culture medium.

  • Centrifuge.

  • Whole blood sample treated with an anticoagulant (e.g., EDTA).

Methodology:

  • Sample Collection: Collect whole blood in a tube containing an anticoagulant.

  • Dilution: Dilute the blood sample 1:1 with PBS in a conical centrifuge tube.

  • Lysis: Add 9 volumes of cold (4°C) ACK Lysis Buffer to the diluted blood sample (e.g., add 9 mL of ACK buffer to 1 mL of blood).[14]

  • Incubation: Mix immediately by inverting the tube several times. Incubate the suspension on ice for 5-10 minutes.[14] The incubation time may need optimization depending on the species and sample freshness.

  • Centrifugation: Centrifuge the suspension at 300 x g for 5 minutes at 4°C to pellet the leukocytes.

  • Supernatant Removal: Carefully aspirate and discard the supernatant, which contains lysed RBCs, without disturbing the white cell pellet.

  • Washing: Resuspend the cell pellet in 10 mL of cold PBS or medium. Centrifuge again at 300 x g for 5 minutes.

  • Final Resuspension: Discard the supernatant and resuspend the final leukocyte pellet in the desired volume of appropriate buffer or medium for downstream applications such as flow cytometry or cell counting.

Protocol for Analysis of Autophagy Inhibition via Lysosomal pH Neutralization

This protocol uses fluorescence microscopy to observe the effects of NH₄Cl on lysosomal pH and autophagosome accumulation.

Materials:

  • Cultured cells grown on glass coverslips.

  • Complete cell culture medium.

  • This compound (10-20 mM working solution in culture medium).

  • LysoTracker Red DND-99 (for labeling acidic lysosomes).

  • GFP-LC3 expressing cells (or immunofluorescence for endogenous LC3).

  • Fluorescence microscope.

Methodology:

  • Cell Preparation: Seed cells expressing a fluorescent autophagy marker (e.g., GFP-LC3) onto glass coverslips and allow them to adhere overnight.

  • Induction of Autophagy (Optional): To enhance the signal, autophagy can be induced by starving the cells (e.g., incubating in Earle's Balanced Salt Solution) for 2-4 hours.

  • Treatment: Treat one set of coverslips with complete medium containing 10-20 mM NH₄Cl for 2-4 hours. Keep another set as an untreated control.

  • Lysosome Staining: During the last 30 minutes of the treatment, add LysoTracker Red (50-75 nM final concentration) to the medium of both treated and untreated cells to stain acidic compartments.

  • Washing and Fixation: Wash the cells three times with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Imaging: Mount the coverslips onto microscope slides. Image the cells using a fluorescence microscope.

  • Analysis:

    • Control Cells: Observe bright, punctate staining for both GFP-LC3 (autophagosomes) and LysoTracker Red (lysosomes), with significant colocalization indicating active autophagic flux.

    • NH₄Cl-Treated Cells: Observe a significant increase in the number and intensity of GFP-LC3 puncta, indicating the accumulation of autophagosomes.[16] Simultaneously, observe a marked decrease or complete loss of the LysoTracker Red signal, confirming the neutralization of lysosomal pH.[15] The lack of colocalization signifies a block in autophagic degradation.

References

A Comprehensive Technical Guide to the Solubility of Ammonium Chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of ammonium (B1175870) chloride (NH₄Cl) in various organic solvents. As a key reagent and intermediate in numerous chemical and pharmaceutical processes, understanding its solubility characteristics is critical for process design, formulation development, and reaction optimization. This document compiles quantitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a visual workflow to guide laboratory procedures.

Quantitative Solubility Data

The solubility of ammonium chloride, an inorganic salt, in organic solvents is governed by factors such as solvent polarity, hydrogen bonding capability, and temperature. Generally, its solubility is highest in polar protic solvents and significantly lower in non-polar or aprotic solvents. The following table summarizes the quantitative solubility of this compound in a range of common organic solvents.

SolventChemical ClassSolubilityTemperature (°C)Temperature (K)Citation(s)
MethanolPolar Protic Alcohol3.2 g / 100 g17290.15[1][2]
3.35 g / 100 g19292.15[1][2][3]
3.54 g / 100 g25298.15[1][2][3][4]
3.7 g / 100 g40313.15[5][6]
EthanolPolar Protic Alcohol0.6 g / 100 mL19292.15[1][3][7][8]
1-PropanolPolar Protic Alcohol0.18 g / 100 g25298.15[2]
2-PropanolPolar Protic Alcohol0.00116 g / 100 g25298.15[2]
Ethylene GlycolPolar Protic Diol9.7 g / 100 g40313.15[5][6]
11.9 g / 100 g80353.15[5][6]
GlycerolPolar Protic Polyol9.7 g / 100 g25298.15[1][2][3]
Dimethylformamide (DMF)Polar Aprotic0.1 g / 100 g25298.15[2]
AcetonitrilePolar Aprotic0.000123 g / 100 g25298.15[2]
0.000357 g / 100 g65338.15[2]
Acetic AcidPolar Protic0.067 g / 100 g16.6289.75[1][2][3]
AcetonePolar AproticSlightly Soluble--[1][3][9][10]
Dimethyl Sulfoxide (DMSO)Polar AproticInsoluble--[11][12][13]
Ethyl AcetateModerately Polar AproticInsoluble / Practically Insoluble--[1][2][3][9][14]
Diethyl EtherNon-polar AproticInsoluble / Practically Insoluble--[1][2][3][10][14]
TolueneNon-polar AromaticInsoluble--[1]
XyleneNon-polar AromaticInsoluble--[1]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental to chemical research. The following protocols describe common and reliable methods for measuring the solubility of an ionic compound like this compound in an organic solvent.

This is a widely used method for determining solubility at a specific temperature. It relies on achieving a saturated solution and then quantifying the dissolved solute.[15][16]

Methodology:

  • Sample Preparation: Add an excess amount of this compound to a known mass or volume of the selected organic solvent in a sealed, temperature-controlled vessel. The presence of undissolved solid is essential to ensure saturation.[15]

  • Equilibration: Stir the suspension vigorously at a constant, controlled temperature for a predetermined period. The time required to reach equilibrium (when the concentration of the dissolved solute no longer changes) should be established through preliminary experiments, with typical durations ranging from several hours to days (e.g., 20-72 hours).[15][16]

  • Phase Separation: Once equilibrium is reached, cease agitation and allow the excess solid to settle. Carefully extract a sample of the supernatant (the clear, saturated solution) using a syringe fitted with a fine-particle filter (e.g., PTFE 0.22 µm) to prevent the transfer of any undissolved solid.[17] This step should be performed while maintaining the system temperature.

  • Quantification:

    • Accurately weigh an aliquot of the clear, saturated filtrate into a pre-weighed container.

    • Carefully evaporate the solvent under controlled conditions (e.g., vacuum oven at a temperature that avoids decomposition of the solute).

    • Weigh the container with the remaining dry solid (this compound).[17]

  • Calculation: The solubility is calculated as the mass of the dried solute per mass of the solvent evaporated.

This method involves observing the temperature at which a solution of known composition becomes saturated.

Methodology:

  • Sample Preparation: Prepare a series of samples with known concentrations of this compound in the solvent of interest.

  • Heating and Cooling Cycle: Place a sample in a device that allows for precise temperature control and visual or instrumental observation (e.g., a laser monitoring system).[17]

  • Dissolution Point: Slowly heat the sample with stirring until all the solid this compound dissolves completely. The temperature at which the last crystal disappears is the dissolution temperature for that specific concentration.

  • Crystallization Point: Subsequently, cool the solution slowly and record the temperature at which the first crystals reappear.

  • Data Analysis: The average of the dissolution and crystallization temperatures is taken as the saturation temperature for that concentration. By repeating this process for samples of different known concentrations, a solubility curve as a function of temperature can be constructed.

This protocol is similar to the isothermal equilibrium method, but quantification is performed using analytical instrumentation instead of gravimetry.

Methodology:

  • Sample Preparation & Equilibration: Follow steps 1 and 2 of the Isothermal Equilibrium Method to prepare a saturated solution.

  • Phase Separation & Dilution: Follow step 3 to obtain a clear, filtered sample of the saturated solution. Accurately dilute a known mass or volume of this filtrate with a suitable solvent to bring the concentration within the working range of the analytical instrument.

  • Quantification: Analyze the concentration of the diluted sample using a calibrated analytical technique such as:

    • Ion Chromatography: To measure the concentration of the ammonium (NH₄⁺) or chloride (Cl⁻) ions.[18]

    • High-Performance Liquid Chromatography (HPLC): Particularly useful if one of the ions can be detected directly or after derivatization.[15][16]

  • Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the Isothermal Equilibrium Method, a foundational technique for solubility determination.

Solubility_Workflow A Start: Prepare System B Add excess NH₄Cl to known mass of solvent A->B C Equilibrate at Constant T (Vigorous Stirring) B->C D Verify Equilibrium (e.g., 24-48 hrs) C->D E Cease Stirring, Allow to Settle D->E Equilibrium Reached F Extract Supernatant via Filtered Syringe E->F G Quantification Path F->G H Gravimetric Analysis G->H Path 1 L Analytical Analysis G->L Path 2 I Weigh aliquot of filtrate H->I J Evaporate solvent I->J K Weigh dry solute J->K O Calculate Solubility K->O M Dilute aliquot precisely L->M N Measure concentration (e.g., IC, HPLC) M->N N->O P End O->P

Caption: Workflow for Isothermal Solubility Determination.

References

A Technical Guide to the Thermal Decomposition of Ammonium Chloride in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the thermal decomposition of ammonium (B1175870) chloride (NH₄Cl), a process of significant interest in various fields of chemical research and development. The guide details the underlying chemical principles, experimental procedures for laboratory-scale investigation, and relevant physicochemical data.

Theoretical Background

Ammonium chloride, a white crystalline inorganic salt, exhibits unique behavior upon heating. While it appears to sublime—transitioning directly from a solid to a gaseous state—the process is fundamentally a reversible chemical decomposition.[1][2][3][4][5][6] This distinction is critical, as the transformation involves chemical changes rather than a mere physical phase transition.[1][4][5][6]

1.1 The Decomposition Reaction

When heated strongly, solid this compound decomposes into its constituent gases: ammonia (B1221849) (NH₃) and hydrogen chloride (HCl).[1][7][8][9] This is an endothermic and reversible reaction, meaning the gaseous products will recombine to form solid this compound upon cooling.[2][4][6][8][10] The equilibrium for this reaction is represented as:

NH₄Cl(s) ⇌ NH₃(g) + HCl(g) [6][10][11]

The decomposition process becomes significant at temperatures above 340°C, with a defined decomposition point of 337.6°C at atmospheric pressure.[1][2][8][10][11]

1.2 Thermodynamics and Kinetics

The thermal decomposition of this compound is governed by established thermodynamic and kinetic principles. The reaction is endothermic, requiring an input of heat energy to proceed. The standard enthalpy of decomposition is +176.1 kJ/mol.[10][11] From a kinetics perspective, the decomposition follows a first-order rate law with an activation energy of approximately 176 kJ/mol.[11]

Quantitative Data Summary

The following tables summarize key quantitative data pertinent to the thermal decomposition of this compound.

Table 1: Thermodynamic Properties of this compound

Property Value Units
Standard Enthalpy of Formation (ΔfH°) -314.43 kJ/mol
Standard Gibbs Free Energy of Formation (ΔfG°) -202.97 kJ/mol
Standard Molar Entropy (S°) 94.56 J/mol·K
Heat Capacity (Cp) 84.1 J/mol·K
Enthalpy of Decomposition (ΔdecompH°) 176.1 kJ/mol

Source:[10][11]

Table 2: Decomposition and Vapor Pressure Data

Parameter Value Conditions
Decomposition Temperature 337.6 °C at 1 atm
Vapor Pressure 133.3 Pa at 160.4°C
Vapor Pressure 33.5 kPa at 300°C

Source:[10][11]

Table 3: Equilibrium Constant (Kp) for the Decomposition Reaction

Temperature Kp Units
25°C (298.15 K) 1.04 × 10⁻¹⁶ (atm)²
276.85°C (550 K) 0.0133 (atm)²

Source:[11][12]

Experimental Protocols

This section outlines a standard laboratory procedure for observing the thermal decomposition of this compound and identifying its products.

3.1 Materials and Apparatus

  • Reagents:

    • This compound (NH₄Cl), solid

    • Nessler's Reagent

    • Blue Litmus (B1172312) Paper

    • Distilled Water

    • Cotton Wool

  • Apparatus:

    • China dish

    • Glass funnel (to fit over the china dish)

    • Bunsen burner or hot plate

    • Tripod stand

    • Wire gauze

    • Spatula

    • Filter paper strips

3.2 Experimental Procedure

  • Setup: Place a small quantity (approx. 5 g) of solid this compound into a clean, dry china dish.[7]

  • Assembly: Position the china dish on a wire gauze atop a tripod stand. Invert the glass funnel and place it over the china dish to cover the sample.[3][7]

  • Vapor Containment: Loosely plug the stem of the inverted funnel with a piece of cotton wool.[3][13] This prevents the rapid escape of gaseous products while avoiding pressure buildup.

  • Heating: Gently heat the china dish using a Bunsen burner or hot plate.[3]

  • Observation: As the temperature rises, observe the formation of dense white fumes inside the funnel.[13] Note that the solid this compound will gradually disappear without melting.[13] Concurrently, a white solid will begin to deposit on the cooler, upper inner surfaces of the funnel.[3][13]

3.3 Product Identification

  • Test for Ammonia (NH₃): Moisten a strip of filter paper with Nessler's reagent.[7][13] Carefully remove the cotton plug and introduce the test strip into the fumes escaping from the funnel stem. A change in color to yellowish-brown indicates the presence of ammonia.[2][7][13]

  • Test for Hydrogen Chloride (HCl): Moisten a piece of blue litmus paper with distilled water. Introduce the moist litmus paper into the stream of fumes. The litmus paper turning red confirms the presence of an acidic gas, hydrogen chloride.[2][7][13]

3.4 Safety Precautions

  • This experiment must be conducted in a well-ventilated laboratory or under a fume hood, as the gaseous products (ammonia and hydrogen chloride) are toxic and irritating if inhaled.[3][9]

  • Standard personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.[3]

  • Handle reagents with care and dispose of chemical waste according to institutional guidelines.[3]

Visualizations

The following diagrams illustrate the experimental workflow and the chemical equilibrium of the decomposition process.

Experimental_Workflow cluster_setup 1. Preparation & Setup cluster_heating 2. Heating Process cluster_analysis 3. Product Analysis cluster_results 4. Observations A Place NH4Cl in China Dish B Cover with Inverted Funnel A->B C Plug Funnel Stem with Cotton B->C D Gently Heat China Dish C->D E Observe Fumes & Solid Deposition D->E F Test Fumes with Moist Nessler's Reagent E->F G Test Fumes with Moist Blue Litmus Paper E->G H Nessler's Reagent turns Brown (NH3 confirmed) F->H I Litmus Paper turns Red (HCl confirmed) G->I

Caption: Experimental workflow for the thermal decomposition of NH₄Cl.

Decomposition_Equilibrium NH4Cl Solid this compound (NH4Cl) Products Ammonia Gas (NH3) + Hydrogen Chloride Gas (HCl) NH4Cl->Products  Decomposition (Heating > 338°C)   Products->NH4Cl  Recombination (Cooling)  

Caption: Reversible equilibrium of this compound decomposition.

References

The Pivotal Role of pKa in Ammonium Chloride Buffer Preparation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental properties of ammonium (B1175870) chloride, focusing on its pKa and the profound implications for the formulation of buffer systems. A thorough understanding of these principles is critical for professionals in research, scientific, and drug development fields where precise pH control is paramount for experimental success and product stability.

Executive Summary

Ammonium chloride (NH₄Cl) is a weak acid that, in conjunction with its conjugate base ammonia (B1221849) (NH₃), forms a versatile and widely utilized buffer system. The efficacy of this buffer is intrinsically linked to the pKa of the ammonium ion (NH₄⁺), which is approximately 9.24. This value dictates the optimal buffering range of the this compound/ammonia system, making it particularly suitable for applications requiring stable pH control in the alkaline range. This guide will provide a comprehensive overview of the theoretical underpinnings, practical preparation, and diverse applications of this compound buffers, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

The Chemistry of this compound and its pKa

This compound is the salt of a weak base (ammonia) and a strong acid (hydrochloric acid). In aqueous solution, it dissociates completely into ammonium ions (NH₄⁺) and chloride ions (Cl⁻). The ammonium ion is the conjugate acid of ammonia and is capable of donating a proton, thus behaving as a weak acid.

The acidic nature of the ammonium ion is quantified by its acid dissociation constant (Ka), and more conveniently, by its pKa, which is the negative logarithm of the Ka. The pKa value represents the pH at which the concentrations of the acidic form (NH₄⁺) and the basic form (NH₃) are equal. The widely accepted pKa for the ammonium ion at or near room temperature is approximately 9.24.[1][2]

Table 1: Physicochemical Properties of Ammonium Ion

PropertyValueReference
pKa (at 25 °C)~9.24[1][2]
Ka~5.75 x 10⁻¹⁰[1]
Effective Buffering RangepH 8.2 - 10.2[3]

The equilibrium between the ammonium ion and ammonia in water is depicted in the following reaction:

NH₄⁺(aq) + H₂O(l) ⇌ NH₃(aq) + H₃O⁺(aq)

The Henderson-Hasselbalch equation is a cornerstone for preparing buffer solutions, as it mathematically connects pH, pKa, and the ratio of the conjugate base to the weak acid. For the ammonium buffer system, the equation is:

pH = pKa + log([NH₃]/[NH₄⁺])

This equation underscores that the pH of an ammonium buffer is determined by the pKa of the ammonium ion and the molar ratio of ammonia to this compound.

Relevance in Buffer Preparation

The pKa of 9.24 dictates that this compound buffers are most effective at maintaining a stable pH within the range of approximately 8.2 to 10.2.[3] This is because the buffer has its maximum capacity to resist pH changes when the concentrations of the weak acid and its conjugate base are equal (i.e., when pH = pKa).

Buffer Capacity

Buffer capacity (β) is a quantitative measure of a buffer's resistance to pH change upon the addition of an acid or base. It is influenced by the total concentration of the buffer components and the proximity of the buffer's pH to the pKa of the weak acid. The buffer capacity is maximal at pH = pKa and decreases as the pH deviates from this value. Therefore, for applications requiring robust pH control in the alkaline range, an ammonium buffer is an excellent choice.

Experimental Determination of pKa

Accurate determination of the pKa of the ammonium ion is crucial for precise buffer preparation. Two common laboratory methods for this are potentiometric titration and spectrophotometry.

Potentiometric Titration

This is a highly accurate and widely used method for pKa determination.[4][5]

Experimental Protocol:

  • Preparation of Solutions:

    • Prepare a standard solution of a strong base, typically 0.1 M Sodium Hydroxide (B78521) (NaOH), and accurately determine its concentration.

    • Prepare a solution of this compound of known concentration, for instance, 0.1 M.

  • Titration Setup:

    • Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

    • Place a known volume (e.g., 50 mL) of the this compound solution into a beaker.

    • Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

  • Titration Procedure:

    • Begin stirring the this compound solution at a constant, moderate rate.

    • Add the standardized NaOH solution in small, precise increments (e.g., 0.5 mL) from a burette.

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be identified by finding the maximum of the first derivative of the titration curve (ΔpH/ΔV).

    • The half-equivalence point occurs at exactly half the volume of NaOH required to reach the equivalence point.

    • The pH at the half-equivalence point is equal to the pKa of the ammonium ion.[1][2]

Spectrophotometry

This method is advantageous when the acidic or basic form of the compound has a distinct UV-Vis absorbance spectrum. For the ammonium ion, direct spectrophotometry is less common as neither NH₄⁺ nor NH₃ has a strong chromophore. However, indirect methods involving a pH indicator whose color change is sensitive to the pH changes in the ammonium buffer system can be employed.

Preparation of this compound Buffers

The preparation of an this compound buffer to a specific pH requires the careful calculation of the amounts of this compound and ammonia needed, based on the Henderson-Hasselbalch equation.

Example Protocol for Preparing 1 L of a 0.1 M, pH 9.5 Ammonium Buffer:

  • Determine the required ratio of [NH₃] to [NH₄⁺]:

    • Using the Henderson-Hasselbalch equation: 9.5 = 9.24 + log([NH₃]/[NH₄⁺])

    • 0.26 = log([NH₃]/[NH₄⁺])

    • [NH₃]/[NH₄⁺] = 10^⁰.²⁶ ≈ 1.82

  • Determine the individual concentrations:

    • We know that [NH₃] + [NH₄⁺] = 0.1 M (the total buffer concentration).

    • From the ratio, [NH₃] = 1.82 * [NH₄⁺].

    • Substituting this into the sum of concentrations: 1.82 * [NH₄⁺] + [NH₄⁺] = 0.1 M

    • 2.82 * [NH₄⁺] = 0.1 M

    • [NH₄⁺] = 0.0355 M

    • [NH₃] = 0.1 M - 0.0355 M = 0.0645 M

  • Calculate the required masses and volumes:

    • This compound (NH₄Cl):

      • Molar mass of NH₄Cl = 53.49 g/mol

      • Mass of NH₄Cl = 0.0355 mol/L * 53.49 g/mol * 1 L = 1.90 g

    • Ammonia (NH₃):

      • A concentrated ammonia solution is typically around 14.8 M. The exact concentration should be verified.

      • Volume of concentrated NH₃ = (0.0645 mol/L * 1 L) / 14.8 mol/L ≈ 0.00436 L or 4.36 mL

  • Preparation Procedure:

    • Dissolve 1.90 g of this compound in approximately 900 mL of deionized water in a 1 L volumetric flask.

    • Carefully add 4.36 mL of concentrated ammonia solution to the flask.

    • Mix the solution well.

    • Adjust the final volume to 1 L with deionized water.

    • Verify the pH of the final buffer solution with a calibrated pH meter and adjust if necessary by adding small amounts of concentrated ammonia or a strong acid like HCl.

Table 2: Example Formulations for Ammonium Buffers

Target pH[NH₄Cl] (M)[NH₃] (M)Grams of NH₄Cl per 1 LVolume of 14.8 M NH₃ per 1 L
8.50.0850.0154.55 g1.01 mL
9.00.0630.0373.37 g2.50 mL
9.240.0500.0502.67 g3.38 mL
9.50.0350.0651.87 g4.39 mL
10.00.0150.0850.80 g5.74 mL

Note: These are theoretical calculations. The final pH should always be verified experimentally.

Applications in Research and Drug Development

Ammonium-based buffers are indispensable in various scientific applications due to their buffering capacity in the alkaline range.

Enzyme Assays

Many enzymes exhibit optimal activity at alkaline pH. Ammonium buffers are frequently used to maintain a stable pH environment during enzymatic reactions, ensuring reliable and reproducible kinetic data.[6] The choice of buffer is critical as some buffer components can interact with the enzyme or substrates.

Protein Crystallization

Ammonium sulfate (B86663) is a common precipitating agent in protein crystallography.[7][8] Ammonium-containing buffers can be used to control the pH during the crystallization process, which is a critical parameter for obtaining high-quality crystals suitable for X-ray diffraction studies.[9][10]

Cell Culture

This compound solutions are used in cell culture for various purposes, including the lysis of red blood cells in preparations of peripheral blood or spleen cells.[11][12] In some contexts, this compound can be used to regulate intracellular pH.[13]

Table 3: Applications of Ammonium Buffers

ApplicationTypical pH RangeTypical ConcentrationRationale
Enzyme Assays8.5 - 10.025 - 100 mMMaintain optimal enzyme activity.
Protein Crystallization8.0 - 9.50.1 - 1.0 MControl pH to promote crystal formation.
Red Blood Cell Lysis~7.2 - 7.40.83% (w/v)Lysis of erythrocytes with minimal effect on leukocytes.
Intracellular pH RegulationVariable5 - 50 mMTo study cellular processes sensitive to pH.

Visualizing Key Concepts

To further elucidate the principles discussed, the following diagrams have been generated using Graphviz.

Equilibrium NH4_plus Ammonium Ion (NH₄⁺) NH3 Ammonia (NH₃) NH4_plus->NH3 Donates Proton H2O Water (H₂O) H3O_plus Hydronium Ion (H₃O⁺) H2O->H3O_plus Accepts Proton Buffer_Mechanism cluster_0 Ammonium Buffer System NH4_plus NH₄⁺ (Weak Acid) NH3 NH₃ (Conjugate Base) Added_Acid Addition of Acid (H⁺) Added_Acid->NH3 Reacts with Base Added_Base Addition of Base (OH⁻) Added_Base->NH4_plus Reacts with Acid pKa_Determination_Workflow start Prepare NH₄Cl and Standard NaOH Solutions titrate Potentiometric Titration: Add NaOH incrementally and record pH start->titrate plot Plot pH vs. Volume of NaOH titrate->plot analyze Determine Equivalence Point and Half-Equivalence Point plot->analyze pKa pH at Half-Equivalence Point = pKa analyze->pKa

References

An In-depth Technical Guide to the Hygroscopic Nature of Ammonium Chloride in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic nature of ammonium (B1175870) chloride (NH₄Cl). Understanding and controlling the moisture uptake of this compound is critical for ensuring experimental reproducibility, product stability, and process efficiency across various scientific and industrial applications, particularly in the field of pharmaceutical development.

Introduction to Hygroscopicity and Ammonium Chloride

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment, typically at room temperature.[1] This process can occur through absorption (where water is drawn into the bulk of the material) or adsorption (where water adheres to the surface). A related and critical phenomenon for crystalline solids like this compound is deliquescence , which is the process by which a substance absorbs enough moisture from the air to dissolve and form an aqueous solution.[2][3]

This compound is a white, crystalline, inorganic salt that is widely used in various fields, including as a nitrogen source in fertilizers, a fluxing agent in metallurgy, an electrolyte in batteries, and as an expectorant and acidifying agent in medicine.[4][5][6] It is known to be hygroscopic, a property that presents significant challenges in its handling, storage, and application.[4][7][8] Exposure to ambient humidity can lead to physical changes such as clumping and caking, as well as chemical degradation, which can compromise the material's quality and performance.[8][9]

The Concept of Critical Relative Humidity (CRH)

The most important parameter for characterizing the hygroscopic behavior of a crystalline solid is its Critical Relative Humidity (CRH). The CRH is defined as the specific relative humidity (RH) of the atmosphere, at a given temperature, above which the material will begin to absorb a significant amount of moisture.[2][3][10] Below the CRH, the material remains stable and will not absorb atmospheric water.[2] When the ambient RH exceeds the CRH, the salt will continue to take up water until it has completely dissolved into a saturated aqueous solution.[2]

The CRH of this compound is temperature-dependent, generally decreasing as the temperature rises.[3][10] This inverse relationship is crucial for determining appropriate storage and processing conditions.

Quantitative Data on the Hygroscopicity of this compound

The hygroscopic behavior of this compound has been quantified in several studies. The data below summarizes its CRH at various temperatures and the impact of its hygroscopicity on the corrosion of carbon steel.

Table 1: Critical Relative Humidity (CRH) of this compound at Various Temperatures

Temperature Critical Relative Humidity (CRH) Source
20°C (68°F) 79.2% [10]
23°C (73.4°F) 79.0% [10]
25°C (77°F) 79.3% [10]
30°C (86°F) 76.4% (Calculated) [10]
50°C (122°F) 71.3% [10]
80°C (176°F) ~60% (Experimental) [10][11]

| 80°C (176°F) | 66.9% (Calculated) |[10] |

Table 2: Effect of Relative Humidity on the Corrosion Rate of Carbon Steel in the Presence of this compound Deposits at 80°C

Relative Humidity (RH) Corrosion Rate (mm/year) Observation
>20% Corrosion begins [10][12]
>50% Corrosion rate increases sharply [11]

| 60% | ~7.0 (Highest corrosion rate) |[11][12] |

Note: The highest corrosion rate is observed around the CRH at this temperature, where the salt deliquesces to form a corrosive aqueous solution.[10][12]

Consequences of Hygroscopicity in Experimental and Industrial Settings

The tendency of this compound to absorb atmospheric moisture has significant practical implications.

  • Handling and Storage: Due to its hygroscopic nature, this compound can clump or cake, making it difficult to handle, weigh accurately, and ensure uniform flow.[8][9] Therefore, it must be stored in tightly sealed containers in a cool, dry, and well-ventilated area to prevent moisture absorption.[4][13][14]

  • Corrosion: In industrial environments like refineries, this compound can deposit on equipment surfaces. When the relative humidity exceeds the CRH, these salt deposits absorb moisture and form a highly corrosive acidic solution, leading to significant damage to materials like carbon and stainless steel.[10][11][12]

G Logical Flow: Impact of Relative Humidity on this compound cluster_0 Condition cluster_1 Physical State of NH₄Cl cluster_2 Consequences RH Ambient Relative Humidity (RH) Below RH < CRH Above RH ≥ CRH CRH Critical Relative Humidity (CRH) of NH₄Cl Solid Remains a Stable Crystalline Solid Below->Solid Aqueous Absorbs Moisture (Deliquescence) Forms Aqueous Solution Above->Aqueous Stable Good for Storage & Handling Minimal Corrosion Risk Solid->Stable Unstable Clumping & Caking Accelerated Corrosion Chemical Instability Aqueous->Unstable

Fig. 1: Relationship between RH, CRH, and the state of this compound.

Impact on Pharmaceutical Development

In the pharmaceutical industry, the hygroscopicity of active pharmaceutical ingredients (APIs) and excipients is a critical quality attribute that can influence the entire drug development lifecycle.

  • Stability: Moisture uptake can accelerate chemical degradation, potentially leading to a loss of potency and the formation of undesirable byproducts. It can also induce changes in the solid-state form (polymorphism), affecting solubility and bioavailability.[9]

  • Manufacturing and Processing: Uncontrolled moisture can have detrimental effects on various manufacturing stages:[1][9]

    • Milling: Hygroscopic materials can become tough and difficult to mill into fine powders.

    • Powder Flow: Increased moisture enhances inter-particle cohesion, leading to poor powder flowability, which is critical for uniform die filling in tableting.

    • Tablet Compression: Moisture can cause powder to clump and stick to machinery, compromising tablet weight uniformity and integrity.

    • Coating: Improper drying during tablet coating can result in a rough and irregular finish.

  • Formulation: The hygroscopic nature of an API like this compound necessitates careful selection of excipients and may require the use of protective measures such as hydrophobic coatings or specialized packaging with desiccants to ensure product stability and shelf-life.[9]

G Impact of NH₄Cl Hygroscopicity on Pharmaceutical Development cluster_preform cluster_process cluster_product Hygro Hygroscopic Nature of NH₄Cl Stability API Stability Issues (Degradation, Polymorphism) Hygro->Stability Excipient Excipient Compatibility Challenges Hygro->Excipient Milling Poor Milling Efficiency Hygro->Milling Flow Reduced Powder Flow Hygro->Flow Compression Tableting Defects (Sticking, Caking) Hygro->Compression Formulation Complex Formulation (e.g., requires coating) Stability->Formulation Packaging Specialized Packaging (e.g., with desiccants) Stability->Packaging ShelfLife Reduced Shelf-Life Stability->ShelfLife Excipient->Formulation Excipient->Packaging Excipient->ShelfLife Compression->Formulation Compression->Packaging Compression->ShelfLife

Fig. 2: Influence of hygroscopicity on various stages of drug development.

Experimental Protocols for Measuring Hygroscopicity

Accurate measurement of hygroscopicity is essential for developing appropriate control strategies. The following are standard methods used for this purpose.

This method provides a simple way to classify the hygroscopicity of a material by measuring its weight gain at a constant high relative humidity.

  • Principle: A sample is stored in a sealed chamber (desiccator) containing a saturated salt solution, which maintains a constant RH. The change in the sample's mass due to water absorption is measured over time.[1][9]

  • Materials:

    • Analytical balance (readable to at least 0.1 mg)

    • Glass desiccator with a perforated plate

    • Weighing vessel (e.g., petri dish)

    • This compound (or another salt) to prepare a saturated solution for humidity control (a saturated NH₄Cl solution provides ~79% RH at 25°C).

    • The sample of this compound to be tested.

  • Procedure:

    • Prepare a saturated solution of the desired salt (e.g., this compound) by adding an excess of the salt to distilled water in the bottom of the desiccator.[1]

    • Place a pre-weighed, empty weighing vessel in an oven to dry, then cool it in a separate desiccator containing a strong desiccant (e.g., silica (B1680970) gel) and record its mass (M1).

    • Place 0.1–0.3 grams of the test sample into the weighing vessel and record the initial total mass (M2).[1]

    • Place the weighing vessel with the sample on the plate inside the desiccator containing the saturated salt solution.

    • Seal the desiccator and store it at a constant, controlled room temperature for a set period (e.g., 24 hours).[1]

    • After 24 hours, quickly remove the vessel from the desiccator and re-weigh it to determine the final mass (M3).[1]

  • Calculation: The percentage weight gain is calculated using the formula:[1] % Weight Gain = [(M3 - M2) / (M2 - M1)] * 100

G Workflow for Static Gravimetric Hygroscopicity Test cluster_prep cluster_exp cluster_analysis A Prepare Saturated Salt Slurry in Desiccator D Place Sample in Desiccator A->D B Weigh Empty Petri Dish (M1) C Add Sample to Dish & Weigh (M2) B->C C->D E Store for 24h at Constant Temperature D->E F Remove and Quickly Weigh Sample (M3) E->F G Calculate Percent Weight Gain F->G

Fig. 3: Experimental workflow for the static desiccator method.

DVS is a more sophisticated and automated method that measures how a sample's mass changes as it is exposed to a precisely controlled stream of gas with varying relative humidity.

  • Principle: A microbalance continuously records the weight of a sample as the RH of the surrounding environment is systematically ramped up and down at a constant temperature. This generates detailed sorption-desorption isotherms.[1][9]

  • Apparatus: A Dynamic Vapor Sorption analyzer.

  • Procedure:

    • Place a small amount of the sample (typically 5-15 mg) onto the DVS sample pan.[9]

    • Initially, the sample may be dried under a stream of dry nitrogen (0% RH) to establish a baseline dry weight.

    • Program the instrument to execute a humidity profile. A typical profile involves:

      • An adsorption phase , where the RH is increased stepwise (e.g., in 10% increments from 0% to 90% RH). The instrument holds at each step until the sample mass equilibrates.[1]

      • A desorption phase , where the RH is similarly decreased from 90% back to 0% RH.[1]

    • The instrument software plots the change in mass (%) against the target RH, creating a sorption isotherm.

  • Data Interpretation: The resulting isotherm provides rich information, including the CRH (identified by a sharp increase in mass), the total amount of water sorbed at different humidity levels, and hysteresis (differences between the sorption and desorption curves), which can indicate changes in the solid state.[9]

This method is used to determine the precise water content of a sample.

  • Principle: This technique is a highly specific titration based on the quantitative reaction of water with iodine and sulfur dioxide.[9] It can be used to measure the amount of water absorbed by an this compound sample after exposure to a specific humidity condition, providing an absolute value for the water content rather than just a change in mass.

Conclusion

The hygroscopic nature of this compound is a fundamental property with far-reaching implications for researchers, scientists, and drug development professionals. Its tendency to absorb atmospheric moisture, governed by its Critical Relative Humidity, can affect everything from material handling and processability to product stability and efficacy. A thorough understanding of this behavior, quantified through established experimental protocols such as static gravimetric analysis and dynamic vapor sorption, is essential for developing robust storage, handling, and formulation strategies. By controlling the environmental conditions or implementing protective measures, the challenges posed by the hygroscopicity of this compound can be effectively managed, ensuring the integrity and quality of experiments and final products.

References

The Role of Ammonium Chloride as a Nitrogen Source in Microbial Growth Media: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrogen is an indispensable element for all life, forming the backbone of proteins, nucleic acids, and other essential biomolecules.[1] In the realm of microbiology, the composition of growth media is a critical factor that dictates the success of microbial cultivation for research, industrial fermentation, and drug development. Ammonium (B1175870) chloride (NH₄Cl), a readily soluble inorganic salt, is a widely utilized source of nitrogen in many defined microbial growth media.[1][2] Its prevalence is due to its cost-effectiveness, high solubility, and the fact that ammonium (NH₄⁺) is a preferred and readily assimilable nitrogen source for a vast array of microorganisms.[3][4] This technical guide provides an in-depth exploration of the role of ammonium chloride in microbial growth, detailing the metabolic pathways of its assimilation, regulatory mechanisms, and practical considerations for its use in experimental and industrial settings.

Metabolic Pathways of Ammonium Assimilation

Microorganisms have evolved sophisticated enzymatic pathways to incorporate ammonium into their cellular components. The two primary routes for ammonium assimilation are the Glutamate (B1630785) Dehydrogenase (GDH) pathway and the Glutamine Synthetase/Glutamate Synthase (GS-GOGAT) pathway.[5][6][7] The activation of these pathways is largely dependent on the extracellular concentration of ammonium.

Glutamate Dehydrogenase (GDH) Pathway

Under conditions of high ammonium availability, the Glutamate Dehydrogenase (GDH) pathway is the predominant mechanism for ammonium assimilation.[5][8][9] This pathway involves a single enzymatic step where GDH catalyzes the reductive amination of α-ketoglutarate (2-oxoglutarate), a key intermediate of the Krebs cycle, to form glutamate.[5][10] This reaction directly incorporates an ammonium ion into a carbon skeleton.

  • Enzyme: Glutamate Dehydrogenase (GDH)

  • Substrates: α-ketoglutarate, NH₄⁺, NADPH/NADH

  • Product: Glutamate, NADP⁺/NAD⁺, H₂O

  • Affinity for Ammonium: Low (Km ~1.5 mM)[7]

  • Energy Cost: Low, as it does not require ATP.[7]

This pathway is energetically favorable and efficient when ammonium is not a limiting nutrient.[5][11]

Glutamine Synthetase/Glutamate Synthase (GS-GOGAT) Pathway

When the concentration of ammonium in the environment is low, microorganisms employ the high-affinity GS-GOGAT pathway to scavenge and assimilate the limited nitrogen.[5][8][12] This two-step process is more energy-intensive but is highly efficient at low substrate concentrations.[5][11]

  • Glutamine Synthetase (GS): In the first step, Glutamine Synthetase catalyzes the ATP-dependent amidation of glutamate to form glutamine.[5][13]

    • Enzyme: Glutamine Synthetase (GS)

    • Substrates: Glutamate, NH₄⁺, ATP

    • Product: Glutamine, ADP, Pi

    • Affinity for Ammonium: High (Km ~0.1 mM)[7]

  • Glutamate Synthase (GOGAT): Subsequently, Glutamate Synthase (also known as Glutamine:2-oxoglutarate aminotransferase) transfers the amide group from glutamine to α-ketoglutarate, yielding two molecules of glutamate.[5][13][14]

    • Enzyme: Glutamate Synthase (GOGAT)

    • Substrates: Glutamine, α-ketoglutarate, NADPH/NADH or Ferredoxin

    • Product: 2 molecules of Glutamate

One of the newly synthesized glutamate molecules can then be used for various biosynthetic processes, while the other is recycled as a substrate for GS, thus completing the cycle.[13] Glutamate and glutamine are the primary nitrogen donors for the synthesis of all other nitrogen-containing compounds in the cell, including other amino acids and nucleotides.[11][15]

Ammonium_Assimilation_Pathways cluster_high_ammonium High Ammonium Concentration cluster_low_ammonium Low Ammonium Concentration NH4_high Ammonium (NH₄⁺) GDH GDH NH4_high->GDH aKG_high α-ketoglutarate aKG_high->GDH Glu_high Glutamate Biosynthesis Biosynthesis Glu_high->Biosynthesis GDH->Glu_high Glutamate Dehydrogenase (Low Affinity) NADP_out_high NADP⁺ GDH->NADP_out_high NADPH_in_high NADPH NADPH_in_high->GDH e⁻ NH4_low Ammonium (NH₄⁺) GS GS NH4_low->GS Glu_low Glutamate Glu_low->GS Gln_low Glutamine GOGAT GOGAT Gln_low->GOGAT GS->Gln_low Glutamine Synthetase (High Affinity) ADP_out ADP + Pi GS->ADP_out ATP_in ATP ATP_in->GS aKG_low α-ketoglutarate aKG_low->GOGAT GOGAT->Glu_low Glutamate Synthase NADP_out_low NADP⁺ GOGAT->NADP_out_low Glu_low2 Glutamate GOGAT->Glu_low2 NADPH_in_low NADPH NADPH_in_low->GOGAT e⁻ Glu_low2->Biosynthesis

Caption: Ammonium assimilation pathways in microorganisms.

Regulation of Nitrogen Metabolism

Microorganisms tightly regulate nitrogen assimilation to balance metabolic needs with nutrient availability and to conserve energy.[4] This regulation occurs at both the transcriptional and post-translational levels. In many bacteria, the PII signal transduction proteins play a central role in sensing the cellular nitrogen status and controlling the activity of enzymes like glutamine synthetase.[8][16] When intracellular glutamine levels are high (indicating nitrogen sufficiency), PII proteins can trigger the adenylylation of GS, which inactivates it.[8][16] Conversely, under nitrogen-limiting conditions (low glutamine, high α-ketoglutarate), PII proteins promote the deadenylylation and activation of GS.[16]

Nitrogen_Regulation cluster_conditions Cellular Nitrogen Status High_N High Nitrogen (High Glutamine) PII PII Signal Transduction Protein High_N->PII senses ATase Adenylyltransferase (ATase) High_N->ATase promotes adenylylation Low_N Low Nitrogen (Low Glutamine, High α-KG) Low_N->PII senses Low_N->ATase promotes deadenylylation PII->ATase controls GS_active Active GS GS_inactive Inactive GS (Adenylylated) ATase->GS_active Deadenylylates ATase->GS_inactive Adenylylates

Caption: Simplified regulation of Glutamine Synthetase (GS) activity.

Factors Influencing the Use of this compound

Concentration and Potential Toxicity

The optimal concentration of this compound varies depending on the microbial species and the overall composition of the medium. While it is an excellent nitrogen source, excessively high concentrations can be inhibitory to microbial growth.[1] However, studies on model bacteria like Corynebacterium glutamicum, Escherichia coli, and Bacillus subtilis have shown that these organisms are highly resistant to ammonium.[3][17] In many cases, growth inhibition at molar concentrations of ammonium salts is not due to a specific ammonium toxicity but rather to the increased osmolarity or ionic strength of the medium.[3][17][18][19]

  • Low Concentrations: In some species, low concentrations (e.g., around 10 mM) have been shown to promote growth.[1]

  • High Concentrations: High concentrations (e.g., above 50 mM to 750 mM) can impair growth due to osmotic stress and ionic effects.[1][3][18]

pH Regulation

The uptake of ammonium ions (NH₄⁺) by microorganisms can lead to the release of protons (H⁺) into the surrounding medium, causing a decrease in pH.[1] This acidification can be beneficial for acidophilic organisms but may inhibit the growth of neutrophiles or alkaliphiles if the medium is not adequately buffered.

Species-Specific Differences

The efficiency of this compound utilization can differ significantly among microbial species.[1] While most bacteria and fungi readily use ammonium[3], some may have a preference for other nitrogen sources like nitrates or specific amino acids. For instance, in one study, Aspergillus terreus showed no production of a specific antimicrobial metabolite when this compound was the sole nitrogen source, compared to sodium nitrate (B79036).[20]

Quantitative Data Summary

Table 1: Typical Concentration of this compound in M9 Minimal Medium

M9 minimal medium is a commonly used defined medium for the cultivation of E. coli and other microorganisms.[2]

ComponentConcentration for 1L of 5X M9 SaltsFinal Concentration in 1X MediumMolar Concentration (approx.)
Na₂HPO₄·7H₂O64 g12.8 g/L47.7 mM
KH₂PO₄15 g3 g/L22.0 mM
NaCl2.5 g0.5 g/L8.6 mM
NH₄Cl 5.0 g 1 g/L 18.7 mM

Data compiled from multiple sources providing standard M9 medium recipes.[2][21][22][23]

Table 2: Effect of Ammonium Concentration on Bacterial Growth
OrganismMedium(NH₄)₂SO₄ Conc. (mM)Ammonium Conc. (mM)Observation
E. coliMinimal Mediumup to 250up to 500No detrimental effect on growth observed.[3]
E. coliMinimal Medium375750Decrease in growth rate observed.[3]
B. subtilisComplex Medium375750Growth impaired, similar to effects from (Na)₂SO₄.[3]
B. subtilisComplex Medium5001000Growth impaired, similar to effects from (Na)₂SO₄.[3]
C. glutamicumMinimal Medium250 - 1000500 - 2000Growth rate decreased with increasing concentration, primarily due to osmotic/ionic effects.[3][19]

Note: The study cited used (NH₄)₂SO₄, which provides two moles of ammonium per mole of salt. The observations highlight that growth impairment at high concentrations is often a general salt effect rather than specific ammonium toxicity.[3]

Experimental Protocols

Protocol 1: Preparation of 1 Liter of M9 Minimal Medium

This protocol describes the preparation of a standard M9 minimal medium, a defined medium where this compound serves as the sole nitrogen source.[2][21][23]

1. Preparation of Stock Solutions:

  • 5X M9 Salts Solution (Autoclavable):

    • To ~800 mL of distilled/deionized water, add:

      • 64 g Na₂HPO₄·7H₂O[2][21]

      • 15 g KH₂PO₄[2][21]

      • 2.5 g NaCl[2][21]

      • 5.0 g NH₄Cl[2][21]

    • Stir until fully dissolved.

    • Adjust the final volume to 1 L with distilled/deionized water.

    • Sterilize by autoclaving.

  • 20% Glucose Solution (Filter-sterilize):

    • Dissolve 20 g of glucose in 80 mL of distilled/deionized water.

    • Sterilize by passing through a 0.22 µm filter. Do not autoclave , as this will caramelize the sugar.[2]

  • 1 M MgSO₄ Solution (Autoclavable):

    • Dissolve 24.65 g of MgSO₄·7H₂O in 100 mL of distilled/deionized water.[23]

    • Sterilize by autoclaving.

  • 1 M CaCl₂ Solution (Autoclavable):

    • Dissolve 14.7 g of CaCl₂·2H₂O in 100 mL of distilled/deionized water.[21][23]

    • Sterilize by autoclaving.

2. Assembling the Final Medium (Aseptic Technique):

  • To a sterile container, add the following components in order:

    • ~778 mL of sterile distilled/deionized water.

    • 200 mL of sterile 5X M9 Salts solution.

    • 2 mL of sterile 1 M MgSO₄ solution.

    • 20 mL of sterile 20% Glucose solution.

    • 0.1 mL of sterile 1 M CaCl₂ solution.

  • Mix gently. The medium is now ready for use.

Protocol 2: Measuring Microbial Growth in Response to this compound

This protocol outlines a general method for assessing bacterial growth, typically by monitoring optical density (OD).[24][25]

1. Inoculum Preparation (Day 1-2):

  • Streak the desired microbial strain from a glycerol (B35011) stock onto a suitable agar (B569324) plate (e.g., LB agar) and incubate under appropriate conditions (e.g., 37°C for 18-24 hours) to obtain single colonies.[24]

  • Select a single, well-isolated colony and inoculate it into a small volume (e.g., 5-10 mL) of the liquid medium to be tested (e.g., M9 minimal medium). This will serve as the pre-culture.

  • Incubate the pre-culture overnight under the same conditions, typically with shaking for aeration.[24]

2. Experimental Setup (Day 3):

  • Prepare flasks containing the desired volume of sterile M9 minimal medium with varying concentrations of this compound (or other nitrogen sources for comparison).

  • Inoculate each flask with the overnight pre-culture. A typical inoculation volume is 1-2% (e.g., 1-2 mL of pre-culture into 100 mL of fresh medium).

  • Take a sample from each flask immediately after inoculation for a time-zero OD reading.[25]

3. Incubation and Measurement:

  • Incubate the flasks under controlled conditions (e.g., 37°C with shaking at 200 rpm).

  • At regular time intervals (e.g., every 30-60 minutes), aseptically remove a small aliquot (e.g., 1 mL) from each flask.

  • Measure the optical density of the sample using a spectrophotometer at a wavelength of 600 nm (OD₆₀₀). Use sterile medium as the blank.[25]

  • Continue measurements until the culture reaches the stationary phase (i.e., the OD readings no longer increase).[25]

4. Data Analysis:

  • Plot the log of the OD₆₀₀ values against time to generate a growth curve for each condition.

  • The curve will show the distinct lag, exponential (log), stationary, and decline phases of bacterial growth.[24][25]

  • The growth rate can be calculated from the slope of the line during the exponential phase.

Experimental_Workflow cluster_loop Measurement Loop Start Start: Microbial Strain Streak 1. Streak on Agar Plate & Incubate (18-24h) Start->Streak Colony 2. Select Single Colony Streak->Colony Preculture 3. Inoculate Pre-culture Broth & Incubate Overnight Colony->Preculture Inoculate 5. Inoculate Flasks with Pre-culture Preculture->Inoculate Setup 4. Prepare Experimental Flasks (e.g., varying [NH₄Cl]) Setup->Inoculate T0_OD 6. Measure OD₆₀₀ (Time = 0) Inoculate->T0_OD Incubate_Measure 7. Incubate with Shaking T0_OD->Incubate_Measure Measure_OD 8. Aseptically Sample & Measure OD₆₀₀ at Intervals Incubate_Measure->Measure_OD Check_Stationary 9. Reached Stationary Phase? Measure_OD->Check_Stationary Check_Stationary->Measure_OD No Plot 10. Plot Growth Curve (log OD₆₀₀ vs. Time) Check_Stationary->Plot Yes Analyze 11. Analyze Data (e.g., calculate growth rate) Plot->Analyze End End Analyze->End

Caption: Workflow for measuring microbial growth response.

Comparison with Other Nitrogen Sources

Ammonium is generally a preferred nitrogen source for many bacteria because its assimilation is metabolically less expensive compared to more oxidized forms like nitrate (NO₃⁻).

Table 3: Comparison of Common Nitrogen Sources
Nitrogen SourceChemical FormulaKey Characteristics
This compound NH₄Cl Preferred by many microbes; directly assimilated via GDH or GS/GOGAT pathways; energetically efficient.[3][4]
NitrateNO₃⁻Must be reduced to ammonium before assimilation, an energy-intensive process (assimilatory nitrate reduction).[12]
UreaCO(NH₂)₂Must be hydrolyzed by the enzyme urease to release ammonia (B1221849) and carbon dioxide before assimilation.[26]
Amino Acids (e.g., Glutamate, Glutamine)VariousCan be directly used for protein synthesis or catabolized to provide ammonium and carbon skeletons; often support faster growth but are more expensive.[15]

Conclusion

This compound is a cornerstone nitrogen source in defined microbial growth media, valued for its simplicity, cost-effectiveness, and the metabolic efficiency with which microorganisms can assimilate ammonium. The cellular choice between the low-affinity GDH pathway and the high-affinity GS-GOGAT pathway is a classic example of metabolic adaptation to nutrient availability. While high concentrations can inhibit growth, this is often a consequence of general osmotic or ionic stress rather than specific ammonium toxicity. A thorough understanding of the metabolic pathways, their regulation, and the practical considerations outlined in this guide is essential for researchers, scientists, and drug development professionals to effectively design culture media, optimize microbial growth, and control fermentation processes for a wide range of applications.

References

A Technical Guide to the Discovery and Experimental History of Ammonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium (B1175870) chloride (NH₄Cl), historically known as sal ammoniac, is a compound of profound significance in the annals of scientific discovery. Its journey from the observations of ancient scholars to a pivotal role in the dismantling of vitalism underscores its importance as a fundamental chemical reagent. This technical guide provides an in-depth exploration of the discovery and historical experimentation with ammonium chloride, with a particular focus on its central role in Friedrich Wöhler's synthesis of urea (B33335). Detailed experimental methodologies, quantitative data, and visualizations of key processes are presented to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

Early History and Discovery

This compound has been known since ancient times, though its chemical identity was not understood until much later. The substance was mentioned by the Roman philosopher Pliny the Elder (23–79 CE) as "hammoniacus sal".[1] The name "sal ammoniac" is believed to have originated from its discovery near the Temple of Jupiter Amun in Egypt, where it was said to have been produced from the soot of burning camel dung.[2][3] For centuries, the term "sal ammoniac" was used to describe various salts, and its true chemical composition was not determined until the 18th century.[1]

Historically, sal ammoniac was a crucial raw material in early industrial processes, including dyeing and metallurgy.[1] Alchemists valued it for its ability to dissolve metals when combined with nitric acid to form aqua regia, a mixture capable of dissolving gold.[4] Early production methods were often crude, relying on the putrefaction of urine with common salt or the sublimation of soot from burning animal dung.[4]

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its application in experimental science. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula NH₄Cl
Molar Mass 53.49 g/mol
Appearance White crystalline solid
Odor Odorless
Density 1.519 g/cm³
Melting Point 338 °C (640 °F; sublimes)
Boiling Point 520 °C (968 °F)
Solubility in Water 294 g/L (0 °C), 383.0 g/L (25 °C), 740.8 g/L (100 °C)
Solubility Soluble in liquid ammonia (B1221849), ethanol, and glycerol; slightly soluble in acetone; insoluble in ether and ethyl acetate.[5][6][7]
pH of 5% Solution 4.6 to 6.0
Standard Enthalpy of Formation -314.43 kJ/mol

Key Historical Experiments Involving this compound

This compound has been a central component in numerous pivotal scientific experiments. This section details the methodologies of some of the most significant historical investigations.

The Wöhler Synthesis of Urea (1828)

Friedrich Wöhler's synthesis of urea from inorganic starting materials in 1828 is a landmark experiment in the history of chemistry.[8][9] It is widely considered the starting point of modern organic chemistry as it challenged the prevailing theory of vitalism, which held that organic compounds could only be produced by living organisms.[9]

Objective: To synthesize urea, an organic compound, from inorganic reactants.

Experimental Protocol:

Wöhler's original experiment involved the reaction of silver cyanate (B1221674) (AgOCN) with this compound (NH₄Cl).[10] A common modern adaptation of this experiment utilizes potassium cyanate (KOCN) and ammonium sulfate (B86663) ((NH₄)₂SO₄).[2]

  • Reactants:

    • Silver Cyanate (AgOCN)

    • This compound (NH₄Cl)

    • Alternative Reactants: Potassium Cyanate (KOCN) and Ammonium Sulfate ((NH₄)₂SO₄)

  • Procedure:

    • Aqueous solutions of silver cyanate and this compound are mixed. This results in a double displacement reaction, forming insoluble silver chloride (AgCl) and aqueous ammonium cyanate (NH₄OCN).[10]

    • The precipitated silver chloride is removed by filtration, leaving a solution of ammonium cyanate.[9]

    • The filtrate, containing ammonium cyanate, is then gently heated, causing the evaporation of water and the subsequent isomerization of ammonium cyanate into urea ((NH₂)₂CO).[9][10]

    • Upon cooling, white crystals of urea are formed.[9]

  • Reaction Pathway:

    The overall reaction can be summarized as follows:

    AgOCN(aq) + NH₄Cl(aq) → AgCl(s) + NH₄OCN(aq)

    NH₄OCN(aq) → (NH₂)₂CO(s)

Logical Relationship of the Wöhler Synthesis:

Woehler_Synthesis cluster_reactants Inorganic Reactants cluster_process Experimental Process cluster_intermediates Intermediates & Byproducts cluster_product Organic Product AgOCN Silver Cyanate (AgOCN) Mix Mixing in Aqueous Solution AgOCN->Mix NH4Cl This compound (NH₄Cl) NH4Cl->Mix Filter Filtration Mix->Filter Double Displacement AgCl Silver Chloride (AgCl) (Precipitate) Filter->AgCl Separation NH4OCN Ammonium Cyanate (NH₄OCN) (Aqueous) Filter->NH4OCN Aqueous Solution Heat Heating/Evaporation Urea Urea ((NH₂)₂CO) Heat->Urea NH4OCN->Heat Isomerization

Caption: Logical flow of the Wöhler synthesis of urea.

Historical Industrial Production: The Solvay Process

This compound is a significant byproduct of the Solvay process, an industrial method for producing sodium carbonate (soda ash) developed in the 1860s.[5]

Objective: To produce sodium carbonate, with this compound as a key intermediate and byproduct.

Experimental Workflow:

  • Reactants:

    • Sodium Chloride (NaCl)

    • Ammonia (NH₃)

    • Carbon Dioxide (CO₂)

    • Water (H₂O)

  • Process:

    • Ammonia and carbon dioxide are passed through a saturated solution of sodium chloride.

    • This leads to the precipitation of sodium bicarbonate (NaHCO₃), which is less soluble under these conditions.

    • This compound remains in the solution.

    • The sodium bicarbonate is then heated to produce sodium carbonate.

    • The ammonia can be regenerated from the this compound solution by reacting it with calcium hydroxide.

  • Key Reaction:

    CO₂ + 2 NH₃ + 2 NaCl + H₂O → 2 NH₄Cl + Na₂CO₃[5]

Workflow of the Solvay Process:

Solvay_Process NaCl Sodium Chloride (NaCl) ReactionTower Ammoniated Brine Tower NaCl->ReactionTower NH3 Ammonia (NH₃) NH3->ReactionTower CO2 Carbon Dioxide (CO₂) Precipitation Carbonation & Precipitation CO2->Precipitation H2O Water (H₂O) H2O->ReactionTower AmmoniatedBrine Ammoniated Brine ReactionTower->AmmoniatedBrine NaHCO3 Sodium Bicarbonate (NaHCO₃) (Precipitate) Precipitation->NaHCO3 NH4Cl_sol This compound Solution Precipitation->NH4Cl_sol Filtration Filtration Filtration->NaHCO3 Solid Filtration->NH4Cl_sol Liquid Heating Calcination Na2CO3 Sodium Carbonate (Na₂CO₃) (Product) Heating->Na2CO3 AmmoniaRecovery Ammonia Recovery NH3_recycled Recycled Ammonia AmmoniaRecovery->NH3_recycled AmmoniatedBrine->Precipitation NaHCO3->Filtration NaHCO3->Heating NH4Cl_sol->Filtration NH4Cl_sol->AmmoniaRecovery

Caption: Experimental workflow of the Solvay process.

Role in the Development of Chemical Theory

The synthesis of urea using this compound was a critical piece of evidence that helped to overthrow the theory of vitalism.[8][9] This discovery demonstrated that organic compounds could be synthesized from inorganic materials in the laboratory, blurring the lines between the living and non-living worlds in the realm of chemistry.[8] It paved the way for the development of modern organic chemistry and the synthesis of a vast array of organic molecules, including many pharmaceuticals.

Conclusion

This compound, from its early history as sal ammoniac to its pivotal role in the Wöhler synthesis, has been a compound of central importance in the advancement of chemical science. Its study provides a fascinating window into the evolution of experimental chemistry and the development of fundamental chemical theories. For today's researchers, an understanding of this history not only offers context but also highlights the enduring power of synthesis and the importance of challenging established doctrines. The experimental protocols and data presented in this guide serve as a valuable resource for appreciating the historical and ongoing significance of this compound in the scientific endeavor.

References

The Acidic Nature of Ammonium Chloride in Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical principles governing the behavior of ammonium (B1175870) chloride as a weak acid in aqueous solutions. The content herein is intended to serve as a comprehensive resource, detailing the theoretical underpinnings, quantitative data, and experimental methodologies relevant to the study of this compound.

Executive Summary

Ammonium chloride (NH₄Cl), a salt of a strong acid (hydrochloric acid) and a weak base (ammonia), dissolves in water to produce a mildly acidic solution. This acidity arises from the hydrolysis of the ammonium ion (NH₄⁺), which acts as a Brønsted-Lowry acid by donating a proton to water, thereby increasing the concentration of hydronium ions (H₃O⁺) in the solution.[1][2] Understanding the equilibrium dynamics of this process is crucial in various scientific and industrial applications, including buffer preparation, pharmaceutical formulation, and chemical synthesis.

Theoretical Framework

Dissociation and Hydrolysis

Upon dissolution in water, this compound completely dissociates into its constituent ions: the ammonium cation (NH₄⁺) and the chloride anion (Cl⁻).

Dissociation Equation: NH₄Cl(s) → NH₄⁺(aq) + Cl⁻(aq)

The chloride ion, being the conjugate base of a strong acid (HCl), is a very weak base and does not react with water to any significant extent. However, the ammonium ion is the conjugate acid of a weak base (NH₃) and therefore reacts with water in a process known as hydrolysis.[1]

Hydrolysis of the Ammonium Ion: NH₄⁺(aq) + H₂O(l) ⇌ NH₃(aq) + H₃O⁺(aq)

This equilibrium reaction is central to the acidic nature of this compound solutions. The extent of this reaction is quantified by the acid dissociation constant, Ka.

Brønsted-Lowry Acid-Base Theory

According to the Brønsted-Lowry theory, an acid is a proton (H⁺) donor, and a base is a proton acceptor.[3] In the hydrolysis of the ammonium ion, NH₄⁺ donates a proton to a water molecule, which acts as a Brønsted-Lowry base. This transfer results in the formation of ammonia (B1221849) (NH₃), the conjugate base of NH₄⁺, and the hydronium ion (H₃O⁺), the conjugate acid of water.

The Acid Dissociation Constant (Ka) and pKa

The acid dissociation constant (Ka) for the ammonium ion is a measure of its strength as a weak acid. It is defined by the equilibrium expression for the hydrolysis reaction:

Ka = ([NH₃][H₃O⁺]) / [NH₄⁺]

A smaller Ka value indicates a weaker acid. For convenience, the acid strength is often expressed as pKa, which is the negative logarithm (base 10) of Ka:

pKa = -log₁₀(Ka)

A higher pKa value corresponds to a weaker acid. The pKa of the ammonium ion is approximately 9.25 at 25°C.[1]

Relationship between Ka, Kb, and Kw

For a conjugate acid-base pair, the product of the acid dissociation constant (Ka) of the acid (NH₄⁺) and the base dissociation constant (Kb) of its conjugate base (NH₃) is equal to the ion-product constant of water (Kw), which is 1.0 x 10⁻¹⁴ at 25°C.

Ka × Kb = Kw

This relationship is fundamental for calculating Ka if Kb is known, and vice versa.

Quantitative Data

The acidic properties of this compound solutions are dependent on concentration and temperature. The following tables summarize key quantitative data.

Physicochemical Properties of this compound
PropertyValue
Molar Mass53.49 g/mol
Solubility in Water37.2 g/100 mL at 20°C
AppearanceWhite crystalline solid
Acid Dissociation Constant (pKa) of the Ammonium Ion at Various Temperatures

The pKa of the ammonium ion is temperature-dependent. As temperature increases, the pKa slightly decreases, indicating a slight increase in acidity.[1]

Temperature (°C)pKa of NH₄⁺
010.09
109.78
209.49
259.25
309.12
408.85
508.60

Data extrapolated from various sources and should be considered approximate.

Thermodynamic Data for the Hydrolysis of the Ammonium Ion

The thermodynamic parameters for the hydrolysis of the ammonium ion provide insight into the spontaneity and temperature dependence of the reaction.

Thermodynamic ParameterValue at 298.15 K (25°C)
Standard Enthalpy Change (ΔH°) +52.2 kJ/mol
Standard Entropy Change (ΔS°) +1.8 J/(mol·K)
Standard Gibbs Free Energy Change (ΔG°) +51.7 kJ/mol

Values are calculated based on standard formation data and the relationship between Ka and thermodynamic quantities.

Experimental Protocols

Accurate determination of the acidic properties of this compound solutions requires precise experimental techniques. The following sections detail the methodologies for key experiments.

Preparation of a Standard this compound Solution

Objective: To prepare a standard solution of this compound with a precisely known concentration.

Materials:

  • This compound (analytical grade, dried at 105°C for 2 hours)

  • Deionized water

  • Analytical balance

  • Volumetric flask (e.g., 100 mL, 250 mL, or 1000 mL)

  • Weighing boat

Procedure:

  • Calculate the mass of this compound required to prepare the desired volume and concentration of the solution (e.g., for 100 mL of a 0.1 M solution, 0.5349 g of NH₄Cl is needed).

  • Accurately weigh the calculated mass of dried this compound using an analytical balance.

  • Quantitatively transfer the weighed solid into a clean volumetric flask.

  • Add a small amount of deionized water to the flask and swirl to dissolve the solid completely.

  • Carefully add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

Potentiometric Titration for pKa Determination

Objective: To determine the pKa of the ammonium ion by titrating an this compound solution with a strong base and monitoring the pH.

Materials:

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Standard this compound solution (e.g., 0.1 M)

  • pH meter with a combination glass electrode

  • Buret

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

  • Pipette a known volume (e.g., 25.00 mL) of the standard this compound solution into a beaker.

  • Add a magnetic stir bar and place the beaker on a magnetic stirrer.

  • Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged.

  • Record the initial pH of the this compound solution.

  • Fill a clean buret with the standardized NaOH solution.

  • Add the NaOH solution in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

  • As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1 mL) to accurately determine the equivalence point.

  • Continue adding titrant well past the equivalence point.

  • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

  • Determine the volume of NaOH at the equivalence point (the point of steepest inflection).

  • The pH at the half-equivalence point (half the volume of NaOH required to reach the equivalence point) is equal to the pKa of the ammonium ion.

Conductometric Titration

Objective: To determine the equivalence point of the titration of this compound with a strong base by monitoring the change in conductivity.

Materials:

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • This compound solution

  • Conductivity meter with a conductivity cell

  • Buret

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Pipette a known volume of the this compound solution into a beaker and add deionized water to ensure the conductivity probe is adequately immersed.

  • Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.

  • Immerse the conductivity cell in the solution.

  • Record the initial conductivity of the solution.

  • Add the standardized NaOH solution from a buret in small, constant increments (e.g., 0.5 mL).

  • After each addition, allow the conductivity reading to stabilize and record the value along with the total volume of NaOH added.

  • Continue adding titrant beyond the equivalence point.

  • Plot the conductivity (y-axis) versus the volume of NaOH added (x-axis).

  • The plot will consist of two lines with different slopes. The point of intersection of these two lines corresponds to the equivalence point of the titration.

Spectrophotometric pKa Determination (Adapted for NH₄⁺)

Objective: To determine the pKa of the ammonium ion using an indirect spectrophotometric method involving a pH indicator.

Note: Since NH₄⁺ and NH₃ do not have distinct and strong absorbance in the UV-Vis range, an indirect method using a suitable pH indicator is necessary. The principle relies on the fact that the pH of a solution containing a known ratio of NH₄⁺/NH₃ will be governed by the Henderson-Hasselbalch equation. By measuring the absorbance of a pH indicator in these solutions, the pH can be determined, and subsequently, the pKa of NH₄⁺ can be calculated.

Materials:

  • A series of buffer solutions with varying ratios of NH₄Cl and NH₃.

  • A suitable pH indicator with a pKa close to that of the ammonium ion (e.g., a phenol (B47542) derivative).

  • UV-Vis spectrophotometer.

  • pH meter.

  • Cuvettes.

Procedure:

  • Prepare a series of solutions containing known concentrations of this compound and ammonia.

  • Measure the pH of each solution using a calibrated pH meter.

  • To each solution, add a small, constant amount of a suitable pH indicator.

  • Prepare two reference solutions: one containing the indicator in a highly acidic solution (where the indicator is fully in its acidic form, HIn) and one in a highly basic solution (where the indicator is fully in its basic form, In⁻).

  • Measure the absorbance spectra of the two reference solutions to determine the wavelength of maximum absorbance for both the acidic (λ_HIn) and basic (λ_In-) forms of the indicator.

  • Measure the absorbance of each of the ammonium/ammonia buffer solutions containing the indicator at both λ_HIn and λ_In-.

  • Calculate the ratio of the concentrations of the basic form to the acidic form of the indicator ([In⁻]/[HIn]) in each buffer solution using the measured absorbances.

  • According to the Henderson-Hasselbalch equation for the indicator: pH = pK_indicator + log([In⁻]/[HIn]). Since the pH of the buffer is primarily determined by the NH₄⁺/NH₃ ratio, and this pH is now known from the indicator's absorbance ratio, a plot of the measured pH of the buffer solutions versus log([NH₃]/[NH₄Cl]) will yield a straight line with a y-intercept equal to the pKa of the ammonium ion.

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the acidic nature of this compound.

Hydrolysis_of_Ammonium_Ion cluster_dissociation Dissociation in Water cluster_hydrolysis Hydrolysis NH4Cl This compound (NH₄Cl) NH4_ion Ammonium Ion (NH₄⁺) NH4Cl->NH4_ion Cl_ion Chloride Ion (Cl⁻) NH4Cl->Cl_ion H2O_diss Water (H₂O) NH3 Ammonia (NH₃) NH4_ion->NH3 Donates H⁺ H2O_hydro Water (H₂O) H3O Hydronium Ion (H₃O⁺) H2O_hydro->H3O Accepts H⁺

Caption: Hydrolysis of the ammonium ion in an aqueous solution.

Ka_Kb_Relationship cluster_relation Fundamental Relationship Ka Acid Dissociation Constant Ka for NH₄⁺ Kw Ion-Product of Water Kw = 1.0 x 10⁻¹⁴ at 25°C Ka->Kw × pKa pKa = -log(Ka) Ka->pKa Kb Base Dissociation Constant Kb for NH₃ Kb->Kw pKb pKb = -log(Kb) Kb->pKb pKw pKw = -log(Kw) = 14 Kw->pKw pKa->pKw + pKb->pKw

Caption: Relationship between Ka, Kb, and Kw for a conjugate acid-base pair.

Potentiometric_Titration_Workflow start Start prepare_solutions Prepare Standard NH₄Cl and NaOH Solutions start->prepare_solutions calibrate_ph Calibrate pH Meter prepare_solutions->calibrate_ph titrate Titrate NH₄Cl with NaOH Record pH vs. Volume calibrate_ph->titrate plot_curve Plot Titration Curve (pH vs. Volume) titrate->plot_curve find_ep Determine Equivalence Point (Steepest Inflection) plot_curve->find_ep find_hep Determine Half-Equivalence Point find_ep->find_hep determine_pka pH at Half-Equivalence Point = pKa find_hep->determine_pka end End determine_pka->end

Caption: Experimental workflow for pKa determination by potentiometric titration.

Conclusion

The acidic nature of this compound in solution is a direct consequence of the hydrolysis of the ammonium ion. This guide has provided a comprehensive overview of the theoretical principles, quantitative data, and experimental methodologies necessary for a thorough understanding of this phenomenon. The provided information is intended to be a valuable resource for professionals in research, science, and drug development who work with or encounter this compound in their applications. Accurate knowledge of its acidic properties is essential for precise control of pH, formulation of stable products, and successful execution of chemical reactions.

References

Methodological & Application

Application Notes and Protocols for Ammonium Chloride Buffers in Molecular Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) chloride (NH₄Cl) is a versatile salt widely utilized in molecular biology for various applications. Its ability to influence pH and ionic strength makes it a crucial component in several buffer systems. This document provides detailed protocols for the preparation of ammonium chloride buffers for common molecular biology techniques, including red blood cell (RBC) lysis, as a component in PCR buffers, and for protein crystallization.

Core Applications

This compound buffers are primarily employed for:

  • Erythrocyte Lysis: Isotonic NH₄Cl solutions are highly effective in lysing red blood cells while leaving leukocytes and other nucleated cells intact. This is a critical step in isolating white blood cells from whole blood for downstream applications like flow cytometry, cell culture, and DNA/RNA extraction. The ammonium ions cause the RBCs to swell and burst due to osmotic pressure changes.

  • Enzyme Reactions: Ammonium ions can act as cofactors or influence the activity of certain enzymes. Ammonium sulfate (B86663) is a common component in some PCR buffers, where it is thought to enhance the specificity of primer annealing.[1]

  • Protein Crystallization: this compound can be used as a precipitating agent in protein crystallization screens.[2] By systematically varying its concentration, researchers can induce the formation of protein crystals for structural studies.

  • Maintaining pH: As a component of a buffer system (e.g., with ammonia), this compound helps maintain a stable pH, which is crucial for many biological reactions.[3]

Quantitative Data Summary

The following tables summarize common stock and working solution concentrations for various this compound buffer applications.

Table 1: this compound Buffer for Red Blood Cell Lysis

Component10x Stock Solution Concentration1x Working Solution Concentration
This compound (NH₄Cl)1.5 M150 mM
Sodium Bicarbonate (NaHCO₃)100 mM10 mM
EDTA1 mM - 10 mM0.1 mM - 1 mM
pH 7.2 - 7.4 7.2 - 7.4

Table 2: Tris-Ammonium Chloride Buffer

ComponentStock Solution ConcentrationFinal Concentration (Example)
This compound (NH₄Cl)0.16 MVaries with application
Tris Base0.17 MVaries with application
pH 7.2 - 7.65 Adjusted as needed

Experimental Protocols

Protocol 1: Preparation of this compound Lysis Buffer (10x Stock Solution)

This protocol describes the preparation of a 10x stock solution of this compound lysis buffer, commonly used for lysing red blood cells.

Materials:

  • This compound (NH₄Cl)

  • Sodium Bicarbonate (NaHCO₃)

  • EDTA (Ethylenediaminetetraacetic acid)

  • Deionized water (dH₂O)

  • Hydrochloric acid (HCl) or Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Magnetic stirrer and stir bar

  • Graduated cylinders and beakers

  • pH meter

Procedure:

  • To prepare 1 liter of 10x lysis buffer, dissolve 80.2 g of NH₄Cl in approximately 800 mL of dH₂O.[4]

  • Add 8.4 g of NaHCO₃ and stir until fully dissolved.[4]

  • Add 0.37 g of EDTA and continue stirring.[3]

  • Once all components are dissolved, adjust the pH to 7.2-7.4 using HCl or NaOH.[4]

  • Bring the final volume to 1 liter with dH₂O.

  • Sterilize the solution by filtering through a 0.22 µm filter.

  • Store the 10x stock solution at 4°C for up to 6 months.[3][4]

To prepare a 1x working solution: Dilute the 10x stock solution 1:10 with sterile dH₂O (e.g., add 10 mL of 10x stock to 90 mL of dH₂O).[3][4] It is recommended to prepare the 1x working solution fresh before use.[4]

Protocol 2: Red Blood Cell Lysis of Whole Blood

This protocol details the use of the 1x this compound lysis buffer for the removal of red blood cells from a whole blood sample.

Materials:

  • 1x this compound Lysis Buffer (prepared from Protocol 1)

  • Whole blood sample

  • Phosphate-Buffered Saline (PBS)

  • Centrifuge

  • Pipettes

Procedure:

  • Collect whole blood in an appropriate anticoagulant tube.

  • Add 10 volumes of 1x RBC Lysis Buffer to 1 volume of whole blood (e.g., 10 mL of buffer to 1 mL of blood).[3]

  • Incubate the mixture for 10-15 minutes at room temperature, protected from light.[3] Invert the tube occasionally to mix. Lysis is complete when the solution becomes transparent.[4]

  • Centrifuge the cell suspension at 300-500 x g for 5 minutes.[3]

  • Carefully decant the supernatant.

  • Resuspend the cell pellet in PBS.

  • Centrifuge again at 300-500 x g for 5 minutes and discard the supernatant.

  • Repeat the wash step (steps 6-7) if necessary.

  • Resuspend the final leukocyte pellet in the desired buffer or media for downstream applications.

Experimental Workflow

Buffer_Preparation_Workflow cluster_prep Buffer Preparation cluster_use Application weigh Weigh Solutes (e.g., NH4Cl, NaHCO3, EDTA) dissolve Dissolve in dH2O weigh->dissolve ph_adjust Adjust pH dissolve->ph_adjust volume_adjust Adjust Final Volume ph_adjust->volume_adjust sterilize Sterile Filter (0.22 µm) volume_adjust->sterilize store Store at 4°C sterilize->store dilute Dilute to 1x Working Solution store->dilute For Use application Use in Experiment (e.g., RBC Lysis) dilute->application

Caption: Workflow for preparing this compound buffer.

Signaling Pathways and Logical Relationships

The primary mechanism of this compound in red blood cell lysis is based on osmotic pressure.

RBC_Lysis_Pathway NH4Cl This compound (NH4Cl) in solution NH3 Ammonia (NH3) NH4Cl->NH3 dissociates H_ion Proton (H+) NH4Cl->H_ion dissociates Cl_ion Chloride Ion (Cl-) NH4Cl->Cl_ion dissociates RBC Red Blood Cell Water_influx Water Influx RBC->Water_influx osmotic imbalance leads to NH3->RBC diffuses into Swell Cell Swelling Water_influx->Swell Lysis Cell Lysis Swell->Lysis

Caption: Mechanism of NH4Cl-induced red blood cell lysis.

References

Application Notes and Protocols for Erythrocyte Lysis in Human Blood Samples Using Ammonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isolation of peripheral blood mononuclear cells (PBMCs) and other leukocytes from whole blood is a critical first step for a wide range of applications in research, diagnostics, and drug development. A common and effective method for removing erythrocytes (red blood cells, RBCs), which are the most abundant cell type in whole blood, is through lysis with an ammonium (B1175870) chloride-based solution. This method is favored for its simplicity, cost-effectiveness, and its ability to preserve the viability and functionality of the target leukocyte population. These application notes provide a comprehensive overview of the principles, protocols, and expected outcomes for using ammonium chloride for erythrocyte lysis in human blood samples.

Principle of Method

This compound-based lysis of erythrocytes is a gentle method that relies on the differential osmotic fragility between red blood cells and leukocytes. The lysis buffer, typically an isotonic solution of this compound (NH4Cl), facilitates the diffusion of ammonia (B1221849) (NH3) and chloride (Cl-) ions across the erythrocyte membrane. Inside the cell, the accumulation of these ions disrupts the osmotic balance, leading to an influx of water, swelling, and eventual lysis of the red blood cell. Leukocytes, possessing more robust cell membranes and efficient ion pumps, are largely unaffected by this process when the procedure is performed correctly. The addition of potassium bicarbonate (KHCO3) to the buffer helps to maintain a stable pH, while EDTA is often included to chelate divalent cations and prevent cell clumping.

Quantitative Data Summary

The following tables summarize quantitative data related to the use of this compound-based lysis buffers, providing insights into buffer formulations, recommended protocols, and the impact on cell viability and recovery.

Table 1: Common Formulations of this compound-Based Lysis Buffers

Buffer ComponentConcentration RangePurpose
This compound (NH4Cl)0.15 M - 0.17 M (8.0 - 8.9 g/L)Primary lysing agent
Potassium Bicarbonate (KHCO3)1 mM - 10 mM (0.1 - 1.0 g/L)pH buffering
EDTA0.1 mM - 2 mM (0.037 - 0.744 g/L)Prevents cell aggregation
Tris-HCl10 mMpH buffering (alternative)

Table 2: Typical Protocol Parameters for Erythrocyte Lysis

ParameterRecommended RangeNotes
Buffer to Blood Ratio (v/v)5:1 to 10:1Higher ratios can improve lysis efficiency.
Incubation TemperatureRoom Temperature (20-25°C) or 37°CHigher temperatures can speed up lysis but may impact leukocyte viability if prolonged.
Incubation Time3 - 15 minutesOptimization is recommended; longer times may be needed for some samples but increase the risk of leukocyte damage.[1]
Centrifugation Speed300 - 500 x gTo pellet leukocytes post-lysis.
Centrifugation Time5 - 10 minutes

Table 3: Reported Leukocyte Viability and Recovery Rates Post-Lysis

Cell TypeLeukocyte ViabilityLeukocyte RecoveryReference
Fetal Ovine Articular Chondrocytes82% ± 7%81% ± 7%[2]
Juvenile Bovine Articular Chondrocytes86% ± 3%91% ± 3%[2]
Human Leukocytes>90% (typical)Variable, can be >90% with optimized protocols[3]

Experimental Protocols

Protocol 1: Preparation of 1X ACK (Ammonium-Chloride-Potassium) Lysis Buffer

This protocol describes the preparation of a standard 1X ACK lysis buffer.

Materials:

  • This compound (NH4Cl)

  • Potassium Bicarbonate (KHCO3)

  • Ethylenediaminetetraacetic acid (EDTA)

  • Distilled or deionized water

  • 0.22 µm sterile filter

Procedure:

  • To prepare 1 L of 1X ACK Lysis Buffer, add the following to 800 mL of distilled water:

    • 8.29 g of this compound (final concentration ~0.15 M)

    • 1.0 g of Potassium Bicarbonate (final concentration ~10 mM)

    • 0.037 g of EDTA (final concentration ~0.1 mM)

  • Dissolve the components completely.

  • Adjust the pH to 7.2-7.4 with 1 M HCl or 1 M NaOH if necessary.

  • Bring the final volume to 1 L with distilled water.

  • Sterilize the buffer by passing it through a 0.22 µm filter.

  • Store at room temperature for up to 6 months.

Protocol 2: Erythrocyte Lysis of Human Whole Blood

This protocol provides a step-by-step method for lysing red blood cells in a human whole blood sample.

Materials:

  • Human whole blood collected in an anticoagulant tube (e.g., EDTA, heparin)

  • 1X ACK Lysis Buffer (prepared as in Protocol 1 or commercially available)

  • Phosphate-Buffered Saline (PBS) or other suitable cell culture medium

  • 15 mL or 50 mL conical tubes

  • Centrifuge

Procedure:

  • Collect whole blood into a tube containing an anticoagulant.

  • In a conical tube, add 10 volumes of 1X ACK Lysis Buffer to 1 volume of whole blood (e.g., for 1 mL of blood, add 10 mL of ACK buffer).

  • Mix gently by inverting the tube several times.

  • Incubate at room temperature (20-25°C) for 5-10 minutes. The solution should turn from opaque to clear red, indicating lysis of the erythrocytes.

  • To stop the lysis reaction, immediately fill the tube with PBS or cell culture medium.

  • Centrifuge the cell suspension at 300-500 x g for 5-10 minutes at room temperature to pellet the leukocytes.

  • Carefully aspirate and discard the supernatant, which contains lysed red blood cell debris.

  • Gently resuspend the leukocyte pellet in fresh PBS or culture medium.

  • A second wash step (repeating steps 6-8) may be performed if residual red blood cell contamination is observed.

  • The isolated leukocytes are now ready for downstream applications such as cell counting, viability assessment, flow cytometry, or cell culture.

Visualizations

Mechanism of this compound Erythrocyte Lysis

G cluster_extracellular Extracellular Space cluster_rbc Erythrocyte NH4Cl NH4Cl NH4_plus NH4+ NH4Cl->NH4_plus dissociates Cl_minus Cl- NH4Cl->Cl_minus NH3 NH3 NH4_plus->NH3 H_plus H+ NH4_plus->H_plus Band3 Anion Exchanger 1 (Band 3) Cl_minus->Band3 NH3_in NH3 NH3->NH3_in diffusion Cl_in Cl- Band3->Cl_in exchange NH4_in NH4+ NH3_in->NH4_in + H+ Swelling Osmotic Swelling NH4_in->Swelling H_in H+ H_in->NH4_in Cl_in->Swelling H2O H2O H2O->Swelling influx Lysis Lysis Swelling->Lysis HCO3_in HCO3- HCO3_in->Band3 CO2_in CO2 CO2_in->HCO3_in + OH- CA Carbonic Anhydrase CA->HCO3_in

Caption: Mechanism of this compound-induced erythrocyte lysis.

Experimental Workflow for Erythrocyte Lysis

G start Start: Whole Blood Sample add_buffer Add ACK Lysis Buffer (10:1 ratio) start->add_buffer mix Mix Gently add_buffer->mix incubate Incubate (5-10 min, RT) mix->incubate stop_lysis Stop Lysis (Add PBS/Medium) incubate->stop_lysis centrifuge1 Centrifuge (300-500 x g, 5-10 min) stop_lysis->centrifuge1 aspirate1 Aspirate Supernatant centrifuge1->aspirate1 resuspend Resuspend Pellet (in PBS/Medium) aspirate1->resuspend wash_decision Residual RBCs? resuspend->wash_decision centrifuge2 Centrifuge wash_decision->centrifuge2 Yes final_pellet Leukocyte Pellet wash_decision->final_pellet No aspirate2 Aspirate Supernatant centrifuge2->aspirate2 aspirate2->resuspend downstream Downstream Applications (e.g., Flow Cytometry, Culture) final_pellet->downstream

Caption: Experimental workflow for erythrocyte lysis.

References

Application Notes and Protocols: A Step-by--Step Guide to Protein Precipitation with Ammonium Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein precipitation is a fundamental technique for the isolation and concentration of proteins from a complex mixture, such as a cell lysate or serum. Among the various methods, precipitation using ammonium (B1175870) sulfate (B86663), a process known as "salting out," is one of the most widely used initial steps in protein purification.[1] This technique leverages the principle of differential solubility of proteins in high salt concentrations.[2] The addition of ammonium sulfate sequesters water molecules, leading to increased hydrophobic interactions between protein molecules, which then aggregate and precipitate out of solution.[3][4] This method is valued for its simplicity, low cost, scalability, and its ability to stabilize proteins during the process.[2][3]

This document provides a detailed, step-by-step guide for performing protein precipitation using ammonium sulfate, including the underlying principles, optimization strategies, and protocols for fractional precipitation.

Principle of Salting Out

The solubility of proteins in aqueous solutions is dependent on the ionic strength. At low salt concentrations (<0.5 M), protein solubility often increases, a phenomenon termed "salting in".[3] However, as the salt concentration is significantly increased, the solubility of proteins decreases, leading to "salting out".[3][4]

The mechanism behind salting out involves the competition for water molecules between the salt ions and the protein molecules. Ammonium sulfate is highly soluble and dissociates into ammonium (NH₄⁺) and sulfate (SO₄²⁻) ions in water.[3] These ions become extensively hydrated, effectively reducing the amount of free water available to form hydration shells around the protein molecules. This disruption of the hydration layer exposes hydrophobic patches on the protein surface. To minimize their contact with the aqueous solvent, the protein molecules aggregate through hydrophobic interactions, eventually forming a precipitate.[3][4]

Different proteins precipitate at different concentrations of ammonium sulfate due to variations in their size, charge, and surface hydrophobicity. This characteristic allows for fractional precipitation, a method to selectively separate different proteins from a mixture.[5]

Advantages and Disadvantages of Ammonium Sulfate Precipitation

A clear understanding of the benefits and limitations of this technique is crucial for its effective application in a purification workflow.

AdvantagesDisadvantages
Simple and Rapid: The procedure is straightforward and can be performed with basic laboratory equipment.[6]Requires Prior Knowledge: Optimal precipitation conditions often require prior knowledge of the target protein's solubility characteristics.
Cost-Effective: Ammonium sulfate is an inexpensive reagent.[3][7]Co-precipitation of Contaminants: Contaminants may precipitate along with the protein of interest, requiring further purification steps.
Stabilizes Proteins: Ammonium sulfate generally preserves the native structure and biological activity of proteins.[3][5] High salt concentrations also inhibit microbial growth and protease activity.[7]Concentrates but Does Not Purify to Homogeneity: It is primarily a concentration and fractionation step, not a high-resolution purification method.
Scalable: The method can be easily scaled up for large-volume protein purification.[2][3]Requires Desalting: The high salt concentration in the re-solubilized protein solution must be removed (e.g., by dialysis or gel filtration) before downstream applications like ion-exchange chromatography.[6]
Reduces Sample Volume: It is an effective method for concentrating dilute protein solutions.[3]Potential for Protein Damage: Although generally mild, high local concentrations of salt during addition can potentially denature some proteins.[5]

Experimental Protocol: Fractional Precipitation of a Target Protein

This protocol describes a general procedure for fractional precipitation. The optimal ammonium sulfate concentrations for precipitating the protein of interest while leaving impurities in solution (or vice versa) must be empirically determined.

Materials:

  • Protein solution (e.g., cell lysate, serum)

  • Ammonium sulfate (analytical grade)[7]

  • Precipitation Buffer (e.g., 50 mM Tris-HCl or HEPES, pH adjusted to maintain protein stability)[1]

  • Resuspension Buffer (appropriate for downstream applications)

  • Chilled centrifuge and rotor

  • Stir plate and magnetic stir bar

  • Beakers or conical tubes

Procedure:

  • Sample Preparation:

    • Clarify the initial protein solution by centrifugation (e.g., 10,000 x g for 20-30 minutes at 4°C) to remove cells, debris, and other insoluble material.[5]

    • Transfer the supernatant to a clean, chilled beaker and place it on a stir plate in a cold room or on ice. Begin gentle stirring. It is crucial to avoid foaming, which can denature proteins.[1]

    • If necessary, add a buffering agent like Tris-HCl or HEPES to a final concentration of 50 mM to maintain a stable pH, as the addition of ammonium sulfate can lower the pH of the solution.[1]

  • First Ammonium Sulfate Cut (Removal of Contaminants):

    • Slowly add finely ground solid ammonium sulfate (or a saturated solution) to the protein solution to reach the first desired saturation level (e.g., 30%). Adding the salt slowly prevents high local concentrations that might cause unwanted protein precipitation.[1][6]

    • Refer to Table 1 for the amount of ammonium sulfate to add per 100 mL of solution to achieve a specific saturation percentage.

    • Allow the solution to stir gently for a minimum of 1 hour (up to overnight) at 4°C to allow for complete precipitation.[1]

    • Centrifuge the mixture at high speed (e.g., 10,000 - 25,000 x g) for 20-30 minutes at 4°C to pellet the precipitated proteins.[1]

    • Carefully decant the supernatant into a new chilled beaker. The pellet contains proteins that are insoluble at this salt concentration and can be discarded (if the target protein is not expected to precipitate at this stage).

  • Second Ammonium Sulfate Cut (Precipitation of Target Protein):

    • To the supernatant from the previous step, slowly add more ammonium sulfate to reach the second, higher saturation level (e.g., 50%) where the protein of interest is expected to precipitate.

    • Refer to Table 2 for the amount of ammonium sulfate to add to a solution that already contains a certain percentage of the salt.

    • Stir gently for at least 1 hour at 4°C.

    • Centrifuge the solution as before to collect the precipitated protein of interest.

    • Discard the supernatant, which now contains proteins that remain soluble at this higher salt concentration.

  • Pellet Solubilization and Desalting:

    • Dissolve the protein pellet in a minimal volume of the desired resuspension buffer.[5]

    • The resulting protein solution will have a high salt concentration. Remove the ammonium sulfate using a downstream method such as dialysis against a large volume of buffer or gel filtration chromatography (desalting column).[5]

Quantitative Data for Protocol Execution

Table 1: Amount of Solid Ammonium Sulfate to Add to 100 mL of Solution to Reach a Desired Saturation.

Desired Saturation (%)Grams of (NH₄)₂SO₄ to Add
105.6
2011.4
3017.6
4024.3
5031.3
6039.0
7047.2
8056.1
9065.6
10076.7

Note: These values are calculated for reaching the target saturation from an initial saturation of 0% at 4°C.

Table 2: Amount of Solid Ammonium Sulfate to Add to 100 mL of an Existing Solution to Increase Saturation.

Initial Saturation (%)Final Saturation (%)Grams of (NH₄)₂SO₄ to Add
204012.3
205018.1
305011.8
306018.4
406012.6
407019.1
507012.9
508019.6

Note: These values are calculated for increasing the saturation level at 4°C.

Optimization of Protein Precipitation

To maximize the yield and purity of the target protein, several parameters can be optimized:

  • Ammonium Sulfate Concentration: This is the most critical parameter. A pilot experiment with a range of concentrations (e.g., 20%, 30%, 40%, 50%, 60%, 70%, 80%) should be performed to determine the precise range in which the target protein precipitates.[8]

  • Temperature: Precipitation is typically carried out at 4°C to enhance protein stability and minimize proteolytic degradation.[2]

  • pH: The solubility of a protein is lowest at its isoelectric point (pI).[2] Adjusting the pH of the solution to the pI of the target protein can enhance precipitation, though care must be taken as this can also cause denaturation or precipitation of other proteins with similar pI values.

  • Protein Concentration: In general, precipitation is less effective for protein concentrations below 1 mg/mL.[5] For very dilute samples, a higher concentration of precipitant may be required.

Workflow and Signaling Pathway Diagrams

G start Start: Crude Protein Solution (e.g., Lysate) clarify 1. Clarification (Centrifugation) start->clarify supernatant1 Clarified Supernatant clarify->supernatant1 add_salt1 2. Add (NH4)2SO4 to Lower % Saturation supernatant1->add_salt1 incubate1 3. Incubate & Stir (e.g., 1h at 4°C) add_salt1->incubate1 centrifuge1 4. Centrifugation incubate1->centrifuge1 pellet1 Pellet 1 (Discard Contaminants) centrifuge1->pellet1 Separate supernatant2 Supernatant 2 centrifuge1->supernatant2 Collect add_salt2 5. Add More (NH4)2SO4 to Higher % Saturation supernatant2->add_salt2 incubate2 6. Incubate & Stir (e.g., 1h at 4°C) add_salt2->incubate2 centrifuge2 7. Centrifugation incubate2->centrifuge2 supernatant3 Supernatant 3 (Discard) centrifuge2->supernatant3 Separate pellet2 Pellet 2 (Contains Target Protein) centrifuge2->pellet2 Collect resolubilize 8. Resolubilize Pellet in Buffer pellet2->resolubilize desalt 9. Desalting (Dialysis / Gel Filtration) resolubilize->desalt final_product End: Partially Purified Protein Solution desalt->final_product

Caption: Experimental workflow for fractional protein precipitation using ammonium sulfate.

G protein_sol Protein in Solution (Hydration Shell) add_salt Add High Concentration of (NH4)2SO4 water_comp Salt Ions Sequester Water Molecules add_salt->water_comp hydro_exp Disruption of Hydration Shell & Exposure of Hydrophobic Patches water_comp->hydro_exp aggregation Protein-Protein Hydrophobic Interactions hydro_exp->aggregation precipitate Protein Aggregation & Precipitation aggregation->precipitate

Caption: Mechanism of "salting out" for protein precipitation.

References

Application of Ammonium Chloride in Protocols Associated with Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers and Drug Development Professionals

Ammonium (B1175870) chloride (NH₄Cl) is a versatile reagent utilized in various biological applications. While not a standard component in the core steps of a Western blot protocol (such as blocking, antibody incubation, or washing), its application is notable in crucial ancillary procedures, including sample preparation and in related immunodetection techniques like immunofluorescence. This document provides detailed notes and protocols for the use of ammonium chloride in these contexts.

The primary roles of this compound in workflows related to immunodetection are:

  • Quenching of Fixative-Induced Autofluorescence in Immunofluorescence: In immunofluorescence (IF) microscopy, chemical fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) are used to preserve cellular structure. A common side effect is the presence of free aldehyde groups that can react with antibodies non-specifically, leading to high background fluorescence. This compound is widely used to quench these free aldehydes, thereby reducing background noise and improving the signal-to-noise ratio.

  • Lysis of Red Blood Cells in Sample Preparation: When preparing protein lysates from whole blood or blood-rich tissues, red blood cells (RBCs) can interfere with the analysis of other cell types, such as peripheral blood mononuclear cells (PBMCs) or white blood cells (WBCs). Ammonium-Chloride-Potassium (ACK) lysing buffer is a standard reagent used to selectively lyse RBCs while leaving other cells intact.[1]

  • Cellular Treatment to Study Biological Pathways: this compound is a lysosomotropic agent that can inhibit lysosomal acidification. This property is exploited by researchers to study pathways like autophagy. Cells are treated with this compound prior to lysis and subsequent analysis by Western blot to assess the accumulation of proteins such as LC3-II.

Data Presentation: Summary of Applications

The following table summarizes the key applications, concentrations, and purposes of this compound in protocols relevant to Western blotting and immunodetection.

Application AreaProtocol StepReagentTypical ConcentrationPurpose
Immunofluorescence QuenchingThis compound in PBS50 mMTo quench free aldehyde groups from fixatives, reducing background autofluorescence.
Sample Preparation Red Blood Cell LysisACK (Ammonium-Chloride-Potassium) Lysing Buffer150 mMSelective lysis of red blood cells in biological samples to enrich for other cell types.[1]
Cell Culture (Pre-Lysis) Autophagy InhibitionThis compound in Culture Medium5 - 20 mMTo inhibit lysosomal degradation, leading to the accumulation of autophagic markers for Western blot analysis.

Experimental Protocols

Protocol 1: Quenching of Formaldehyde-Fixed Cells for Immunofluorescence

This protocol describes the use of this compound to reduce background fluorescence after cell fixation.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Quenching Solution: 50 mM this compound in PBS

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Primary and secondary antibodies

Procedure:

  • Grow cells on sterile coverslips to the desired confluency.

  • Wash the cells twice with ice-cold PBS.

  • Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

  • Quench the fixation reaction by incubating the cells with 50 mM this compound in PBS for 10 minutes at room temperature.

  • Wash the cells twice with PBS for 5 minutes each.

  • Proceed with permeabilization, blocking, and antibody incubation steps as per your standard immunofluorescence protocol.

Protocol 2: Lysis of Red Blood Cells using ACK Buffer

This protocol is for the removal of red blood cells from samples like whole blood or spleen cell suspensions before protein extraction for Western blotting.

Materials:

  • ACK Lysing Buffer (150 mM NH₄Cl, 10 mM KHCO₃, 0.1 mM Na₂EDTA, pH 7.2-7.4)

  • Phosphate-Buffered Saline (PBS)

  • Centrifuge

Procedure:

  • Collect your cell suspension (e.g., from a blood draw or tissue homogenate).

  • Pellet the cells by centrifugation at 300-500 x g for 5 minutes at 4°C.

  • Discard the supernatant.

  • Resuspend the cell pellet in 1-5 mL of ice-cold ACK Lysing Buffer. The volume depends on the size of the pellet.

  • Incubate for 5-10 minutes on ice with occasional gentle mixing. Monitor the lysis by observing the color change of the suspension to a translucent red.

  • Stop the lysis by adding 10-20 mL of ice-cold PBS.

  • Pellet the remaining cells (WBCs, etc.) by centrifugation at 300-500 x g for 5 minutes at 4°C.

  • Carefully discard the supernatant containing lysed red blood cells.

  • Wash the cell pellet once more with ice-cold PBS.

  • The resulting pellet is now enriched for non-RBCs and can be used for protein extraction with a suitable lysis buffer (e.g., RIPA buffer) for Western blot analysis.

Protocol 3: Western Blot for Autophagy Analysis After this compound Treatment

This protocol details the treatment of cultured cells with this compound to inhibit autophagy, followed by standard Western blot analysis.

Materials:

  • Cell culture medium

  • This compound (NH₄Cl)

  • RIPA Lysis Buffer with protease inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)

  • Primary antibody (e.g., anti-LC3B) and appropriate HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Treat cells with the desired concentration of this compound (e.g., 10-20 mM) in fresh culture medium for the desired time (e.g., 2-4 hours). Include an untreated control.

  • Sample Preparation:

    • Place the culture dish on ice and wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer and scraping.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each sample using a BCA assay.

  • Western Blotting:

    • Normalize all samples to the same protein concentration and prepare them for loading by adding Laemmli buffer and boiling.

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-LC3B) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system or X-ray film.

Mandatory Visualizations

G cluster_fixation Cell Fixation & Quenching cluster_staining Immunostaining Fixation Fix Cells (e.g., 4% PFA) Wash1 Wash with PBS Fixation->Wash1 Quenching Quench with 50 mM NH4Cl Wash1->Quenching Wash2 Wash with PBS Quenching->Wash2 Perm Permeabilize Wash2->Perm Block Block Perm->Block PrimaryAb Incubate with Primary Antibody Block->PrimaryAb SecondaryAb Incubate with Secondary Antibody PrimaryAb->SecondaryAb Image Image SecondaryAb->Image G cluster_lysis Sample Preparation cluster_wb Western Blot Sample Blood/Tissue Sample Pellet1 Pellet Cells Sample->Pellet1 ACK_Lysis Resuspend in ACK Buffer Pellet1->ACK_Lysis Stop Stop Lysis with PBS ACK_Lysis->Stop Pellet2 Pellet Enriched Cells Stop->Pellet2 Wash Wash Pellet Pellet2->Wash Protein_Ext Protein Extraction (e.g., RIPA Buffer) Wash->Protein_Ext SDS_PAGE SDS-PAGE Protein_Ext->SDS_PAGE WB Analysis SDS_PAGE->WB G cluster_treatment Cell Culture & Treatment cluster_wb Western Blot Protocol Culture Culture Cells Treatment Treat with NH4Cl (e.g., 10 mM, 4h) Culture->Treatment Lyse Lyse Cells & Extract Protein Treatment->Lyse SDS_PAGE SDS-PAGE Lyse->SDS_PAGE Transfer Transfer SDS_PAGE->Transfer Block Block Transfer->Block PrimaryAb Primary Antibody Block->PrimaryAb SecondaryAb Secondary Antibody PrimaryAb->SecondaryAb Detect Detect SecondaryAb->Detect

References

Application Notes and Protocols: Quenching Fixation in Immunofluorescence with Ammonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Immunofluorescence (IF) is a powerful technique for visualizing the subcellular localization of proteins and other antigens. A critical step in many IF protocols is fixation, which preserves cellular structure and immobilizes antigens. Formaldehyde (B43269) is a widely used fixative due to its ability to efficiently cross-link proteins. However, residual formaldehyde molecules contain reactive aldehyde groups that can non-specifically bind to primary and secondary antibodies, leading to high background fluorescence and reduced signal-to-noise ratio. To mitigate this, a quenching step is employed to neutralize these free aldehyde groups. Ammonium (B1175870) chloride (NH₄Cl) is a commonly used and effective quenching agent. This document provides detailed application notes and protocols for the use of ammonium chloride in immunofluorescence.

Principle of Quenching with this compound

Formaldehyde fixation proceeds via the formation of Schiff bases and methylene (B1212753) bridges between proteins and other molecules, effectively creating a stable, cross-linked cellular matrix. However, this process can leave unreacted aldehyde groups on the formaldehyde molecules. These free aldehydes can covalently bind to the primary and secondary antibodies used in immunofluorescence, resulting in non-specific signal and high background.

This compound quenches this reaction by providing a primary amine (from the ammonium ion, NH₄⁺) that reacts with the free aldehyde groups of formaldehyde. This reaction forms a non-fluorescent product, hexamethylenetetramine, and water, effectively neutralizing the reactive aldehydes and preventing them from binding to the antibodies. This leads to a significant reduction in background fluorescence and an improved signal-to-noise ratio.

Data Presentation

While direct quantitative comparisons of background fluorescence with and without this compound quenching are not extensively tabulated in the literature, the qualitative effects are well-documented and consistently reported. The following table summarizes the expected outcomes of using this compound as a quenching agent in immunofluorescence.

ParameterWithout QuenchingWith this compound QuenchingRationale
Background Fluorescence HighLow to ModerateThis compound neutralizes free aldehyde groups from the fixative, preventing their non-specific binding to antibodies.[1]
Signal-to-Noise Ratio LowHighBy reducing the background noise, the specific signal from the target antigen becomes more prominent.
Specificity of Staining Potentially compromisedImprovedReduction of non-specific antibody binding leads to a more accurate representation of antigen localization.
Image Quality "Muddy" or "hazy" appearanceClearer, with better contrastThe reduction in background fluorescence allows for sharper and more defined images of the target structures.

Experimental Protocols

Preparation of 50 mM this compound Quenching Solution

Materials:

  • This compound (NH₄Cl), molecular weight = 53.49 g/mol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Distilled water (dH₂O)

  • Sterile container

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • To prepare 1 L of 50 mM this compound solution, weigh out 2.67 g of this compound.

  • Add the this compound to a beaker containing approximately 800 mL of PBS.

  • Place the beaker on a magnetic stirrer and add a stir bar. Stir until the this compound is completely dissolved.

  • Adjust the volume to 1 L with PBS.

  • Verify that the pH is approximately 7.4. Adjust with HCl or NaOH if necessary, although this is usually not required if using pH 7.4 PBS.

  • Sterile filter the solution if it will be stored for an extended period. The solution can be stored at 4°C for several weeks.

Standard Immunofluorescence Protocol with this compound Quenching

This protocol provides a general workflow for immunofluorescence staining of cultured cells on coverslips, incorporating the this compound quenching step.

Reagents:

  • Cells grown on sterile coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (freshly prepared)

  • 50 mM this compound in PBS

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1-5% BSA or 10% normal goat serum in PBS)

  • Primary antibody diluted in blocking buffer

  • Fluorophore-conjugated secondary antibody diluted in blocking buffer

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Fixation:

    • Gently wash the cells on coverslips three times with PBS.

    • Fix the cells with 4% PFA in PBS for 10-20 minutes at room temperature.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each to remove the fixative.

  • Quenching:

    • Incubate the cells with 50 mM this compound in PBS for 10-15 minutes at room temperature.[2]

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular antigens):

    • Incubate the cells with permeabilization buffer for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with blocking buffer for 30-60 minutes at room temperature to block non-specific antibody binding sites.

  • Primary Antibody Incubation:

    • Incubate the cells with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Incubate the cells with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining (Optional):

    • Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.

    • Wash the cells twice with PBS.

  • Mounting:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Seal the edges of the coverslip with nail polish and allow to dry.

  • Imaging:

    • Visualize the staining using a fluorescence microscope.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Fixation_Quenching_Workflow cluster_fixation Fixation cluster_quenching Quenching cluster_staining Immunostaining cluster_outcome Outcome Fixation Cell Fixation (e.g., 4% PFA) FreeAldehydes Formation of Free Aldehyde Groups Fixation->FreeAldehydes Quenching Quenching with 50 mM NH4Cl FreeAldehydes->Quenching HighBackground High Background (No Quenching) FreeAldehydes->HighBackground Leads to Neutralization Neutralization of Aldehyde Groups Quenching->Neutralization Blocking Blocking Neutralization->Blocking LowBackground Low Background (With Quenching) Neutralization->LowBackground Leads to PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb

Caption: Immunofluorescence workflow with and without quenching.

Chemical_Mechanism cluster_fixation Formaldehyde Fixation cluster_quenching This compound Quenching cluster_problem Problem without Quenching Protein1 Protein with Amine Group (e.g., Lysine) SchiffBase Schiff Base Formation (Protein-N=CH₂) Protein1->SchiffBase reacts with Formaldehyde Formaldehyde (CH₂O) Formaldehyde->SchiffBase Crosslink Methylene Bridge (Protein-NH-CH₂-NH-Protein) SchiffBase->Crosslink reacts with another a mine group FreeFormaldehyde Free Formaldehyde (CH₂O) Hexamethylenetetramine Hexamethylenetetramine (C₆H₁₂N₄) FreeFormaldehyde->Hexamethylenetetramine reacts with AmmoniumChloride This compound (NH₄Cl) AmmoniumChloride->Hexamethylenetetramine Antibody Antibody NonSpecificBinding Non-specific Binding (High Background) Antibody->NonSpecificBinding FreeFormaldehyde2 Free Formaldehyde (from fixation) FreeFormaldehyde2->NonSpecificBinding reacts with

Caption: Chemical mechanism of fixation and quenching.

References

Application Notes: The Role of Ammonium Chloride in Enzymatic Reactions and Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) chloride (NH₄Cl) is a versatile salt widely utilized in biochemical and cell-based assays. Its effects on enzymatic reactions are multifaceted, stemming from its properties as a weak acid, a source of ammonium ions (NH₄⁺), and a lysosomotropic agent.[1][2] Understanding these roles is critical for accurate experimental design and data interpretation, particularly in drug development where pathways involving lysosomal function and nitrogen metabolism are often targeted. These notes detail the mechanisms of NH₄Cl action and provide protocols for its application in enzymatic studies.

Mechanisms of Action

The influence of ammonium chloride on enzymatic reactions can be categorized into two main mechanisms:

  • Indirect Effects via pH Modulation: As a weak base, NH₄Cl can readily diffuse across cellular membranes in its uncharged ammonia (B1221849) (NH₃) form.[3] Inside acidic organelles like lysosomes, NH₃ becomes protonated to NH₄⁺, effectively sequestering protons and raising the intralysosomal pH.[4] This pH alteration can significantly inhibit the activity of acid-dependent enzymes, such as lysosomal hydrolases (e.g., cathepsins), which have acidic pH optima.[4] This property makes NH₄Cl a well-known inhibitor of autophagy, a cellular degradation process reliant on lysosomal function.[5][6][7]

  • Direct Effects on Enzyme Kinetics: The ammonium ion (NH₄⁺) itself can directly participate in or modulate enzymatic reactions. It can serve as a substrate, an allosteric effector, or influence the ionic strength of the reaction environment. For instance, in the context of nitrogen metabolism, NH₄⁺ is a key substrate for enzymes like glutamate (B1630785) dehydrogenase (GDH) and glutamine synthetase.[8][9] Conversely, it can act as an inhibitor for other enzymes, such as nitrogenase.[10]

Application Note 1: Inhibition of Lysosomal Protease Activity

This compound is a widely used tool to study processes involving lysosomal degradation, such as autophagy and endocytosis. By neutralizing the acidic environment of the lysosome, NH₄Cl inhibits the activity of pH-sensitive lysosomal enzymes.[11][12] A primary example is the inhibition of cathepsins, a family of proteases crucial for protein turnover.[4][13]

Studies have shown that treating renal proximal tubule cells with 20 mM NH₄Cl leads to a persistent elevation of lysosomal pH.[4] This alkalinization is directly linked to the suppression of cathepsin B and L activities, resulting in a significant reduction in protein degradation.[4]

Quantitative Effects of NH₄Cl on Lysosomal Enzyme Activity:

Enzyme FamilySpecific EnzymeCell TypeNH₄Cl ConcentrationObserved EffectReference
Cysteine ProteasesCathepsin BLLC-PK1 (Renal)20 mM57.0% reduction in activity after 48h[4]
Cysteine ProteasesCathepsin L+BLLC-PK1 (Renal)20 mM54.5% reduction in activity after 48h[4]
HydrolasesArylsulfatase AHuman FibroblastsNot specifiedDepletion of ~80% of newly synthesized enzyme from lysosomes[14]

Protocol 1: In Vitro Assay for Cathepsin L Activity Inhibition by NH₄Cl

This protocol describes a method to measure the inhibitory effect of this compound on Cathepsin L activity in cell lysates using a fluorogenic substrate.

Objective: To quantify the change in Cathepsin L activity in response to NH₄Cl treatment.

Materials:

  • Cell line of interest (e.g., HepG2)

  • Cell culture medium and reagents

  • Phosphate Buffered Saline (PBS)

  • This compound (NH₄Cl) stock solution (1 M, sterile)

  • Cathepsin L Assay Kit (e.g., Sigma-Aldrich MAK401 or similar) containing:[15]

    • CL Lysis Buffer

    • CL Reaction Buffer

    • Dithiothreitol (DTT)

    • Cathepsin L substrate (e.g., Ac-FR-AFC)

    • Cathepsin L Inhibitor (for positive control)

  • 96-well black, flat-bottom microplate

  • Fluorometric microplate reader (Excitation/Emission = 400/505 nm)

  • Protein assay kit (e.g., BCA)

Methodology:

  • Cell Culture and Treatment:

    • Plate cells at a desired density and allow them to adhere overnight.

    • Treat cells with varying concentrations of NH₄Cl (e.g., 10 mM, 20 mM, 50 mM) for a specified time (e.g., 2, 6, or 24 hours). Include an untreated control group.

  • Preparation of Cell Lysates:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding 50 µL of chilled CL Lysis Buffer per 1-5 x 10⁶ cells.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant (cell lysate) and keep it on ice.

    • Determine the protein concentration of each lysate.

  • Enzymatic Reaction:

    • In a 96-well plate, add 2-50 µL of cell lysate per well. Adjust the volume to 50 µL with CL Reaction Buffer. Normalize the amount of protein added for each sample.

    • Prepare a reaction master mix. For each reaction, you will need:

      • 50 µL CL Reaction Buffer

      • 1 µL DTT

      • 2 µL CL Substrate Ac-FR-AFC (10 mM)

    • Add 53 µL of the master mix to each well containing the cell lysate.

    • Include a negative control (lysate without substrate) and a positive inhibition control (lysate with Cathepsin L inhibitor).

  • Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

  • Data Analysis:

    • Subtract the background fluorescence (negative control) from all readings.

    • Calculate the relative Cathepsin L activity for each sample.

    • Express the activity of treated samples as a percentage of the untreated control.

Application Note 2: this compound in Coupled Enzyme Assays

This compound is a critical component in assays for enzymes involved in nitrogen metabolism, such as glutamate dehydrogenase (GDH).[8] GDH catalyzes the reversible reaction between α-ketoglutarate and ammonia to form glutamate.[9] In assays measuring the reductive amination activity of GDH, NH₄Cl provides the ammonium substrate. The reaction is often "coupled" to the oxidation of NADH to NAD⁺, which can be monitored by the decrease in absorbance at 340 nm.[16]

Kinetic studies show that the GDH reaction is sensitive to the concentration of its substrates, including ammonia.[17] Therefore, NH₄Cl concentration must be carefully optimized in the assay design. In hyperammonemic states, the GDH-catalyzed fixation of ammonia is a key detoxification pathway in the brain.[9]

Kinetic Parameters in Ammonia-Metabolizing Systems:

EnzymeOrganism/TissueSubstrateKinetic ParameterValue/ObservationReference
Glutamate DehydrogenaseRat BrainL-GlutamatekappHyperbolically dependent on NH₄⁺ concentration[17]
Glutamate DehydrogenaseBreast Cancer Cells¹⁵NH₄ClAssimilationRapidly converted into glutamate[8]
NitrogenaseAzotobacter vinelandiiN₂InhibitionInhibition by NH₄Cl is pH and O₂ dependent[10]

Protocol 2: Kinetic Analysis of Glutamate Dehydrogenase using NH₄Cl

This protocol details a continuous-rate spectrophotometric assay to determine the kinetic parameters of GDH with respect to its substrate, this compound.

Objective: To determine the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) of GDH for the substrate NH₄⁺.

Materials:

  • Purified Glutamate Dehydrogenase (GDH)

  • Tris-HCl buffer (e.g., 100 mM, pH 7.4)

  • α-Ketoglutarate solution (saturating concentration, e.g., 10 mM)

  • NADH solution (e.g., 0.25 mM)

  • This compound (NH₄Cl) stock solution (e.g., 1 M) for serial dilutions

  • UV/Vis Spectrophotometer with temperature control (340 nm)

  • Cuvettes (1 cm path length)

Methodology:

  • Reagent Preparation:

    • Prepare a range of NH₄Cl concentrations by serial dilution of the stock solution in Tris-HCl buffer.

    • Prepare a reaction mixture (minus NH₄Cl) containing Tris-HCl buffer, α-ketoglutarate, and NADH at their final assay concentrations.

  • Assay Procedure:

    • Set the spectrophotometer to read absorbance at 340 nm and equilibrate the sample holder to the desired temperature (e.g., 25°C or 37°C).

    • To a cuvette, add the reaction mixture and the desired volume of a specific NH₄Cl dilution. Add buffer to reach the final reaction volume (e.g., 1 mL).

    • Use a cuvette with all components except the enzyme as a blank.

    • Initiate the reaction by adding a small, fixed amount of GDH enzyme solution.

    • Immediately mix by inversion and start recording the decrease in absorbance at 340 nm over time (e.g., for 3-5 minutes).

  • Data Collection:

    • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

    • Repeat the assay for each concentration of NH₄Cl.

  • Kinetic Analysis:

    • Plot the initial velocity (v₀) against the corresponding this compound concentration [S].

    • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Kₘ and Vₘₐₓ values. Alternatively, use a linear transformation like the Lineweaver-Burk plot (1/v₀ vs. 1/[S]).

Visualizations

G cluster_0 Cellular Environment cluster_1 Lysosome (Acidic) NH4Cl_ext Extracellular This compound (NH₄Cl) NH3 Ammonia (NH₃) NH4Cl_ext->NH3 Dissociation NH4_int Ammonium (NH₄⁺) NH3->NH4_int Membrane Diffusion + Protonation Lys_Enzyme Acid Hydrolases (e.g., Cathepsins) NH4_int->Lys_Enzyme Raises pH H_plus H⁺ H_plus->NH4_int Inhibition Inhibited Activity Lys_Enzyme->Inhibition

G

AutophagyInhibition

References

Application Notes and Protocols: Utilizing Ammonium Chloride for the Preparation of Cell Lines for Cryopreservation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of ammonium (B1175870) chloride in the preparation of cell lines for cryopreservation. The primary application of ammonium chloride in this context is the selective lysis of red blood cells (RBCs) from cell suspensions, a critical step for ensuring the purity and viability of target cell populations, such as leukocytes or specific tissue-derived cells, prior to freezing.

Introduction

Cryopreservation is a cornerstone of cell line maintenance, enabling long-term storage while preserving cellular integrity and function. However, the presence of contaminating red blood cells in samples derived from peripheral blood, bone marrow, spleen, or umbilical cord blood can negatively impact the quality of the cryopreserved product. This compound-based lysis buffers offer a simple and effective method for the gentle removal of RBCs with minimal impact on the viability of nucleated cells.[1][2][3]

The mechanism of action relies on the differential osmotic fragility of red blood cells compared to leukocytes. This compound solutions are hypotonic and cause RBCs to swell and lyse.[4] Leukocytes, possessing more robust cell membranes and efficient volume-regulatory mechanisms, remain largely unaffected by this brief hypotonic shock.[1][2]

Key Applications

  • Purification of Peripheral Blood Mononuclear Cells (PBMCs): Essential for immunology, virology, and vaccine development research.

  • Isolation of Hematopoietic Stem and Progenitor Cells: Critical for research in hematology and regenerative medicine.[2]

  • Preparation of Single-Cell Suspensions from Tissues: Useful for removing RBC contamination from digested tissues like spleen or bone marrow.[1][5]

  • Enhancement of Neotissue Formation: Studies have shown that removing RBCs with ACK buffer can improve the functional properties of engineered tissues.[6]

Experimental Data

The following table summarizes typical results obtained after treating cell suspensions with this compound lysis buffer.

ParameterPre-LysisPost-LysisReference
Red Blood Cell Contamination HighSignificantly Reduced (>60% reduction)[6]
Leukocyte Viability >95%>90%[1][2]
Chondrocyte Viability (foACs) 84% ± 11%82% ± 7%[6]
Chondrocyte Viability (jbACs) 92% ± 7%86% ± 3%[6]

Signaling Pathways and Mechanisms

The lysis of red blood cells by this compound is a physical process driven by osmotic pressure rather than a complex signaling pathway. The diagram below illustrates the mechanism.

G Mechanism of this compound-Induced Red Blood Cell Lysis cluster_extracellular Extracellular Environment (Isotonic) cluster_rbc Red Blood Cell NH4Cl This compound (NH4Cl) in Lysis Buffer NH3_in Ammonia (NH3) NH4Cl->NH3_in Diffuses across membrane Cl_in Chloride (Cl-) NH4Cl->Cl_in Transported by Anion Exchanger 1 H_in Proton (H+) NH3_in->H_in Combines with intracellular protons to form NH4+ Swelling Cell Swelling Cl_in->Swelling Accumulation of NH4Cl increases intracellular osmotic pressure H2O_in Water (H2O) H2O_in->Swelling Water influx via osmosis Lysis Lysis (Hemolysis) Swelling->Lysis Membrane rupture

Caption: Mechanism of RBC lysis by this compound.

Experimental Protocols

Preparation of ACK (Ammonium-Chloride-Potassium) Lysis Buffer

This is a standard buffer for RBC lysis.

Materials:

  • This compound (NH4Cl)

  • Potassium Bicarbonate (KHCO3)

  • Ethylenediaminetetraacetic acid (EDTA)

  • Ultrapure water

  • Sterile filter unit (0.22 µm)

Stock Solution (10X):

ComponentAmount for 100 mL
NH4Cl8.02 g
KHCO30.84 g
EDTA0.037 g

Procedure:

  • Dissolve the above components in 100 mL of ultrapure water.[5]

  • Store the 10X stock solution at 4°C for up to six months.[5]

Working Solution (1X):

  • Dilute 10 mL of the 10X stock solution with 90 mL of sterile ultrapure water.[5]

  • The final pH should be between 7.2 and 7.6.[1]

  • Store the 1X working solution at room temperature or 4°C.

Protocol for RBC Lysis of Human Peripheral Blood

This protocol is suitable for isolating PBMCs for cryopreservation.

G Workflow for RBC Lysis of Human Peripheral Blood start Start: Collect Human Peripheral Blood add_lysis Add 10 mL of 1X ACK Lysis Buffer per 1 mL of blood start->add_lysis incubate Incubate for 10-15 minutes at room temperature add_lysis->incubate centrifuge1 Centrifuge at 500 x g for 5 minutes incubate->centrifuge1 aspirate Aspirate supernatant centrifuge1->aspirate resuspend Resuspend cell pellet in appropriate buffer (e.g., PBS) aspirate->resuspend wash Wash cells by repeating centrifugation and resuspension resuspend->wash count Perform cell count and viability analysis wash->count cryopreserve Proceed with cryopreservation protocol count->cryopreserve

References

Application Notes and Protocols: Ammonium Chloride in Bacterial Growth Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) chloride (NH₄Cl) is a crucial component in many bacterial growth media, serving as a primary source of nitrogen.[1][2] Nitrogen is an essential element for the synthesis of fundamental cellular macromolecules, including amino acids, nucleic acids, and proteins.[2][3] The ability of bacteria to assimilate nitrogen from inorganic sources like ammonium chloride is fundamental to their growth and proliferation.[2] These application notes provide detailed protocols and data on the utilization of this compound in bacterial culture, offering insights for media optimization and metabolic studies.

Chemical and Physical Properties

This compound is a white, crystalline salt that is highly soluble in water.[1] This property makes it an ideal and readily available nitrogen source for bacteria in liquid culture and on solid agar (B569324) plates.[1][2]

Role in Bacterial Metabolism

Bacteria primarily assimilate ammonium via two key enzymatic pathways:

  • Glutamate (B1630785) Dehydrogenase (GDH) Pathway: This pathway involves the reductive amination of α-ketoglutarate to glutamate.

  • Glutamine Synthetase-Glutamate Synthase (GS-GOGAT) Pathway: This is a cyclic pathway that incorporates ammonium into glutamate via glutamine. This pathway is particularly important under nitrogen-limiting conditions due to the high affinity of glutamine synthetase for ammonium.

The assimilated nitrogen is then utilized in various biosynthetic pathways to produce essential cellular components.

Quantitative Data Summary

The concentration of this compound can significantly impact bacterial growth, with effects varying between species and the composition of the basal medium. Below is a summary of quantitative data from studies investigating the effects of this compound on bacterial growth.

BacteriumMediumNH₄Cl ConcentrationObservationReference
Streptomyces luridiscabiei---0.16 mg/LHighest biomass production (1.42 ± 0.14 mg/mL) on day 10.[4]
3.0 mg/LHighest biomass production (1.26 mg/mL) on day 7.[4]
7.5 mg/LInitial suppression of biomass production, but no significant difference from other concentrations for most of the study period.[4]
Escherichia coli DH5αLB Lennox1 g/LNo significant difference in growth profile compared to control.[5]
4 g/LNo significant difference in growth profile compared to control.[5]
Selenomonas ruminantium---0.5 mMYields of 25.1 g cells/mol glucose and 13.9 g cells/mol ATP.[3]
>0.5 mMYields were nearly doubled compared to 0.5 mM.[3]
Aeribacillus pallidus sp. GW-EHNM, ADM-1, ADM-2Not specified100% NH₄⁺-N utilization efficiency under optimized conditions (C/N ratio of 15, 54°C, pH 8).[6]

Signaling Pathway: Nitrogen Assimilation

The following diagram illustrates the primary pathways for ammonium assimilation in bacteria.

NitrogenAssimilation cluster_extracellular Extracellular cluster_intracellular Intracellular NH4Cl_ext This compound (NH₄Cl) NH4_int Ammonium (NH₄⁺) NH4Cl_ext->NH4_int Transport Glu Glutamate NH4_int->Glu Gln Glutamine NH4_int->Gln aKG α-ketoglutarate aKG->Glu aKG->Glu 2x Glu->Gln Biomolecules Amino Acids, Nucleic Acids, etc. Glu->Biomolecules GDH Glutamate Dehydrogenase (GDH) Glu->GDH GOGAT Glutamate Synthase (GOGAT) Glu->GOGAT Gln->Glu 2x Gln->Biomolecules GS Glutamine Synthetase (GS) Gln->GS GDH->NH4_int GDH->aKG GS->NH4_int GS->Glu GOGAT->aKG GOGAT->Gln

Bacterial Nitrogen Assimilation Pathways

Experimental Protocols

Protocol 1: Preparation of M9 Minimal Medium

This protocol describes the preparation of M9 minimal medium, where this compound is the sole nitrogen source.

Materials:

  • 5X M9 Salts Solution:

    • 64 g Na₂HPO₄·7H₂O

    • 15 g KH₂PO₄

    • 2.5 g NaCl

    • 5.0 g NH₄Cl

    • Add ddH₂O to a final volume of 1 L

  • 2 M MgSO₄ (sterile)

  • 1 M CaCl₂ (sterile)

  • 20% Glucose (sterile)

  • Agar (for solid medium)

  • Sterile ddH₂O

Procedure:

  • For 1 L of M9 liquid medium:

    • To 750 mL of sterile ddH₂O, add 200 mL of 5X M9 salts solution.

    • Add 2 mL of sterile 2 M MgSO₄.

    • Add 100 µL of sterile 1 M CaCl₂.

    • Add 20 mL of sterile 20% glucose solution.

    • Adjust the final volume to 1 L with sterile ddH₂O.

  • For M9 agar plates:

    • Add 15 g of agar to the 5X M9 salts solution and water before autoclaving.

    • After autoclaving, cool the medium to ~50-55°C.

    • Aseptically add the sterile MgSO₄, CaCl₂, and glucose solutions.

    • Pour into sterile Petri dishes.

Protocol 2: Bacterial Growth Assay with Varying this compound Concentrations

This protocol outlines an experiment to assess the impact of different this compound concentrations on bacterial growth.

Materials:

  • Bacterial strain of interest

  • Nitrogen-free minimal medium base

  • Sterile stock solution of this compound (e.g., 1 M)

  • Spectrophotometer

  • Sterile 96-well microplates

  • Incubator shaker

Procedure:

  • Prepare Media: Prepare a nitrogen-free minimal medium. Create a series of media with varying concentrations of this compound (e.g., 0 mM, 1 mM, 5 mM, 10 mM, 50 mM) by adding the appropriate volume of the sterile this compound stock solution.

  • Inoculum Preparation: Grow an overnight culture of the bacterium in a suitable medium. Wash the cells twice with the nitrogen-free minimal medium to remove any residual nitrogen sources. Resuspend the cells in the nitrogen-free medium and adjust the optical density (OD₆₀₀) to a standardized value (e.g., 0.1).

  • Microplate Setup: In a 96-well plate, add 180 µL of each medium concentration to triplicate wells. Add 20 µL of the prepared bacterial inoculum to each well. Include a blank control (medium only) for each concentration.

  • Incubation and Measurement: Incubate the microplate in a shaker incubator at the optimal temperature for the bacterium. Measure the OD₆₀₀ at regular intervals (e.g., every hour) for 24-48 hours.

  • Data Analysis: Subtract the blank OD₆₀₀ from the sample readings. Plot the average OD₆₀₀ against time to generate growth curves for each this compound concentration. Calculate the growth rate and maximum OD for each condition.

Experimental Workflow

The following diagram illustrates the general workflow for studying the effect of this compound on bacterial growth.

ExperimentalWorkflow prep_media 1. Media Preparation (Varying NH₄Cl concentrations) inoculation 3. Inoculation prep_media->inoculation prep_inoculum 2. Inoculum Preparation (Overnight culture and washing) prep_inoculum->inoculation incubation 4. Incubation (Controlled temperature and shaking) inoculation->incubation data_collection 5. Data Collection (OD₆₀₀ readings at time intervals) incubation->data_collection data_analysis 6. Data Analysis (Growth curves, growth rates) data_collection->data_analysis results 7. Results Interpretation data_analysis->results

Workflow for Bacterial Growth Analysis

Conclusion

This compound is a versatile and essential nitrogen source for the cultivation of a wide range of bacteria. Understanding its role in bacterial metabolism and the effects of its concentration on growth is critical for optimizing culture conditions in research, industrial, and drug development settings. The protocols and data presented here provide a foundation for the effective use of this compound in microbiological applications.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Red Blood Cell Lysis with Ammonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for red blood cell (RBC) lysis using ammonium (B1175870) chloride. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their experimental workflows. Here you will find frequently asked questions, detailed protocols, and visual guides to address common issues encountered during RBC lysis.

Frequently Asked Questions (FAQs)

Q1: Why are my red blood cells not lysing completely?

A1: Incomplete RBC lysis is a common issue that can be caused by several factors:

  • Suboptimal Lysis Buffer: The concentration of ammonium chloride, pH, and presence of other components like potassium bicarbonate and EDTA are critical for efficient lysis.[1][2][3] Ensure your buffer is prepared correctly and within its expiration period.

  • Incorrect Incubation Time or Temperature: Lysis is a time and temperature-dependent process. Incubation times that are too short or temperatures that are too low can lead to incomplete lysis.[4][5][6]

  • Improper Buffer-to-Sample Ratio: An insufficient volume of lysis buffer relative to the amount of blood can result in a lower effective concentration of this compound, leading to incomplete lysis.[4][5]

  • Characteristics of the Red Blood Cells: RBCs from certain species (e.g., mice) or from subjects with specific hematologic disorders (e.g., sickle-cell anemia, thalassemia) can be more resistant to lysis.[7][8] Neonatal RBCs are also known to be particularly resistant to osmotic stress.[6]

Q2: How can I tell if RBC lysis is complete?

A2: A fully lysed sample will appear transparent and no longer opaque red.[9][10] You can visually inspect the sample against a contrasting background.[10] For flow cytometry applications, unlysed RBCs will be visible in the forward scatter (FSC) vs. side scatter (SSC) plot, typically in the lower-left corner along with debris.[9]

Q3: Can I reuse my this compound lysis buffer?

A3: It is generally recommended to prepare the 1x working solution of this compound lysis buffer fresh from a 10x stock solution before each use and discard any unused portion.[9][11] The pH of the working solution should be verified to be within the optimal range (typically 7.2-7.4) before use.[1][3][9]

Q4: What is the purpose of potassium bicarbonate and EDTA in the lysis buffer?

A4: Potassium bicarbonate (or sodium bicarbonate) acts as a buffer to maintain the pH of the solution.[1][2] EDTA is a chelating agent that helps to prevent cell aggregation.[1][2][7]

Q5: My white blood cell viability is low after lysis. What could be the cause?

A5: Low leukocyte viability can result from:

  • Prolonged Incubation: Exposing cells to the hypotonic lysis buffer for too long can damage white blood cells.[5][12]

  • Incorrect Buffer pH: An acidic pH can be detrimental to white blood cells.[9]

  • Vigorous Handling: Excessive vortexing or centrifugation at high speeds can physically damage the cells.[13]

Q6: Can the anticoagulant used in blood collection affect lysis?

A6: Yes, the choice of anticoagulant can have an effect. EDTA is often recommended for use with this compound lysis solutions.[7][14] Some protocols suggest that anticoagulants like heparin may be used, but consistency is key.[6]

Quantitative Data Summary

For successful and reproducible RBC lysis, it is crucial to adhere to optimized quantitative parameters. The table below summarizes key data points for preparing and using this compound-based lysis buffers.

ParameterRecommended Range/ValueNotes
This compound (NH₄Cl) Concentration 150-155 mM (in 1x solution)The primary lytic agent.[1][2]
Potassium Bicarbonate (KHCO₃) Concentration ~10 mM (in 1x solution)Acts as a pH buffer.[1][2]
EDTA Concentration 0.1 mM (in 1x solution)Prevents cell clumping.[1][15]
pH of 1x Lysis Buffer 7.2 - 7.4Critical for both lysis efficiency and leukocyte viability.[1][3][9]
Incubation Temperature Room Temperature or 37°CPre-warming the buffer to 37°C can increase lysis efficacy.[4][6]
Incubation Time 5 - 15 minutesShould be optimized for the specific cell type and sample volume.[4][9]
Buffer to Sample Ratio (v/v) 10:1 to 20:1A higher ratio may be needed for samples with high hematocrit.[4][8]
Centrifugation Speed 300 - 500 x gTo pellet leukocytes post-lysis.[4][16]
Centrifugation Time 5 - 10 minutesSufficient to pellet cells without causing damage.[4][17]

Experimental Protocols

Protocol 1: Preparation of 10x ACK (Ammonium-Chloride-Potassium) Lysis Buffer

This protocol outlines the preparation of a 10x stock solution of ACK lysis buffer.

Materials:

  • This compound (NH₄Cl)

  • Potassium Bicarbonate (KHCO₃)

  • EDTA (Ethylenediaminetetraacetic acid)

  • Distilled or deionized water

  • HCl and NaOH for pH adjustment

Procedure:

  • To prepare 1 liter of 10x ACK buffer, dissolve the following in 800 mL of distilled water:

    • 80.2 g of this compound (final concentration ~1.5 M)[9]

    • 8.4 g of Potassium Bicarbonate (final concentration ~100 mM)[9]

    • 0.37 g of EDTA (final concentration ~1 mM)[4]

  • Adjust the pH to 7.2-7.4 using HCl or NaOH.[9]

  • Bring the final volume to 1 liter with distilled water.

  • Sterile filter the solution and store at 4°C for up to 6 months.[4][9]

Protocol 2: Red Blood Cell Lysis of Whole Blood

This protocol describes the general procedure for lysing RBCs in a whole blood sample.

Procedure:

  • Prepare a fresh 1x working solution of ACK lysis buffer by diluting the 10x stock 1:10 with distilled water.[9]

  • For every 1 mL of whole blood, add 10-20 mL of 1x ACK lysis buffer.

  • Mix the sample gently by inverting the tube.

  • Incubate at room temperature for 5-15 minutes. The solution should turn from opaque red to clear.[4][10]

  • To stop the lysis reaction, fill the tube with phosphate-buffered saline (PBS) or other suitable buffer.

  • Centrifuge the sample at 300-500 x g for 5 minutes.[4]

  • Carefully decant the supernatant.

  • If lysis is incomplete (i.e., the pellet is still very red), you can repeat the lysis step by resuspending the pellet in 1x ACK buffer and incubating for a shorter period.[17]

  • Wash the remaining leukocyte pellet once or twice with PBS or an appropriate buffer.

  • Resuspend the final cell pellet in the desired buffer for downstream applications such as cell counting or flow cytometry.

Visual Guides

Mechanism of this compound Lysis

The following diagram illustrates the osmotic mechanism by which this compound selectively lyses red blood cells.

G cluster_RBC Red Blood Cell cluster_Buffer This compound Buffer rbc RBC Interior h_ion H⁺ rbc->h_ion Combines with intracellular H⁺ hco3_ion HCO₃⁻ rbc->hco3_ion Exits via anion exchanger lysis Cell Lysis rbc->lysis Swells and bursts nh4cl NH₄Cl nh3 NH₃ nh4cl->nh3 Dissociates h2o H₂O nh3->rbc Diffuses into RBC nh4_ion NH₄⁺ (trapped) cl_ion Cl⁻ cl_ion->rbc Enters via anion exchanger h2o_in H₂O h2o_in->rbc

Caption: Mechanism of selective red blood cell lysis by this compound.

Troubleshooting Workflow for Incomplete Lysis

This flowchart provides a step-by-step guide to troubleshoot incomplete RBC lysis.

G start Start: Incomplete RBC Lysis Observed check_buffer Check Lysis Buffer (Age, pH, Storage) start->check_buffer remake_buffer Prepare Fresh 1x Lysis Buffer check_buffer->remake_buffer Issue Found check_ratio Verify Buffer: Sample Ratio (e.g., 10:1 - 20:1) check_buffer->check_ratio Buffer OK remake_buffer->check_ratio increase_ratio Increase Buffer Volume check_ratio->increase_ratio Ratio Low check_time_temp Review Incubation Time and Temperature check_ratio->check_time_temp Ratio OK increase_ratio->check_time_temp optimize_time_temp Increase Incubation Time and/or Temperature (e.g., 37°C) check_time_temp->optimize_time_temp Suboptimal consider_sample Consider Sample Type (e.g., mouse, neonatal) check_time_temp->consider_sample Parameters OK optimize_time_temp->consider_sample repeat_lysis Perform a Second Lysis Step consider_sample->repeat_lysis Resistant Sample success Lysis Successful consider_sample->success Standard Sample repeat_lysis->success fail Issue Persists: Consult further/Consider alternative methods repeat_lysis->fail

Caption: A troubleshooting flowchart for incomplete red blood cell lysis.

References

Optimizing ammonium chloride concentration for protein precipitation.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Protein Precipitation

Topic: Optimizing Ammonium (B1175870) Sulfate (B86663) Concentration for Protein Precipitation

Welcome to the technical support center for protein purification. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and protocols to help you optimize protein precipitation using ammonium sulfate.

A Note on Terminology: While the term "ammonium chloride" is sometimes mentioned, the standard and overwhelmingly preferred salt for protein precipitation via the "salting out" method is ammonium sulfate ((NH₄)₂SO₄) .[1][2][3] This is due to its high solubility, stabilizing effect on protein structure, and position in the Hofmeister series, which makes it highly effective at precipitating proteins without causing denaturation.[1][4][5] This guide will focus exclusively on the use of ammonium sulfate.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind ammonium sulfate precipitation?

Ammonium sulfate precipitation works by a mechanism called "salting out".[2][4][6] In an aqueous solution, proteins are kept soluble by water molecules that hydrate (B1144303) their surfaces. When a high concentration of a salt like ammonium sulfate is added, the salt ions compete for these water molecules.[6] This effectively reduces the amount of water available to solvate the protein, leading to increased hydrophobic interactions between protein molecules.[4][6] As a result, the proteins aggregate and precipitate out of the solution.[6] This process is generally non-denaturing, meaning the protein can often be redissolved while retaining its native structure and activity.[4][7]

Q2: How do I choose a starting concentration for my protein of interest?

The optimal ammonium sulfate concentration is highly dependent on the specific protein's properties, such as its molecular weight and surface hydrophobicity.[8] A pilot experiment is the most reliable way to determine the ideal range.[9][10] However, some general guidelines can be used for an initial estimate.

Protein Type / ExampleTypical % Saturation for Precipitation
Large Proteins / Multisubunit Complexes< 20% - 30%[4]
Most Cellular Proteins (e.g., from E. coli lysate)30% - 60%[11]
Immunoglobulins (IgG) from serum40% - 50%[4][12]
Small or Highly Hydrophilic Proteins60% - 80%[4][5]

Q3: My protein of interest isn't precipitating. What are some possible causes?

Several factors could prevent your target protein from precipitating:

  • Insufficient Salt Concentration: The most common reason is that the ammonium sulfate concentration is too low for your specific protein. You may need to increase the % saturation.

  • Low Protein Concentration: Precipitation is generally not effective for protein concentrations below 1 mg/mL. If your initial sample is too dilute, you may not see a pellet.

  • Suboptimal pH: The solubility of a protein is lowest at its isoelectric point (pI). Ensure your buffer pH is optimal for precipitation. Adding ammonium sulfate can acidify the solution, so using a buffer like Tris or HEPES (at least 50 mM) is recommended to maintain a stable pH.[4][7][13]

  • Incorrect Temperature: While precipitation is often performed at 4°C to enhance protein stability, temperature does affect solubility.[5][9] Ensure you are consistent with your temperature control.[9]

Q4: My pellet contains many contaminating proteins. How can I improve the purity?

This is a common issue as ammonium sulfate precipitation is a bulk fractionation technique.[1] To improve purity, you should perform a fractional precipitation (also known as an "ammonium sulfate cut"). This involves a two-step process:

  • First Cut: Add ammonium sulfate to a concentration just below where your target protein precipitates. This will precipitate many contaminants. Centrifuge and discard the pellet, keeping the supernatant which contains your protein.

  • Second Cut: Add more ammonium sulfate to the supernatant to reach a concentration that is known to precipitate your target protein. Centrifuge again and this time, keep the pellet containing your enriched protein.[2]

You can identify the optimal percentages for these cuts by running a pilot experiment and analyzing each fraction by SDS-PAGE.[10]

Q5: My protein pellet won't redissolve after centrifugation. What can I do?

Difficulty redissolving the pellet often indicates that the protein has aggregated or unfolded, which can be a common problem when concentrating proteins.[14]

  • Use an Appropriate Buffer: Attempt to redissolve the pellet in a small volume of a suitable buffer, such as the buffer you will use for the next purification step (e.g., dialysis or chromatography).[6][10]

  • Optimize Buffer Volume: If the pellet doesn't dissolve, the resuspension volume might be too small, leading to a protein concentration that exceeds its solubility limit.[10] Try adding more buffer incrementally.

  • Consider Dialysis: After minimal resuspension, immediately proceed to dialysis against a buffer with a lower salt concentration (or no salt) to remove the excess ammonium sulfate, which can aid in resolubilization.[14]

  • Subsequent Purification Step: For proteins that are still difficult to dissolve, using a technique like hydrophobic interaction chromatography (HIC) can be an excellent next step. The high salt concentration in the redissolved pellet is ideal for binding to an HIC column.[4]

Experimental Protocols & Workflows

Workflow for Ammonium Sulfate Precipitation

The following diagram outlines the general workflow for protein precipitation using ammonium sulfate.

G start Start: Protein Solution prep 1. Preparation Clarify sample (centrifuge/filter). Cool to 4°C. start->prep add_salt 2. Add (NH4)2SO4 Add slowly while gently stirring. Bring to first % saturation (e.g., 40%). prep->add_salt incubate 3. Incubate Stir gently at 4°C for 30-60 min. add_salt->incubate centrifuge1 4. Centrifuge Pellet precipitated proteins (e.g., 10,000 x g for 20 min). incubate->centrifuge1 decision Fractional Precipitation? centrifuge1->decision supernatant Keep Supernatant decision->supernatant Yes pellet Keep Pellet decision->pellet No add_more_salt 5. Add More (NH4)2SO4 Bring supernatant to second % saturation (e.g., 80%). supernatant->add_more_salt incubate2 Repeat Incubation add_more_salt->incubate2 centrifuge2 Repeat Centrifugation incubate2->centrifuge2 centrifuge2->pellet resuspend 6. Resuspend Pellet Dissolve in minimal volume of appropriate buffer. pellet->resuspend desalt 7. Desalting Remove (NH4)2SO4 via dialysis or gel filtration. resuspend->desalt end End: Purified Protein desalt->end

Caption: General workflow for fractional protein precipitation.

Protocol 1: Pilot Experiment to Determine Optimal Concentration

This protocol helps you identify the ideal ammonium sulfate concentration range for precipitating your target protein from a complex mixture.[9][10]

Materials:

  • Clarified protein extract

  • Solid, analytical-grade ammonium sulfate[4][7]

  • Stir plate and stir bar

  • Ice bath

  • Microcentrifuge tubes

  • Chilled microcentrifuge (4°C)

  • Resuspension buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Bradford assay reagents or spectrophotometer for protein quantification

  • SDS-PAGE equipment

Procedure:

  • Aliquot 1 mL of your clarified protein extract into 8 separate microcentrifuge tubes. Keep them on ice.

  • While gently stirring, slowly add solid ammonium sulfate to each tube to achieve a final saturation of 10%, 20%, 30%, 40%, 50%, 60%, 70%, and 80%, respectively. Use an online calculator or a standard table to determine the correct mass of salt to add.[1][2]

  • Incubate all tubes on ice with gentle mixing for at least 1 hour.[10]

  • Centrifuge the tubes at ≥10,000 x g for 20 minutes at 4°C.[10][13]

  • Carefully collect the supernatant from each tube and transfer it to a new, labeled tube.

  • Resuspend each pellet in 200 µL of cold resuspension buffer.

  • Analyze the protein concentration of both the supernatant and the resuspended pellet for each percentage.

  • Run an SDS-PAGE gel with samples from each supernatant and pellet fraction to identify the concentration at which your target protein precipitates most effectively while leaving contaminants behind.[10]

Example Data from a Pilot Experiment:

% (NH₄)₂SO₄Total Protein in Pellet (mg)Purity of Target Protein in Pellet (by SDS-PAGE)
0-20%1.2Low
20-40%3.5Moderate
40-60% 2.8 High (Optimal Range)
60-80%1.5Moderate (more contaminants)

Troubleshooting Guide

Use this decision tree to diagnose common issues encountered during protein precipitation.

G start Problem: Low Yield or Purity yield_check Is the protein in the supernatant after centrifugation? start->yield_check Low Yield purity_check Is the pellet contaminated with other proteins? start->purity_check Low Purity redissolve_check Does the pellet fail to redissolve? start->redissolve_check Pellet Issues sol1 Solution: Increase (NH4)2SO4 concentration. Increase incubation time. Check initial protein concentration (>1 mg/mL). yield_check->sol1 Yes sol2 Solution: Perform a fractional precipitation ('cut'). Optimize pH to be away from pI of contaminating proteins. purity_check->sol2 Yes sol3 Solution: Increase resuspension buffer volume. Use a buffer optimized for solubility. Immediately dialyze to remove salt. redissolve_check->sol3 Yes

Caption: Troubleshooting decision tree for common precipitation issues.

References

How to prevent ammonium chloride precipitation in stock solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of ammonium (B1175870) chloride in stock solutions.

Troubleshooting Guide

Issue: My ammonium chloride stock solution is cloudy or has formed a precipitate.

This is a common issue that can arise from several factors related to the solubility of this compound. Follow this guide to troubleshoot and resolve the problem.

Question 1: At what temperature are you storing your stock solution?

This compound solubility is highly dependent on temperature. A decrease in temperature can significantly reduce its solubility, leading to precipitation.

  • Explanation: The dissolution of this compound in water is an endothermic process, meaning it absorbs heat from the surroundings. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution of more salt to counteract the change. Conversely, lowering the temperature favors crystallization.[1][2] Concentrated solutions of this compound are particularly prone to crystallization when exposed to low temperatures.[3]

  • Recommendation: Store your stock solution at a controlled room temperature (e.g., 20-25°C). Avoid refrigeration or exposure to cold drafts unless the protocol specifically requires it and the concentration is low enough to remain in solution at that temperature. If precipitation has occurred due to cold, gentle warming of the solution with agitation can redissolve the precipitate.

Question 2: What is the concentration of your this compound stock solution?

Exceeding the solubility limit of this compound at a given temperature will inevitably lead to precipitation.

  • Explanation: The solubility of this compound in water increases significantly with temperature. For instance, at 25°C, the solubility is approximately 383 g/L, which rises to 740.8 g/L at 100°C.[2][4][5]

  • Recommendation: Review the concentration of your stock solution to ensure it is below the solubility limit for your storage temperature. If you need a highly concentrated stock, you may need to store it at a slightly elevated and controlled temperature.

Question 3: What is the pH of your stock solution?

The pH of the solution can influence the solubility of this compound.

  • Explanation: Dissolving this compound in water results in a mildly acidic solution (pH below 7).[6][7][8] The solubility of this compound is reported to increase in more acidic conditions.[9] This is because the ammonium ion (NH₄⁺) is in equilibrium with ammonia (B1221849) (NH₃) and hydrogen ions (H⁺). In a more acidic solution, the equilibrium shifts towards the more soluble NH₄⁺ ion.

  • Recommendation: While not a primary method for preventing precipitation, ensuring the solution is not basic is important. The natural pH of an this compound solution is slightly acidic. If other components in your solution are raising the pH, it could potentially decrease solubility.

Question 4: Are there other salts present in your solution?

The presence of other dissolved salts can decrease the solubility of this compound through the "common ion effect."

  • Explanation: If your solution contains another salt that provides either ammonium (NH₄⁺) or chloride (Cl⁻) ions, the equilibrium of the dissolution of NH₄Cl will be pushed back towards the solid, undissolved state, causing precipitation.[10][11][12] This is a direct application of Le Chatelier's principle.

  • Recommendation: When preparing complex solutions, be mindful of the total concentration of common ions. If possible, avoid adding other chloride or ammonium salts to a concentrated this compound solution.

Frequently Asked Questions (FAQs)

Q1: How can I prepare a stable, high-concentration this compound stock solution?

To prepare a stable, high-concentration stock solution, dissolve the this compound in deionized or distilled water at a slightly elevated temperature (e.g., 30-40°C) to ensure complete dissolution.[13] After dissolution, allow the solution to cool to room temperature. Store the solution in a tightly sealed container at a constant room temperature to prevent evaporation and temperature fluctuations.[14]

Q2: My protocol requires the use of an organic solvent with this compound. How can I prevent precipitation?

This compound has significantly lower solubility in organic solvents like ethanol (B145695) (approximately 6 g/L at 19°C) compared to water.[4]

  • Recommendation: When preparing a mixed solvent solution, first dissolve the this compound completely in the aqueous phase before adding the organic solvent slowly while stirring.[15] It is also advisable to keep the final concentration of the organic solvent as low as the experimental conditions permit.

Q3: Can I pre-cool my this compound solution before adding it to my experimental setup?

Pre-cooling a concentrated this compound solution is likely to cause precipitation.

  • Recommendation: If your experiment requires a cold this compound solution, it is best to use a lower concentration that will remain soluble at the target temperature. Alternatively, cool the solution rapidly just before use and be aware that some precipitation may occur.

Q4: For how long can I store my this compound stock solution?

This compound solutions are generally stable.[14][16] However, for long-term storage, it is recommended to store them in airtight containers to prevent evaporation, which would increase the concentration and risk of precipitation.[14] For sensitive applications, using a freshly prepared solution is always the best practice. Some sources suggest a shelf life of up to 3 years for the solid chemical.[17]

Data Presentation

Table 1: Solubility of this compound in Water at Different Temperatures

Temperature (°C)Solubility ( g/100 mL)Solubility (g/L)
-1524.4244
1033.3333
2037.2372
2538.3383
60-~370
8065.6656
10074.1741

Data compiled from multiple sources.[1][4][5][9][18][19]

Experimental Protocols

Protocol 1: Preparation of a Saturated this compound Stock Solution at Room Temperature

  • Materials:

    • This compound (NH₄Cl), analytical grade

    • Deionized or distilled water

    • Magnetic stirrer and stir bar

    • Beaker

    • Graduated cylinder

    • Storage bottle

  • Procedure:

    • Measure 100 mL of deionized water into a beaker.

    • Place the beaker on a magnetic stirrer and add a stir bar.

    • Slowly add 37.2 grams of this compound to the water while stirring.

    • Continue stirring until all the this compound has dissolved. This may take some time at room temperature. Gentle warming to 25-30°C can expedite the process.

    • Once fully dissolved, transfer the solution to a labeled storage bottle with a secure cap.

    • Store at a constant room temperature (20-25°C).

Protocol 2: Redissolving Precipitated this compound

  • Materials:

    • Stock solution with precipitated this compound

    • Water bath or magnetic stirrer with heating function

    • Thermometer

  • Procedure:

    • Inspect the container to confirm that the precipitate is indeed this compound and not a contaminant.

    • Place the container in a water bath or on a heating magnetic stirrer.

    • Gently warm the solution while agitating it (either by swirling or using a magnetic stir bar).

    • Monitor the temperature to avoid overheating, which could cause excessive evaporation. A temperature of 30-40°C is usually sufficient.

    • Continue warming and agitating until all the precipitate has redissolved.

    • Allow the solution to cool to room temperature before use. Ensure it is stored at a stable room temperature to prevent re-precipitation.

Visualizations

G cluster_temp Effect of Temperature on Solubility cluster_temp_decrease Temp_Increase Increase Temperature Solubility_Increase Increased Solubility Temp_Increase->Solubility_Increase Leads to Dissolution Dissolution Favored Solubility_Increase->Dissolution Precipitation_Decrease Precipitation Prevented Dissolution->Precipitation_Decrease Temp_Decrease Decrease Temperature Solubility_Decrease Decreased Solubility Temp_Decrease->Solubility_Decrease Leads to Crystallization Crystallization Favored Solubility_Decrease->Crystallization Precipitation_Increase Precipitation Occurs Crystallization->Precipitation_Increase G cluster_common_ion Common Ion Effect Workflow Start NH4Cl Solution (Equilibrium: NH4Cl <=> NH4+ + Cl-) Add_Salt Add another salt (e.g., NaCl or (NH4)2SO4) Start->Add_Salt Common_Ion Increased concentration of common ion (Cl- or NH4+) Add_Salt->Common_Ion Equilibrium_Shift Equilibrium shifts to the left (Le Chatelier's Principle) Common_Ion->Equilibrium_Shift Precipitation Increased NH4Cl Precipitation Equilibrium_Shift->Precipitation

References

Problems with ammonium chloride affecting cell viability in culture.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with ammonium (B1175870) chloride (NH₄Cl) affecting cell viability in culture.

Frequently Asked Questions (FAQs)

Q1: What is ammonium chloride, and why is it present in my cell culture?

This compound is a salt that can be found in cell culture for several reasons. It is sometimes used intentionally for specific experimental purposes, such as a lysosomotropic agent to inhibit lysosomal degradation or to synchronize cells. However, it is more commonly a metabolic byproduct of cellular metabolism, particularly the breakdown of glutamine, which can accumulate to toxic levels in the culture medium.[1][2]

Q2: How does this compound affect cell viability?

This compound can negatively impact cell viability through various mechanisms:

  • Cytotoxicity: It can be directly toxic to cells, leading to cell death.[3][4] The toxic effect is dose-dependent, with higher concentrations causing more significant viability loss.[5][6]

  • Inhibition of Cell Proliferation: It can arrest cell growth, often by causing an accumulation of cells in the S phase of the cell cycle.[4]

  • Metabolic Interference: this compound can disrupt cellular metabolism by interfering with processes like the tricarboxylic acid (TCA) cycle, potentially leading to ATP depletion.[3] It can also increase the consumption of glucose and glutamine.[7]

  • Alteration of Intracellular pH: As a weak base, it can increase the pH within acidic organelles like lysosomes, disrupting their function.[8][9]

  • Induction of Apoptosis and Necrosis: In some cell types, this compound can induce programmed cell death (apoptosis) and necrosis.[10]

Q3: What are the visible signs of this compound toxicity in my cell culture?

Common observable signs of this compound toxicity include:

  • Reduced cell proliferation and lower cell density compared to control cultures.[5][7]

  • Changes in cell morphology, such as cells becoming rounded and detaching from the culture surface.[11]

  • Increased presence of floating, dead cells in the culture medium.

  • A decrease in the overall health and confluency of the cell monolayer.

Q4: At what concentration does this compound become toxic to cells?

The toxic concentration of this compound can vary significantly depending on the cell line and culture conditions.[1] However, some studies have shown growth inhibition starting from concentrations as low as 2 mM.[5] For Chinese Hamster Ovary (CHO) cells, inhibition of cell growth was observed above 5 mM.[7] The IC50 (the concentration that inhibits 50% of cell growth) for a murine hybridoma was found to range from 4 mM to 7.6 mM depending on the culture pH.[12]

Q5: How does this compound act as a lysosomotropic agent?

This compound is a weak base that can freely diffuse across cellular membranes in its uncharged form (NH₃). Once inside acidic organelles like lysosomes, it becomes protonated to NH₄⁺. This trapping of protons raises the intralysosomal pH, inhibiting the activity of acid hydrolases and disrupting lysosomal function.[8][9] This can interfere with processes like autophagy and phagosome-lysosome fusion.[8]

Q6: Can this compound affect the quality of my recombinant proteins?

Yes, for researchers in drug development, it is crucial to note that this compound can alter the glycosylation patterns of recombinant proteins. For example, in CHO cells producing erythropoietin (EPO), the presence of this compound led to a reduction in terminal sialylation of the glycan structures.[7] This can impact the efficacy, stability, and immunogenicity of the therapeutic protein.

Troubleshooting Guides

Problem 1: Decreased Cell Viability and Proliferation

Symptoms:

  • Slow cell growth.

  • Low cell counts at passaging.

  • Increased number of dead, floating cells.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
High concentration of this compound in the medium. 1. Measure Ammonia (B1221849) Concentration: Use an ammonia assay kit to determine the concentration in your spent media. Concentrations above 2-5 mM are often inhibitory.[5][7] 2. Optimize Feeding Strategy: Increase the frequency of media changes to prevent ammonia accumulation. 3. Reduce Glutamine Concentration: If high glutamine is the source, consider using a lower glutamine formulation or a more stable glutamine dipeptide. 4. pH Control: Lowering the culture pH can sometimes mitigate the toxic effects of ammonia.[12]
Cell line is particularly sensitive to ammonia. 1. Cell Line Screening: If possible, test different cell lines to find one more resistant to ammonia.[1] 2. Adaptation: Gradually adapt cells to higher ammonia concentrations to select for a more resistant population.
Interaction with other culture components. Review your media components. Ensure that the grade of all reagents is suitable for cell culture to avoid contaminants that could exacerbate the toxic effects.[13]
Problem 2: Altered Protein Production or Quality

Symptoms:

  • Inconsistent protein yield.

  • Changes in protein glycosylation, as detected by analytical methods.

  • Reduced protein activity.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Ammonia-induced changes in glycosylation. 1. Monitor Ammonia Levels: Keep ammonia concentrations consistently low throughout the production phase. 2. Ammonia Removal: Implement strategies to remove ammonia from the culture, such as using specialized media or perfusion systems with zeolite-based filters.[2][14][15]
General cellular stress affecting protein synthesis. 1. Optimize Culture Conditions: Ensure other parameters like pH, dissolved oxygen, and nutrient levels are optimal to minimize cellular stress. 2. Supplement Media: Consider adding supplements that can help mitigate the effects of ammonia, although specific effective supplements would need to be empirically determined for your system.

Quantitative Data Summary

Table 1: Effect of this compound on Cell Proliferation
Cell LineNH₄Cl ConcentrationIncubation TimeEffect on ProliferationReference
H35 Hepatoma~2 mM72 hOnset of growth inhibition[5]
CHO> 5 mM4 daysInhibition of cell growth[7]
Murine Hybridoma4 mM - 7.6 mM-IC50 (50% growth inhibition)[12]
Human Gastric Cancer (HGC-27)Dose-dependent24 hInhibition of proliferation[4]
Table 2: Metabolic Effects of this compound in Neuroblastoma Cells (24h treatment)
MetaboliteChange with NH₄Cl TreatmentReference
Glucose UtilizationIncreased[3]
Lactate ConcentrationIncreased[3]
Glutamate ConcentrationDecreased[3]
ATP ConcentrationDecreased[3]

Experimental Protocols

Protocol 1: Assessing this compound Cytotoxicity using Trypan Blue Exclusion Assay

Objective: To determine the concentration-dependent effect of this compound on cell viability.

Materials:

  • Cells of interest cultured in appropriate medium.

  • This compound (cell culture grade).

  • Trypan blue solution (0.4%).

  • Phosphate-buffered saline (PBS).

  • Hemocytometer or automated cell counter.

  • 24-well plate.

Methodology:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will not reach confluency within the experimental timeframe (e.g., 5 x 10⁴ cells/well). Allow cells to attach overnight.

  • Preparation of NH₄Cl Solutions: Prepare a stock solution of this compound in sterile water or PBS. From this stock, prepare a serial dilution in complete culture medium to achieve the desired final concentrations (e.g., 0, 1, 2, 5, 10, 20, 50 mM).

  • Treatment: Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • For adherent cells, wash with PBS and detach using trypsin-EDTA. Neutralize with complete medium and transfer the cell suspension to a microcentrifuge tube.

    • For suspension cells, directly collect the cell suspension.

  • Cell Staining and Counting:

    • Mix a small volume of the cell suspension with an equal volume of trypan blue solution (e.g., 10 µL of cells + 10 µL of trypan blue).

    • Incubate for 1-2 minutes at room temperature.

    • Load the mixture onto a hemocytometer.

    • Count the number of viable (unstained) and non-viable (blue) cells.

  • Calculation: Calculate the percentage of viable cells for each concentration:

    • Viability (%) = (Number of viable cells / Total number of cells) x 100

Protocol 2: Ammonia Removal from Spent Media using Zeolite

Objective: To reduce the concentration of ammonium ions in cell culture medium to improve cell growth.

Materials:

  • Spent cell culture medium containing high ammonia levels.

  • Zeolite A-3 packed beads (or similar).

  • Peristaltic pump.

  • Tubing and a column for the zeolite beads.

  • Cell-free filtration system (e.g., 0.22 µm filter).

Methodology:

  • Prepare Zeolite Column: Pack a column with sterilized zeolite A-3 beads.

  • Cell-Free Medium: Separate the cells from the spent medium using a cell-free filtration system to prevent clogging of the zeolite column.[15]

  • Perfusion: Use a peristaltic pump to create a closed loop where the cell-free spent medium is continuously passed through the zeolite column and then returned to the cell culture vessel.

  • Monitor Ammonia Levels: Periodically take samples from the culture medium to measure the ammonia concentration and ensure it is maintained below inhibitory levels.[15]

  • Monitor Cell Growth and Viability: Track cell density and viability to confirm the positive effects of ammonia removal.

Visualizations

Ammonium_Chloride_Toxicity_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular NH4Cl_ext This compound (NH₄Cl) NH3 Ammonia (NH₃) NH4Cl_ext->NH3 Diffuses across membrane TCA_cycle TCA Cycle NH4Cl_ext->TCA_cycle Metabolic Interference Cell_cycle Cell Cycle Progression NH4Cl_ext->Cell_cycle Impacts Proliferation Lysosome Lysosome (Acidic) NH3->Lysosome Enters acidic organelle NH4_int Ammonium (NH₄⁺) pH_increase Increased Lysosomal pH NH4_int->pH_increase Traps H⁺ ions Lysosome->NH4_int Becomes protonated Enzyme_inhibition Inhibition of Acid Hydrolases pH_increase->Enzyme_inhibition Autophagy_block Autophagy Inhibition Enzyme_inhibition->Autophagy_block Cell_death Decreased Viability / Cell Death Autophagy_block->Cell_death ATP_depletion ATP Depletion TCA_cycle->ATP_depletion ATP_depletion->Cell_death S_phase_arrest S-Phase Arrest Cell_cycle->S_phase_arrest S_phase_arrest->Cell_death

Caption: Signaling pathway of this compound-induced cytotoxicity.

Troubleshooting_Workflow Start Decreased Cell Viability Observed Check_NH4Cl Measure Ammonia Concentration in Media Start->Check_NH4Cl High_NH4Cl Concentration > 2-5 mM? Check_NH4Cl->High_NH4Cl Optimize_Culture Optimize Feeding Strategy (e.g., increased media changes) High_NH4Cl->Optimize_Culture Yes Check_Other Investigate Other Causes (e.g., contamination, other toxins) High_NH4Cl->Check_Other No Reduce_Gln Reduce Glutamine Concentration Optimize_Culture->Reduce_Gln Remove_NH4Cl Implement Ammonia Removal System Reduce_Gln->Remove_NH4Cl Monitor Monitor Cell Viability and Growth Remove_NH4Cl->Monitor Check_Other->Monitor

Caption: Troubleshooting workflow for decreased cell viability.

References

Adjusting pH of ammonium chloride lysis buffer for optimal results.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing red blood cell (RBC) lysis using ammonium (B1175870) chloride (ACK) buffer. Proper pH adjustment is critical for achieving efficient RBC removal while maintaining the viability and integrity of leukocyte populations for downstream applications.

Troubleshooting Guide

Issue 1: Incomplete Red Blood Cell Lysis

Symptoms:

  • Visible red pellet after centrifugation.

  • High RBC contamination in cell counts or flow cytometry.

  • The solution does not turn clear or pale pink after incubation.[1]

Potential Causes & Solutions:

Cause Explanation Solution
Incorrect Buffer pH The optimal pH for ACK lysis buffer is 7.2-7.4.[1][2][3][4] An acidic pH can significantly reduce lysis efficiency.[5][6]Verify the pH of your ACK buffer using a calibrated pH meter. Adjust the pH to 7.2-7.4 using 1N HCl or 1N NaOH.[7]
Inadequate Incubation Time Insufficient time in the lysis buffer will result in incomplete RBC lysis.For rodent samples, incubate for 2-5 minutes at room temperature.[1] For human whole blood, incubate for 10-15 minutes.[8] Monitor the color change of the sample as an indicator of lysis completion.[1]
Suboptimal Buffer-to-Sample Ratio Too little lysis buffer relative to the blood sample volume can lead to incomplete lysis.A general starting ratio is 10:1 (lysis buffer to sample).[1] For samples with high hematocrit, consider increasing the ratio to 15:1 or 20:1.[1]
Expired or Improperly Stored Reagents The chemical components of the buffer can degrade over time, affecting its efficacy.Prepare fresh ACK lysis buffer.[1] Store the 10x stock solution at 4°C for up to six months.[7][8]
Issue 2: Low Leukocyte Viability or Recovery

Symptoms:

  • Low cell counts of target leukocytes.

  • Poor viability as determined by trypan blue exclusion or other viability assays.

  • Evidence of apoptosis or cell debris in microscopy or flow cytometry.[9]

Potential Causes & Solutions:

Cause Explanation Solution
Incorrect Buffer pH An alkaline pH (above 7.6) can be detrimental to leukocytes, inducing apoptosis.[10] A significantly acidic pH can also negatively impact leukocyte viability.[11][12]Ensure the ACK buffer pH is strictly within the 7.2-7.4 range.[1][2][3][4]
Prolonged Incubation ACK buffer is cytotoxic, and extended exposure can damage leukocytes.[13]Do not exceed the recommended incubation times. For sensitive cells, a shorter incubation of 1-2 minutes may be necessary.[9][13]
Harsh Mixing Vigorous vortexing or pipetting can physically damage cells.Mix the cell suspension gently by inverting the tube 5-6 times after adding the lysis buffer.[1]
Inadequate Washing Residual lysis buffer after incubation can continue to harm cells.After lysis, immediately wash the cells with an appropriate buffer (e.g., PBS or RPMI with 5% FCS) to neutralize the lysis reaction.[14]

Quantitative Data Summary

The pH of the ammonium chloride lysis buffer has a direct impact on both red blood cell lysis and leukocyte health. The following tables summarize the effects of pH on experimental outcomes.

Table 1: Effect of pH on Red Blood Cell Hemolysis

pH Condition Observation Reference
Acidic Increased red blood cell hemolysis.[5]
Alkaline Mitigated red blood cell hemolysis.[5]

Table 2: Effect of pH on Leukocyte Viability

pH Condition Observation Reference
pH 6.7 25.6% of cells exhibited DNA fragmentation after 4 hours.[10]
pH 7.2 (Optimal) 32.5% of cells exhibited DNA fragmentation after 4 hours.[10]
pH 7.7 43.8% of cells exhibited DNA fragmentation after 4 hours.[10]
pH 8.2 55.4% of cells exhibited DNA fragmentation after 4 hours.[10]
pH < 6.0 Complete loss of progressive motility in lymphocytes, monocytes, and macrophages.[11][12]

Experimental Protocols

Protocol 1: Preparation of 1x ACK Lysis Buffer

This protocol outlines the preparation of a 1-liter working solution of Ammonium-Chloride-Potassium (ACK) lysis buffer.

Materials:

  • This compound (NH₄Cl)

  • Potassium bicarbonate (KHCO₃)

  • Ethylenediaminetetraacetic acid (EDTA)

  • Distilled water (dH₂O)

  • 1N Hydrochloric acid (HCl)

  • 1N Sodium hydroxide (B78521) (NaOH)

  • Calibrated pH meter

  • Sterile filter (0.22 µm)

Procedure:

  • In a suitable container, dissolve the following in 800 mL of distilled water:

    • 8.02 g of this compound[3]

    • 1.0 g of Potassium bicarbonate[3]

    • 37.2 mg of Disodium EDTA[3]

  • Stir the solution until all components are completely dissolved.

  • Carefully adjust the pH of the solution to 7.2-7.4 using 1N HCl or 1N NaOH.[3] Monitor the pH using a calibrated pH meter.

  • Add distilled water to bring the final volume to 1 liter.[3]

  • Sterilize the buffer by passing it through a 0.22 µm filter.

  • Store the buffer at room temperature for up to 6 months.[3][4]

Protocol 2: Adjusting the pH of ACK Lysis Buffer

This protocol describes how to correct the pH of a previously prepared ACK lysis buffer.

Materials:

  • ACK Lysis Buffer

  • 1N Hydrochloric acid (HCl)

  • 1N Sodium hydroxide (NaOH)

  • Calibrated pH meter

  • Stir plate and stir bar

Procedure:

  • Place a beaker containing your ACK lysis buffer on a stir plate with a stir bar.

  • Immerse the calibrated pH electrode in the buffer.

  • If the pH is too high (alkaline), add 1N HCl dropwise while continuously monitoring the pH. Allow the pH to stabilize before adding more acid.

  • If the pH is too low (acidic), add 1N NaOH dropwise, again allowing for stabilization between additions.

  • Continue adding acid or base until the pH is within the optimal range of 7.2-7.4.[1][2][3][4]

Visual Guides

experimental_workflow cluster_prep Buffer Preparation cluster_lysis Lysis Protocol cluster_troubleshooting Troubleshooting prep_buffer Prepare ACK Lysis Buffer check_ph Verify pH is 7.2-7.4 prep_buffer->check_ph adjust_ph Adjust pH if necessary check_ph->adjust_ph pH out of range add_buffer Add ACK buffer to cell pellet adjust_ph->check_ph incubate Incubate at room temperature add_buffer->incubate wash Wash with PBS/media incubate->wash incomplete_lysis Incomplete Lysis wash->incomplete_lysis If issues persist low_viability Low Viability wash->low_viability If issues persist

Caption: Experimental workflow for RBC lysis and troubleshooting.

logical_relationship cluster_acidic Acidic pH (<7.2) cluster_optimal Optimal pH (7.2-7.4) cluster_alkaline Alkaline pH (>7.4) ph Buffer pH decreased_lysis Decreased RBC Lysis Efficiency ph->decreased_lysis decreased_leukocyte_viability Decreased Leukocyte Viability ph->decreased_leukocyte_viability efficient_lysis Efficient RBC Lysis ph->efficient_lysis preserved_leukocyte_viability Preserved Leukocyte Viability ph->preserved_leukocyte_viability leukocyte_apoptosis Increased Leukocyte Apoptosis ph->leukocyte_apoptosis reduced_lysis Reduced Lysis Efficiency ph->reduced_lysis

Caption: Impact of pH on ACK lysis buffer performance.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound lysis buffer? A1: The optimal pH for this compound (ACK) lysis buffer is between 7.2 and 7.4.[1][2][3][4] This pH range ensures efficient lysis of red blood cells while minimizing damage to leukocytes.

Q2: How do I adjust the pH of my ACK lysis buffer? A2: You can adjust the pH of your ACK lysis buffer by adding 1N HCl to lower the pH or 1N NaOH to raise it.[7] Add the acid or base dropwise while monitoring the pH with a calibrated pH meter until it reaches the desired range of 7.2-7.4.

Q3: What happens if the pH of my lysis buffer is too low (acidic)? A3: An acidic pH can lead to incomplete red blood cell lysis.[5][6] It can also negatively impact the viability of your target leukocytes.[11][12]

Q4: What are the consequences of the lysis buffer pH being too high (alkaline)? A4: An alkaline pH can be detrimental to leukocytes, leading to increased apoptosis (programmed cell death) and therefore, lower cell viability.[10] It can also reduce the efficiency of red blood cell lysis.[5]

Q5: How long can I store my ACK lysis buffer? A5: A 1x working solution of ACK lysis buffer can be stored at room temperature for up to 6 months.[3][4] A 10x stock solution can be stored at 4°C for up to six months.[7][8] It is always recommended to check the pH of the buffer before use, especially after prolonged storage.

Q6: Can I reuse ACK lysis buffer? A6: It is not recommended to reuse ACK lysis buffer. For optimal and consistent results, always use a fresh aliquot of the buffer for each experiment.

References

Technical Support Center: The Impact of Ammonium Chloride on PCR Efficiency and Specificity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and frequently asked questions regarding the use of ammonium (B1175870) chloride in Polymerase Chain Reaction (PCR).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of ammonium chloride in a PCR reaction?

This compound, often used in the form of ammonium sulfate (B86663) ((NH₄)₂SO₄), is a PCR enhancer that primarily increases the specificity of primer annealing.[1][2][3] The ammonium ion (NH₄⁺) is thought to destabilize weak hydrogen bonds, particularly those in mismatched primer-template pairings.[2][3][4] This destabilizing effect helps to ensure that primers only bind to their exact complementary sequences on the DNA template, thereby reducing the formation of non-specific PCR products and primer-dimers.[1][5]

Q2: How does this compound affect PCR efficiency?

The impact of this compound on PCR efficiency can be concentration-dependent. While it enhances specificity, excessively high concentrations can potentially inhibit the activity of Taq DNA polymerase.[6] However, at optimal concentrations, it can improve the overall yield of the desired PCR product by minimizing the competition for reaction components from non-specific amplification and primer-dimer formation.[7][8][9] Some studies have shown that adding ammonium sulfate can improve detection sensitivity and avoid false negatives in certain PCR assays.[10][11]

Q3: What is the recommended concentration range for this compound in a PCR reaction?

The optimal concentration of ammonium sulfate typically ranges from 10 mM to 20 mM.[1][12] However, the ideal concentration can vary depending on the specific PCR conditions, including the primers, template DNA, and the brand of Taq polymerase used.[10] It is often recommended to empirically determine the optimal concentration for each new assay.

Q4: Can I simply add this compound to my existing PCR buffer?

While it is possible to supplement a PCR buffer with this compound, it is crucial to consider the other components of the buffer, particularly the magnesium chloride (MgCl₂) concentration. Ammonium sulfate-containing buffers often require a higher MgCl₂ concentration to achieve optimal polymerase activity.[3] This is due to the antagonistic effects of NH₄⁺ and Mg²⁺ ions.[3] Therefore, when adding this compound, it is advisable to co-optimize the MgCl₂ concentration.

Q5: When should I consider using a PCR buffer containing this compound?

You should consider using an this compound-containing buffer in the following situations:

  • When experiencing issues with non-specific amplification, resulting in multiple bands on an agarose (B213101) gel.[13]

  • When primer-dimer formation is competing with the amplification of the target DNA.[5][8][9]

  • When working with complex templates like genomic DNA.[13]

  • For demanding applications like multiplex PCR where multiple primer pairs are used simultaneously.[7]

  • To potentially improve the sensitivity of a PCR assay.[10]

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in PCR reactions.

Problem Potential Cause Recommended Solution
No PCR Product or Low Yield Suboptimal this compound Concentration: The concentration may be too high, inhibiting the polymerase, or too low to be effective.Perform a concentration gradient of ammonium sulfate (e.g., 10 mM, 15 mM, 20 mM, 25 mM) to determine the optimal concentration for your specific assay.
Incorrect Magnesium Chloride Concentration: Ammonium sulfate buffers often require higher MgCl₂ concentrations.[3]Optimize the MgCl₂ concentration in conjunction with the ammonium sulfate concentration. A typical starting point is 2.0 ± 0.5 mM MgCl₂.[3]
Poor Quality of Template DNA or Primers: The presence of PCR inhibitors in the template or poorly designed primers can lead to amplification failure.Ensure high-purity template DNA. Re-design primers to avoid complementarity, especially at the 3' ends.[14]
Non-Specific Bands Annealing Temperature is Too Low: A low annealing temperature can promote non-specific primer binding.While this compound increases specificity, optimizing the annealing temperature is still crucial. Try increasing the annealing temperature in increments of 1-2°C.
Suboptimal this compound Concentration: The concentration may not be high enough to prevent non-specific annealing.Gradually increase the ammonium sulfate concentration within the recommended range (up to 30 mM in some cases) to enhance specificity.[15]
Primer-Dimer Formation Primer Design: Primers have complementary sequences, especially at their 3' ends.[9]Design primers with minimal self-complementarity and complementarity to each other. Use primer design software to check for potential dimer formation.[14]
Reaction Setup at Room Temperature: Combining PCR reagents at room temperature can allow for non-specific annealing and extension before the initial denaturation step.Set up PCR reactions on ice to minimize non-specific interactions before placing them in the thermocycler.
Insufficient this compound: The destabilizing effect of ammonium ions may not be sufficient to prevent primer-dimer formation.Increase the concentration of ammonium sulfate in the reaction mix.[5]

Quantitative Data Summary

The following table summarizes the typical concentration ranges for key PCR components when using an ammonium sulfate-based buffer system.

Component Typical Concentration Range Notes
Ammonium Sulfate ((NH₄)₂SO₄) 10 - 20 mM[1][12]Can be optimized up to 30 mM in some cases.[15]
Magnesium Chloride (MgCl₂) 1.5 - 2.5 mM[3]Generally higher than in standard KCl buffers.[3]
Primers 0.1 - 1.0 µMHigher concentrations can contribute to primer-dimer formation.
dNTPs 200 µM of eachStandard concentration for most PCR applications.

Experimental Protocols

Protocol 1: Optimization of Ammonium Sulfate Concentration in PCR

This protocol outlines a method to determine the optimal concentration of ammonium sulfate for a specific PCR assay.

  • Prepare a Master Mix: Prepare a PCR master mix containing all components except ammonium sulfate. This should include water, PCR buffer (without (NH₄)₂SO₄), dNTPs, primers, and Taq DNA polymerase.

  • Set up Reaction Tubes: Aliquot the master mix into a series of PCR tubes.

  • Create an Ammonium Sulfate Gradient: Add varying final concentrations of ammonium sulfate to each tube. A good starting range is 10 mM, 15 mM, 20 mM, and 25 mM. Include a control reaction with no added ammonium sulfate.

  • Add Template DNA: Add the template DNA to each reaction tube.

  • Perform PCR: Run the PCR using your standard cycling conditions.

  • Analyze Results: Analyze the PCR products by agarose gel electrophoresis. The optimal ammonium sulfate concentration will be the one that gives a strong, specific band with minimal non-specific products or primer-dimers.

Visualizations

PCR_Workflow_with_Ammonium_Chloride Figure 1: PCR Workflow Incorporating this compound Optimization cluster_prep Reaction Preparation cluster_pcr PCR Amplification cluster_analysis Results Analysis prep_master_mix Prepare Master Mix (without (NH4)2SO4) aliquot Aliquot Master Mix prep_master_mix->aliquot add_nh4cl Add (NH4)2SO4 Gradient aliquot->add_nh4cl add_template Add Template DNA add_nh4cl->add_template thermocycling Perform Thermal Cycling add_template->thermocycling gel_electrophoresis Agarose Gel Electrophoresis thermocycling->gel_electrophoresis analyze_bands Analyze Band Specificity and Yield gel_electrophoresis->analyze_bands determine_optimal Determine Optimal (NH4)2SO4 Concentration analyze_bands->determine_optimal Troubleshooting_PCR_with_Ammonium_Chloride Figure 2: Troubleshooting PCR Issues with this compound cluster_solutions_no_product Solutions for No/Low Yield cluster_solutions_nonspecific Solutions for Non-Specific Bands cluster_solutions_primer_dimer Solutions for Primer-Dimers start PCR Problem no_product No/Low Yield start->no_product nonspecific Non-Specific Bands start->nonspecific primer_dimer Primer-Dimers start->primer_dimer optimize_nh4cl_no Optimize (NH4)2SO4 Concentration no_product->optimize_nh4cl_no optimize_mgcl2 Optimize MgCl2 Concentration no_product->optimize_mgcl2 check_template_primers Check Template/Primer Quality no_product->check_template_primers increase_annealing_temp Increase Annealing Temperature nonspecific->increase_annealing_temp increase_nh4cl Increase (NH4)2SO4 Concentration nonspecific->increase_nh4cl redesign_primers Redesign Primers primer_dimer->redesign_primers setup_on_ice Setup Reaction on Ice primer_dimer->setup_on_ice increase_nh4cl_pd Increase (NH4)2SO4 Concentration primer_dimer->increase_nh4cl_pd

References

Technical Support Center: Managing Ammonium Chloride in Protein Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of residual ammonium (B1175870) chloride from protein pellets following precipitation.

Frequently Asked Questions (FAQs)

Q1: Why do I need to remove ammonium sulfate (B86663) from my protein pellet?

Residual ammonium sulfate, a salt commonly used for protein precipitation, can interfere with many downstream applications.[1][2] High salt concentrations can disrupt ion-exchange chromatography, inhibit enzyme activity, affect protein quantification assays, and interfere with techniques like mass spectrometry or SDS-PAGE.[3][4] Therefore, removing the salt is a critical step to ensure the success of subsequent experiments.

Q2: What are the most common methods for removing ammonium sulfate?

The most widely used methods are dialysis and gel filtration chromatography (often using pre-packed desalting columns).[5] Other techniques include diafiltration (ultrafiltration) and, for smaller volumes, centrifugal filter devices.[6]

Q3: How do I choose the best salt removal method for my experiment?

The choice depends on factors like your sample volume, the required speed of the process, and the downstream application. Dialysis is suitable for large volumes but is a slow process.[4] Desalting columns are much faster and ideal for small to medium volumes.[3] Diafiltration is efficient for concentrating the sample while simultaneously exchanging the buffer.[6]

Q4: Can I proceed to hydrophobic interaction chromatography (HIC) directly after ammonium sulfate precipitation?

Yes. In fact, the high salt concentration remaining after resuspending an ammonium sulfate pellet is often ideal for binding proteins to a HIC column.[5] In this specific case, salt removal is not necessary and may even be counterproductive.

Q5: My protein sample contains cellulases. Are there any special considerations for dialysis?

Yes. If your protein sample is derived from a source known to contain cellulases, such as some fungal extracts, you should avoid using standard cellulose-based dialysis tubing.[2] The cellulases can degrade the membrane, leading to sample loss.[2][7] In such cases, consider using desalting columns or dialysis membranes made from a different material.

Troubleshooting Guide

This section addresses common problems encountered when removing ammonium chloride and resolubilizing protein pellets.

Problem Potential Cause(s) Suggested Solution(s)
Protein pellet does not redissolve after adding buffer. 1. Irreversible Precipitation: The protein may have denatured and aggregated irreversibly.[8] 2. Insufficient Buffer Volume: The volume of resuspension buffer may be too small for the amount of protein. 3. High Residual Salt: Significant amounts of ammonium sulfate can remain in the pellet, hindering resolubilization.[8]1. Try resuspending in a buffer containing stabilizing agents like 10% glycerol (B35011) or non-ionic detergents (e.g., 0.1% Triton X-100).[9] For some proteins, using a denaturant like urea (B33335) might be necessary, followed by a refolding step.[8] 2. Gradually increase the volume of the resuspension buffer.[10] 3. Proceed with dialysis or desalting; removing the salt often helps the protein to dissolve.[8]
Low protein recovery after desalting/dialysis. 1. Protein Precipitation: The protein may be unstable and precipitating in the low-salt buffer.[10] 2. Nonspecific Binding: The protein might be binding to the dialysis membrane or desalting column matrix. 3. Sample Loss during Handling: Physical loss of sample during transfers.1. Ensure the final buffer is optimal for your protein's stability (correct pH, ionic strength, additives). 2. For dialysis, pre-treat the membrane according to the manufacturer's instructions. For desalting, ensure the column is properly equilibrated. Including a low concentration of salt (e.g., 25 mM NaCl) in the final buffer can sometimes prevent ionic interactions. 3. Handle the sample carefully, especially when loading and unloading from dialysis tubing or columns.
Sample volume increased significantly during dialysis. Osmotic Imbalance: The osmolarity of your protein sample (due to high salt) is much higher than that of the dialysis buffer, causing water to move into the dialysis bag.[10]This is expected initially. Continue with the recommended buffer changes. The volume will normalize as the salt diffuses out of the bag. Ensure the dialysis bag has enough headspace to accommodate the initial volume increase to prevent it from bursting.
Crystals form in the dialysis buffer or sample. Salt Crystallization: The buffer has become saturated with ammonium sulfate diffusing out of the sample, or you are observing crystallization of buffer components (e.g., phosphate (B84403) salts).[10]1. Increase the volume of the dialysis buffer and the frequency of buffer changes to ensure the salt concentration outside the bag remains low. 2. If using a phosphate buffer for dialysis, consider switching to a different buffer system like Tris or HEPES, as phosphate salts can sometimes precipitate.[10]
Desalting column runs slow or becomes clogged. Particulate Matter: The resuspended protein solution was not clarified before loading. High Protein Concentration: A very high protein concentration can increase viscosity and impede flow.1. Centrifuge (e.g., at 10,000 x g for 10 minutes) or filter (0.45 µm or 0.22 µm) your resuspended pellet to remove any insoluble material before loading it onto the column.[11] 2. Dilute the sample with the equilibration buffer before loading. Most desalting columns have a recommended maximum protein concentration (e.g., <70 mg/mL).

Comparison of Salt Removal Methods

The following table summarizes the key characteristics of common methods used to remove this compound from protein samples.

Method Principle Typical Sample Volume Speed Typical Recovery Key Considerations
Dialysis Passive diffusion of small molecules (salt) across a semi-permeable membrane down a concentration gradient.[12][13]1 mL to >100 mLSlow (12-48 hours, requires multiple buffer changes).>90%Simple and cost-effective for large volumes. Risk of sample loss due to handling or membrane degradation.[2]
Desalting Chromatography Size exclusion chromatography separates large protein molecules from small salt ions.[14]0.1 mL to ~15 mL (depending on column size)Fast (<15 minutes per sample).>95%Rapid and high recovery. Results in some sample dilution. Ideal for processing many samples.
Diafiltration / Ultrafiltration Uses pressure to force solvent and small solutes through a membrane while retaining larger protein molecules. The buffer is exchanged by repeatedly diluting the sample with the new buffer and re-concentrating.[6]0.1 mL to >1 LModerate to Fast (depends on volume and equipment)>90%Simultaneously concentrates the protein and exchanges the buffer.[6] Can be expensive and may lead to protein aggregation on the membrane surface.

Experimental Protocols

Protocol 1: Desalting using a Spin Column (for small volumes, < 2.5 mL)
  • Resuspend Pellet: Carefully dissolve the protein pellet in a minimal volume of a suitable buffer (e.g., PBS or Tris). Centrifuge the solution at >10,000 x g for 10 minutes to pellet any insoluble material.

  • Equilibrate Column: Remove the storage buffer from the spin column by centrifugation according to the manufacturer's instructions. Add your desired exchange buffer to the column and centrifuge again. Repeat this wash/equilibration step 2-3 times.

  • Load Sample: Carefully apply the clarified protein supernatant from step 1 to the center of the compacted resin bed.

  • Elute Protein: Place the column in a clean collection tube. Centrifuge at the recommended speed and time to elute the desalted protein. The salt and other small molecules are retained in the column matrix.

Protocol 2: Dialysis (for larger volumes, > 2 mL)
  • Prepare Dialysis Tubing: Cut a piece of dialysis tubing of the appropriate molecular weight cutoff (MWCO), ensuring it is long enough to hold your sample plus extra length for sealing. Prepare the tubing according to the manufacturer's protocol, which typically involves boiling in sodium bicarbonate and EDTA to remove contaminants.

  • Load Sample: Secure one end of the tubing with a clip. Pipette your resuspended and clarified protein solution into the tubing, leaving about 20-30% of the volume as air space to allow for initial osmotic expansion.[10] Remove excess air and seal the second end with another clip.

  • Perform Dialysis: Immerse the sealed dialysis bag in a beaker containing the desired final buffer. The buffer volume should be at least 200 times the sample volume. Stir the buffer gently with a magnetic stir bar at 4°C.

  • Change Buffer: Allow dialysis to proceed for 4-6 hours, then replace the external buffer with a fresh batch. Repeat the buffer change at least two more times over 24-48 hours to ensure complete salt removal.[10]

  • Test for Residual Sulfate (Optional): To confirm the removal of ammonium sulfate, take a small aliquot of the dialysis buffer and add a few drops of barium chloride. The absence of a white precipitate (barium sulfate) indicates successful salt removal.[9]

Visual Workflows

experimental_workflow cluster_precipitation Protein Precipitation & Collection cluster_resuspend Resuspension cluster_desalting Salt Removal cluster_final Final Product start Protein Solution precip Add Ammonium Sulfate (Salting Out) start->precip centrifuge Centrifuge to Collect Pellet precip->centrifuge resuspend Resuspend Pellet in Minimal Buffer centrifuge->resuspend clarify Clarify by Centrifugation or Filtration resuspend->clarify desalt Perform Buffer Exchange (e.g., Dialysis, Desalting Column) clarify->desalt final_protein Salt-Free Protein Sample desalt->final_protein

Caption: Workflow from precipitation to salt-free protein.

decision_tree start Start: Resuspended Protein Pellet q_volume Sample Volume > 5 mL? start->q_volume q_speed Is Speed Critical? q_volume->q_speed No use_dialysis Use Dialysis q_volume->use_dialysis Yes q_concentrate Need to Concentrate Sample Simultaneously? q_speed->q_concentrate No use_desalt_column Use Desalting Column q_speed->use_desalt_column Yes q_concentrate->use_desalt_column No use_diafiltration Use Diafiltration (Ultrafiltration) q_concentrate->use_diafiltration Yes

Caption: Decision tree for choosing a salt removal method.

References

Technical Support Center: Red Blood Cell Lysis with Ammonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered during the lysis of red blood cells (RBCs) using ammonium (B1175870) chloride solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my ammonium chloride solution not lysing red blood cells effectively?

A1: Ineffective RBC lysis can stem from several factors, broadly categorized into issues with the lysis solution, the experimental protocol, or the biological sample itself. Common reasons include an improperly prepared lysis solution (incorrect concentration or pH), suboptimal incubation time or temperature, an incorrect ratio of lysis buffer to blood sample, or the presence of lysis-resistant RBCs (e.g., nucleated or neonatal RBCs).[1][2]

Q2: How does the this compound lysis buffer work?

A2: The lysis of RBCs by this compound is a process of osmotic shock.[3] The small, uncharged ammonia (B1221849) (NH3) molecules, present in equilibrium with ammonium ions (NH4+) in the solution, freely diffuse across the RBC membrane.[4] Inside the cell, NH3 combines with protons to reform NH4+, leading to a decrease in intracellular pH.[4] This triggers the Band 3 anion exchanger, which pumps chloride ions (Cl-) into the cell in exchange for bicarbonate (HCO3-).[5] The accumulation of intracellular NH4Cl causes an influx of water to maintain osmotic balance, leading to cell swelling and eventual lysis.[4][5] White blood cells are less susceptible to this process due to their more robust cell membranes and efficient ion pumps.[4]

Q3: Can I reuse my 1x working solution of this compound lysis buffer?

A3: It is highly recommended to prepare the 1x working solution fresh from a 10x stock solution before each use.[6][7] Storing the buffer at a 1x concentration for extended periods is not advised as it can lead to the formation of ammonium carbonate, which is ineffective for lysing RBCs.[7]

Q4: What is the role of the other components in the lysis buffer, such as EDTA and bicarbonate?

A4:

  • Bicarbonate (NaHCO3 or KHCO3): Acts as a pH buffer to maintain the solution's pH within the optimal range (typically 7.2-7.4).[6][8] This is crucial for the selective lysis of RBCs while preserving the integrity of leukocytes.

  • EDTA (Ethylenediaminetetraacetic acid): Is a chelating agent that binds divalent cations like calcium (Ca2+) and magnesium (Mg2+). This helps to prevent cell aggregation and clotting, ensuring a single-cell suspension for downstream applications like flow cytometry.[1]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your RBC lysis experiments.

Problem Potential Cause Recommended Solution
Incomplete RBC Lysis Lysis solution prepared incorrectly. Ensure you are using distilled or deionized water to prepare the buffer, as the osmolarity is critical for effective lysis.[2] Verify the final concentrations of all components and adjust the pH to 7.2-7.4.[6][7]
Improper storage of lysis solution. Prepare 1x working solution fresh from a 10x stock for each experiment.[6][7] Store the 10x stock solution at 4°C for up to 6 months, unless otherwise specified by the manufacturer.[6][9]
Suboptimal incubation time. The optimal incubation time can vary. Start with the recommended time in your protocol (typically 5-15 minutes) and optimize if necessary.[3][6] If lysis is incomplete, you can try extending the incubation time by a few minutes.[6]
Incorrect incubation temperature. While many protocols suggest room temperature, pre-warming the lysis buffer to 37°C can increase the efficacy of lysis.[2]
Incorrect buffer-to-sample ratio. Adhere to the recommended volume ratios of lysis buffer to your sample. Insufficient buffer may result in incomplete lysis. Common ratios are 9:1 or 4:1 (buffer:sample).[8]
Presence of lysis-resistant RBCs. Samples containing nucleated RBCs, neonatal RBCs, or from individuals with certain hematologic disorders (e.g., sickle-cell anemia, thalassemia) may be resistant to lysis.[1][2] In such cases, a second lysis step may be necessary.[6]
Leukocyte Loss or Damage Prolonged incubation in lysis buffer. Extended exposure to the hypotonic lysis buffer can start to affect leukocytes.[5] Adhere to the recommended incubation times and stop the lysis reaction promptly by adding a wash buffer (e.g., PBS).[3]
Incorrect pH of lysis buffer. A pH outside the optimal range of 7.2-7.4 can be detrimental to leukocytes.[2] Always verify the pH of your 10x stock and 1x working solution.
Cell Clumping Insufficient EDTA. Ensure your lysis buffer contains EDTA at the recommended concentration to prevent cell aggregation.[1]
Improper mixing. Gently mix the cells during incubation to prevent clumping. Avoid vigorous vortexing which can damage the cells.

Experimental Protocols

Preparation of 10x this compound Lysis Buffer (ACK Lysis Buffer)

This is a common recipe for a 10x stock solution.

Component Concentration (in 10x) Amount for 1 Liter
This compound (NH4Cl)1.5 M80.2 g
Sodium Bicarbonate (NaHCO3)100 mM8.4 g
Disodium EDTA10 mM3.7 g

Methodology:

  • In a beaker, dissolve the NH4Cl, NaHCO3, and EDTA in 900 mL of distilled water.[7]

  • Mix thoroughly until all components are completely dissolved.[7]

  • Adjust the pH of the solution to 7.2-7.4 using 1 N HCl or 1 N NaOH.[6][7]

  • Bring the final volume to 1 liter with distilled water.[6][7]

  • Sterilize by filtration through a 0.22 µm filter.

  • Store at 4°C for up to 6 months.[6][9]

Protocol for RBC Lysis of Human Peripheral Blood
  • Prepare a 1x working solution by diluting the 10x stock buffer 1:10 with distilled water. Prepare this solution fresh before use.[6][7]

  • For every 1 mL of whole blood, add 9 mL of 1x lysis buffer.[8]

  • Mix the suspension gently by inverting the tube several times.

  • Incubate at room temperature for 5-10 minutes.[6]

  • Stop the lysis reaction by adding an excess of wash buffer (e.g., PBS or RPMI).

  • Centrifuge the cell suspension at 300-500 x g for 5 minutes.[1]

  • Carefully decant the supernatant, which will be red due to the lysed RBCs.

  • Resuspend the leukocyte pellet in your desired buffer for downstream applications.

  • If RBCs are still present in the pellet, a second lysis step can be performed.[6]

Visualizations

Mechanism of this compound RBC Lysis

G cluster_outside Extracellular Space cluster_inside Intracellular Space (RBC) NH4Cl This compound (NH4Cl) NH4+ NH4+ NH4Cl->NH4+ Cl- Cl- NH4Cl->Cl- NH3 NH3 NH4+->NH3 H+ H+ NH4+->H+ Band3 Band 3 Anion Exchanger Cl-->Band3 NH3_in NH3 NH3->NH3_in Diffusion H+_in H+ NH4+_in NH4+ Cl-_in Cl- influx NH4+_in->Cl-_in triggers H2O_in Water Influx (Osmosis) Cl-_in->H2O_in leads to Swelling Cell Swelling H2O_in->Swelling Lysis Lysis Swelling->Lysis RBC_Membrane RBC Membrane Band3->Cl-_in NH3_inH+_in NH3_inH+_in NH3_inH+_in->NH4+_in G Start Start: Whole Blood Sample AddBuffer Add 1x this compound Lysis Buffer Start->AddBuffer Incubate Incubate at RT (5-10 min) AddBuffer->Incubate StopLysis Stop Lysis: Add Wash Buffer (e.g., PBS) Incubate->StopLysis Centrifuge Centrifuge (300-500 x g, 5 min) StopLysis->Centrifuge Separate Separate Supernatant (contains lysed RBCs) from Pellet (Leukocytes) Centrifuge->Separate Wash Wash Pellet Separate->Wash End End: Leukocyte Pellet Ready for Downstream Applications Wash->End

References

Common mistakes to avoid when using ammonium chloride in experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common mistakes and issues encountered when using ammonium (B1175870) chloride in research, scientific, and drug development settings.

Troubleshooting Guides

Issue 1: Incomplete Red Blood Cell (RBC) Lysis

Symptoms:

  • Visible red pellet after centrifugation of blood samples.

  • High red blood cell contamination in flow cytometry analysis.

  • Inaccurate downstream cell counts.

Possible Causes & Solutions:

CauseSolution
Incorrect Buffer Preparation Ensure the osmolarity of the lysis buffer is correct; use distilled or deionized water for preparation.[1] Verify the pH of the buffer is within the optimal range (typically 7.2-7.4).[2]
Suboptimal Lysis Conditions Pre-warm the lysis buffer to 37°C for more effective lysis.[1] Increase the incubation time, but do not exceed 15 minutes to avoid damage to other cells.[3]
Presence of Nucleated or Fragile RBCs Ammonium chloride is less effective at lysing nucleated red blood cells.[4] Consider alternative methods like density gradient centrifugation for samples from species with nucleated RBCs or from patients with certain hematologic disorders.[4]
Inappropriate Anticoagulant Use EDTA as the anticoagulant, as others like heparin can affect osmolarity.[1][4]
Insufficient Lysis Buffer Volume Use a sufficient volume of lysis buffer relative to the blood volume (e.g., 10 mL of 1X RBC Lysis Buffer per 1 mL of human blood).[3]
Issue 2: Cell Toxicity or Growth Inhibition in Culture

Symptoms:

  • Reduced cell viability or proliferation.

  • Changes in cell morphology.

  • Altered experimental readouts.

Possible Causes & Solutions:

CauseSolution
Cell-Line Sensitivity Different cell lines exhibit varying sensitivity to this compound.[5][6] Test a range of concentrations to determine the optimal non-toxic concentration for your specific cell line. For example, some cell lines show growth inhibition at concentrations as low as 2 mM.[5][6][7]
pH Shift in Culture Medium This compound is a salt of a weak base and a strong acid, resulting in an acidic solution which can lower the pH of the culture medium.[8][9] Monitor and adjust the pH of your culture medium after adding this compound.
Synergistic Effects with Lactate (B86563) High concentrations of lactate in the culture medium can act synergistically with ammonia (B1221849) to inhibit cell growth.[5][6] If high lactate levels are expected, consider using lower concentrations of this compound.
Prolonged Exposure Continuous exposure can be detrimental. Consider short-term treatments or washout steps if experimentally feasible.
Issue 3: Inconsistent or High Background in Immunofluorescence

Symptoms:

  • High, non-specific background staining across the coverslip.

  • Difficulty in distinguishing specific signals from background noise.

Possible Causes & Solutions:

CauseSolution
Incomplete Quenching of Aldehydes Ensure the quenching solution (e.g., 50 mM NH4Cl in PBS) is freshly prepared and applied for a sufficient duration (typically 10-15 minutes) after fixation.[10][11]
Incorrect Concentration Use an appropriate concentration of this compound for quenching. A common starting point is 50 mM.[10][11]
Alternative Quenching Agents If background issues persist, consider using 0.1 M glycine (B1666218) in PBS as an alternative quenching agent.[11][12]

Frequently Asked Questions (FAQs)

Q1: Why is my homemade this compound lysis buffer not working?

A1: Several factors could be at play. Firstly, ensure you are using distilled or deionized water, as tap water can affect the osmolarity, which is critical for selective RBC lysis.[1] Secondly, check the pH of your final solution; it should ideally be between 7.2 and 7.4.[2] An incorrect pH can significantly impair lysis efficiency. Lastly, confirm the quality and correct weighing of your reagents (this compound, Potassium bicarbonate, and EDTA).

Q2: Can this compound affect my experimental results beyond its intended purpose?

A2: Yes. This compound is a lysosomotropic agent, meaning it can accumulate in and neutralize acidic organelles like lysosomes.[13] This can inhibit autophagic flux and affect processes like endocytosis and protein degradation.[14][15] It's crucial to be aware of these off-target effects, especially in studies related to autophagy, lysosomal function, or intracellular trafficking.

Q3: What is the dual role of this compound in autophagy?

A3: this compound has a complex, dual effect on autophagy. It can induce the formation of autophagosomes; however, by neutralizing the acidic pH of lysosomes, it inhibits the fusion of autophagosomes with lysosomes and the subsequent degradation of their contents.[13][14] This leads to an accumulation of autophagosomes, which can be misinterpreted as an induction of the entire autophagic process.

Q4: How should I prepare an this compound buffer solution?

A4: The preparation depends on the desired pH and application. For a basic buffer (around pH 9.25), you would typically mix a solution of ammonia (a weak base) with a solution of this compound (its conjugate acid).[16][17] For a specific pH, you will need to use the Henderson-Hasselbalch equation to calculate the required ratio of the base and its conjugate acid. Always verify the final pH with a calibrated pH meter.[18]

Q5: At what temperature should I store my this compound solutions?

A5: For RBC lysis buffers, it is often recommended to store a 10X stock solution at 4°C and prepare the 1X working solution fresh.[3] For other applications, storage conditions may vary, but refrigeration is a common practice to maintain stability. Always refer to the specific protocol for storage recommendations.

Experimental Protocols

Protocol 1: Red Blood Cell Lysis for Flow Cytometry
  • Prepare 1X RBC Lysis Buffer:

    • This compound (NH4Cl): 8.29 g

    • Potassium bicarbonate (KHCO3): 1 g

    • EDTA (disodium salt): 0.037 g

    • Dissolve in 1 liter of distilled water.

    • Filter sterilize and store at 4°C. Warm to 37°C before use.[2]

  • Lysis Procedure:

    • To 1 mL of whole blood, add 10 mL of pre-warmed 1X RBC Lysis Buffer.[3]

    • Incubate for 10-15 minutes at room temperature.[3]

    • Centrifuge at 300-500 x g for 5 minutes.[3][4]

    • Aspirate the supernatant without disturbing the leukocyte pellet.

    • Wash the pellet with an appropriate buffer (e.g., PBS with 2% FBS).

    • Resuspend the cells for downstream applications.

Protocol 2: Quenching of Autofluorescence in Immunofluorescence
  • Prepare Quenching Solution:

    • Dissolve 2.67 g of this compound in 1 liter of PBS to make a 50 mM solution.[19]

  • Quenching Procedure:

    • After fixing cells with an aldehyde-based fixative (e.g., paraformaldehyde), wash the cells twice with PBS.

    • Incubate the cells with 50 mM this compound in PBS for 15 minutes at room temperature.[11]

    • Wash the cells three times with PBS before proceeding with permeabilization and antibody staining.

Visualizations

Signaling Pathway: this compound's Effect on Autophagy

autophagy_pathway cluster_cell Cell NH4Cl This compound (NH4Cl) Lysosome Lysosome NH4Cl->Lysosome Neutralizes pH Fusion Fusion Lysosome->Fusion Lysosome->Fusion Inhibition Autophagosome Autophagosome Autophagosome->Fusion Autolysosome Autolysosome Degradation Degradation of Cargo Autolysosome->Degradation Induction Induction of Autophagosome Formation Induction->Autophagosome Fusion->Autolysosome

Caption: this compound induces autophagosome formation but inhibits autophagic flux.

Experimental Workflow: Red Blood Cell Lysis

rbc_lysis_workflow Start Whole Blood Sample AddBuffer Add 10x Volume of 1X NH4Cl Lysis Buffer Start->AddBuffer Incubate Incubate 10-15 min at Room Temperature AddBuffer->Incubate Centrifuge Centrifuge at 300-500 x g for 5 min Incubate->Centrifuge Aspirate Aspirate Supernatant (RBC Lysate) Centrifuge->Aspirate Wash Wash Leukocyte Pellet with PBS Aspirate->Wash End Leukocytes Ready for Downstream Analysis Wash->End

Caption: Workflow for the selective lysis of red blood cells using this compound.

References

Technical Support Center: Stabilizing Ammonium Chloride Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stabilization of ammonium (B1175870) chloride (NH₄Cl) solutions.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Change in solution pH over time. 1. Hydrolysis: The ammonium ion (NH₄⁺) can react with water to form ammonia (B1221849) (NH₃) and a hydronium ion (H₃O⁺), leading to a decrease in pH.[1] 2. Gas Exchange: Absorption of atmospheric CO₂ can lower the pH. Conversely, the loss of ammonia gas from the solution can also lead to a decrease in pH.1. Use a Buffered Solution: Prepare the ammonium chloride in a suitable buffer to maintain a stable pH. An ammonia-ammonium chloride buffer is often used.[2] 2. Store in Tightly Sealed Containers: Minimize contact with the air to prevent gas exchange.[3] 3. Store at a Consistent, Cool Temperature: Lower temperatures slow down the rate of hydrolysis.
Visible microbial growth (cloudiness, film). Contamination: The solution has been contaminated with bacteria or fungi. This compound can serve as a nitrogen source for some microorganisms.[2][4]1. Sterile Preparation: Prepare the solution using sterile water and equipment. Consider filtration through a 0.22 µm filter. 2. Add a Preservative: For long-term storage, consider adding a compatible antimicrobial agent. The choice of agent will depend on the solution's final application. It is crucial to validate the compatibility and effectiveness of the chosen preservative. 3. Store at Low Temperatures: Storage at 2-8°C will inhibit the growth of most common laboratory contaminants.
Precipitate formation. 1. Temperature Fluctuations: The solubility of this compound is temperature-dependent. A decrease in temperature can cause the salt to precipitate out of a concentrated solution.[5][6] 2. Contamination: Introduction of other ions can lead to the formation of insoluble salts. 3. Solvent Evaporation: If the container is not properly sealed, water can evaporate, increasing the concentration of this compound beyond its solubility limit.[2]1. Store at a Stable Temperature: Avoid large temperature swings. If a precipitate forms upon cooling, it can often be redissolved by gently warming the solution.[5] 2. Use High-Purity Water and Reagents: This will minimize the risk of contamination with other ions. 3. Ensure Proper Sealing: Use containers with tight-fitting caps (B75204) to prevent evaporation.
Corrosion of metal storage containers or equipment. Corrosive Nature of this compound: this compound solutions are corrosive to many metals, especially at elevated temperatures.[7]1. Use Appropriate Containers: Store solutions in compatible materials such as glass or high-density polyethylene (B3416737) (HDPE). Avoid prolonged contact with metals unless they are known to be resistant.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in an aqueous solution?

A1: The primary degradation pathway is a reversible decomposition into ammonia (NH₃) and hydrogen chloride (HCl).[2] This process is accelerated by heat. In solution, the hydrolysis of the ammonium ion to form ammonia and hydronium ions can also occur, leading to a change in pH.[1]

Q2: What are the ideal storage conditions for a standard this compound solution?

A2: For optimal stability, store this compound solutions in tightly sealed, clean, and inert containers (e.g., glass or HDPE) in a dry, well-ventilated area at a consistent room temperature (15-25°C), protected from light.[3]

Q3: How does temperature affect the stability of the solution?

A3: Higher temperatures increase the rate of decomposition of this compound into ammonia and hydrogen chloride.[8] Temperature fluctuations can also affect the solubility, potentially leading to precipitation in concentrated solutions.[5][6]

Q4: Is it necessary to use a buffered solution for long-term storage?

A4: If maintaining a stable pH is critical for your application, using a buffered solution is highly recommended. An ammonia-ammonium chloride buffer can be prepared to resist pH changes.[2][4]

Q5: Can I add an antimicrobial agent to my this compound solution?

A5: Yes, particularly if the solution will be stored for an extended period at a temperature that could support microbial growth. It is important to select an agent that is compatible with this compound and your experimental application. Some quaternary ammonium compounds themselves have antimicrobial properties.[9][10][11][12] Always perform a validation study to ensure the chosen agent does not interfere with your downstream processes.

Data Presentation

The following table presents illustrative data on the degradation of a 1M unbuffered this compound solution over time at different temperatures. This data is hypothetical and intended to demonstrate the expected trends. Actual degradation rates should be determined empirically.

Storage Temperature (°C)pH after 1 MonthpH after 6 MonthspH after 12 MonthsEstimated NH₄Cl Concentration after 12 Months (M)
45.04.94.90.99
254.84.64.50.97
404.54.24.00.94

Experimental Protocols

Protocol 1: Preparation of a Stabilized Ammonia-Ammonium Chloride Buffer (pH 9.5)

Objective: To prepare an this compound solution buffered to a pH of approximately 9.5 to maintain its stability during long-term storage.

Materials:

  • This compound (NH₄Cl)

  • Concentrated ammonia solution (e.g., 28-30%)

  • Deionized or distilled water

  • Calibrated pH meter

  • Glass beaker

  • Graduated cylinders

  • Volumetric flask

  • Stir plate and stir bar

Procedure:

  • Dissolve 33.5 g of this compound in 150 mL of deionized water in a glass beaker.

  • While stirring, slowly and carefully add 42 mL of concentrated ammonia solution. Caution: Work in a well-ventilated fume hood as this will release ammonia gas and is an exothermic reaction.

  • Allow the solution to cool to room temperature.

  • Transfer the solution to a 250 mL volumetric flask.

  • Bring the solution to the final volume of 250 mL with deionized water.

  • Mix the solution thoroughly.

  • Verify the pH of the buffer using a calibrated pH meter. Adjust with small additions of ammonia or a dilute HCl solution if necessary.

  • Store in a tightly sealed polyethylene or glass container at room temperature.

Protocol 2: Stability-Indicating Assay for this compound Solutions

Objective: To determine the concentration of this compound in a solution over time to assess its stability. This protocol outlines a common titration method. For higher precision, a validated HPLC method could be developed.[13][14][15]

Materials:

Procedure:

  • Neutralize Formaldehyde: To a suitable volume of formaldehyde solution, add a few drops of phenolphthalein and titrate with the standardized NaOH solution until a faint pink color persists.

  • Sample Preparation: Accurately pipette a known volume of the this compound solution (e.g., 10.0 mL) into an Erlenmeyer flask.

  • Add 20 mL of deionized water and 10 mL of the neutralized formaldehyde solution to the flask.

  • Allow the reaction to proceed for 2-3 minutes. The reaction between this compound and formaldehyde liberates hydrochloric acid (HCl) in an amount equivalent to the this compound present.[16]

  • Titration: Add 2-3 drops of phenolphthalein indicator to the flask.

  • Titrate the liberated HCl with the standardized NaOH solution until a permanent pale pink endpoint is reached.

  • Record the volume of NaOH used.

  • Calculation: Calculate the concentration of this compound in the sample using the stoichiometry of the reaction. Each mole of NaOH neutralizes one mole of HCl, which is equivalent to one mole of the original NH₄Cl.

Visualizations

degradation_pathway NH4Cl_sol This compound (NH₄Cl in solution) NH3_HCl Ammonia (NH₃) + Hydrogen Chloride (HCl) NH4Cl_sol->NH3_HCl Heat NH3_H3O Ammonia (NH₃) + Hydronium Ion (H₃O⁺) NH4Cl_sol->NH3_H3O Hydrolysis NH3_HCl->NH4Cl_sol Cooling

Caption: Primary degradation pathways of aqueous this compound.

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (t=0, 1, 3, 6, 12 months) prep Prepare NH₄Cl Solution (Buffered and Unbuffered) storage_temp Store aliquots at different temperatures (e.g., 4°C, 25°C, 40°C) prep->storage_temp storage_light Protect from light storage_temp->storage_light measure_ph Measure pH storage_light->measure_ph Time Points measure_conc Determine Concentration (e.g., via titration or HPLC) measure_ph->measure_conc visual_insp Visual Inspection (Clarity, Precipitate) measure_conc->visual_insp

Caption: Workflow for assessing the stability of this compound solutions.

logical_relationships cluster_factors Factors Affecting Stability cluster_outcomes Potential Outcomes Temp Temperature Degradation Chemical Degradation (Decomposition/Hydrolysis) Temp->Degradation Precipitation Precipitation Temp->Precipitation pH pH pH->Degradation Light Light Exposure Light->Degradation Container Container Material Corrosion Container Corrosion Container->Corrosion Contamination Microbial/Chemical Contamination Microbial_Growth Microbial Growth Contamination->Microbial_Growth Contamination->Precipitation pH_Shift pH Shift Degradation->pH_Shift

References

Validation & Comparative

A Researcher's Guide to Protein Precipitation: Ammonium Sulfate vs. Sodium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, protein precipitation is a foundational technique for isolating and purifying target proteins. The choice of precipitating agent is critical to maximizing yield and purity while preserving the protein's native structure and function. This guide provides an objective, data-driven comparison between the most commonly used salt for this purpose, ammonium (B1175870) sulfate (B86663), and another common laboratory salt, sodium chloride.

While the initial query specified ammonium chloride, the scientific standard for salting out is overwhelmingly ammonium sulfate . This preference is due to the divalent sulfate ion (SO₄²⁻), which is significantly more effective at precipitating proteins than the monovalent chloride ion (Cl⁻), a principle explained by the Hofmeister series. Therefore, this guide will focus on the comparison between the industry-standard ammonium sulfate and the less effective sodium chloride .

The Theoretical Basis: Mechanism of Salting Out and the Hofmeister Series

Salting out operates on the principle of altering protein solubility in aqueous solutions. In solution, proteins are kept soluble by a hydration shell of water molecules interacting with their hydrophilic surface residues.[1][2] When a salt is introduced at high concentrations, the salt ions compete for these water molecules.[1][3] This effectively strips the hydration shell from the proteins, exposing hydrophobic patches. Consequently, protein-protein interactions become more favorable than protein-solvent interactions, leading to aggregation and precipitation.[2][4]

The efficiency of a salt in this process is empirically ranked by the Hofmeister series , which orders ions based on their ability to precipitate proteins.[4] Ions that are highly effective at salting out are known as "kosmotropes," while those that tend to increase solubility are "chaotropes."

As illustrated in Figure 1, the sulfate (SO₄²⁻) and ammonium (NH₄⁺) ions are potent salting-out agents (kosmotropes). In contrast, the chloride (Cl⁻) and sodium (Na⁺) ions are positioned near the middle of the series, making them poor salting-out agents.[5] In fact, at lower concentrations, NaCl often increases protein solubility, a phenomenon known as "salting in."[4][6]

Performance Comparison: Ammonium Sulfate vs. Sodium Chloride

The positions of their constituent ions in the Hofmeister series dictate the profound difference in performance between ammonium sulfate and sodium chloride for protein precipitation. Ammonium sulfate is a highly efficient precipitant, whereas sodium chloride has very little or no effect on inducing precipitation for many proteins, even at high concentrations.[5][7]

Quantitative Data Summary

Direct side-by-side comparative studies detailing protein yield and purity for salting out with ammonium sulfate versus sodium chloride are not prevalent in the literature, primarily because sodium chloride is not a preferred agent for this application. However, based on established principles and data from protein crystallization studies, the following table illustrates the expected performance differences.

ParameterAmmonium Sulfate [(NH₄)₂SO₄]Sodium Chloride (NaCl)Rationale / Reference
Typical Concentration for Precipitation 1.0 - 4.0 M (20-80% saturation)> 3.0 M (often ineffective)Ammonium sulfate is a potent salting-out agent requiring lower concentrations. NaCl is a poor salting-out agent and may not induce precipitation even at saturation.[5][8]
Expected Protein Yield High (70-90%)Very Low to NoneThe strong kosmotropic nature of both NH₄⁺ and SO₄²⁻ ions leads to efficient precipitation. The weak effect of Na⁺ and Cl⁻ ions results in poor precipitation efficiency.[5][7]
Expected Purity Moderate (60-80%)N/A (if no precipitation)Salting out is a crude fractionation step. Purity depends on the specific protein and the "cut" taken. Co-precipitation of contaminants is common.[9]
Effect on Protein Stability Generally stabilizingGenerally neutral to slightly destabilizing at very high concentrationsAmmonium sulfate is known to stabilize the native protein structure.[10]
Downstream Compatibility High salt must be removed (dialysis, desalting chromatography)High salt must be removedThe high concentration of any salt will interfere with subsequent steps like ion-exchange chromatography.

Note: The values presented are illustrative and can vary significantly depending on the specific protein, its concentration, pH, and temperature.[9]

Experimental Protocols and Methodologies

The stark difference in efficacy is reflected in the standard laboratory protocols. Ammonium sulfate precipitation is a routine procedure for fractional protein purification, while a standalone salting-out protocol using only sodium chloride is uncommon.

General Workflow for Protein Salting Out

Salting_Out_Workflow

Protocol 1: Fractional Precipitation Using Ammonium Sulfate

This method allows for the separation of proteins based on their differential solubility at various salt concentrations.

Materials:

  • Protein solution (clarified cell lysate or other extract)

  • Solid, high-purity ammonium sulfate

  • Stir plate and magnetic stir bar

  • Refrigerated centrifuge

  • Appropriate buffer for resuspension

  • Dialysis tubing or desalting column

Procedure: [10][11]

  • Preparation: Place the protein solution in a beaker on a stir plate in a cold room or on ice (4°C). The volume should not exceed half the beaker's capacity to allow for the addition of salt.

  • First Cut (e.g., 30% Saturation): While stirring gently, slowly add the calculated amount of solid ammonium sulfate to reach the first desired saturation level (e.g., 30%). Adding the salt too quickly can cause high local concentrations and co-precipitation of unwanted proteins.

    • Calculation: The amount of salt to add can be found in standard tables or online calculators, as it depends on the initial and final saturation percentages and the solution volume.

  • Equilibration: Allow the solution to stir gently for 30-60 minutes at 4°C to ensure complete precipitation for that salt concentration.

  • Centrifugation: Transfer the slurry to centrifuge tubes and spin at 10,000 - 15,000 x g for 20-30 minutes at 4°C.

  • Fraction Collection: Carefully decant the supernatant into a clean beaker. This supernatant contains proteins that are soluble at 30% ammonium sulfate saturation. The pellet contains proteins that have precipitated. Resuspend the pellet in a minimal volume of buffer for later analysis.

  • Second Cut (e.g., 60% Saturation): Place the supernatant from the previous step back on the stir plate. Add the calculated amount of ammonium sulfate to bring the concentration from 30% to the next level (e.g., 60%).

  • Repeat: Repeat the equilibration and centrifugation steps. The pellet collected at this stage contains the protein fraction that precipitates between 30% and 60% saturation.

  • Desalting: The resuspended protein pellet of interest is highly concentrated with salt and must be desalted using dialysis against a large volume of buffer or through a gel filtration (desalting) column before further purification or analysis.

Protocol 2: The Role of Sodium Chloride in Protein Precipitation

A dedicated protocol for salting out proteins using only sodium chloride is not standard practice due to its inefficiency.[5] It is more commonly used to modulate protein solubility in other contexts:

  • Salting In: At low concentrations (typically 50-200 mM), NaCl is used in buffers to prevent non-specific aggregation and increase the solubility of many proteins.[6]

  • In Conjunction with Other Precipitants: NaCl is sometimes used along with other agents like polyethylene (B3416737) glycol (PEG). In these cases, its effect is often secondary to the primary precipitant.[7][12]

  • DNA Extraction: In some DNA extraction protocols, a high concentration of salt like NaCl or potassium acetate (B1210297) is used to precipitate proteins after cell lysis, leaving the DNA in the supernatant.

Example Protocol: Protein Precipitation during Genomic DNA Extraction

  • Following cell lysis (e.g., with SDS), add a high concentration of salt solution (e.g., 5M NaCl) to the lysate.

  • Mix thoroughly and incubate on ice for 10-15 minutes.

  • Centrifuge at high speed (e.g., 12,000 x g) for 15 minutes.

  • The precipitated proteins and cellular debris will form a pellet. The supernatant, containing the genomic DNA, is carefully transferred to a new tube for subsequent isopropanol (B130326) precipitation of the DNA.

Summary of Key Differences

FeatureAmmonium SulfateSodium Chloride
Primary Use Highly effective for salting out (precipitating) proteins.Primarily used for salting in (increasing solubility) or as a buffer component. Poor for salting out.
Efficacy High. Strong kosmotropic ions (NH₄⁺, SO₄²⁻).Very Low. Weak ions (Na⁺, Cl⁻) near the center of the Hofmeister series.
Protein Stability Generally preserves protein activity and structure.Generally neutral; does not typically cause denaturation.
Cost & Availability Inexpensive and widely available.Inexpensive and ubiquitous in labs.
Disadvantages Requires a subsequent desalting step. High concentrations can interfere with some assays.Ineffective for precipitation. Can interfere with downstream steps if not removed.

Conclusion and Recommendations

For the purpose of precipitating proteins from a solution ("salting out"), ammonium sulfate is unequivocally the superior choice over sodium chloride. Its effectiveness is rooted in the well-established principles of the Hofmeister series, where its constituent ions are potent kosmotropes that efficiently promote the hydrophobic interactions leading to precipitation. Ammonium sulfate precipitation is a robust, cost-effective method for initial protein purification and concentration, and it generally preserves the biological activity of the protein.

Sodium chloride is not recommended as a primary agent for salting out proteins. Its role in protein purification is typically limited to "salting in" at low concentrations to maintain protein solubility and as a component in chromatography buffers. Researchers aiming to precipitate proteins should rely on established protocols using ammonium sulfate to achieve reliable and high-yield results.

References

Navigating the Labyrinth of Lysis: A Comparative Guide to Red Blood Cell Lysis Buffers for Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the world of flow cytometry, the initial step of preparing a single-cell suspension from whole blood is a critical juncture. The efficient removal of red blood cells (RBCs) is paramount to obtaining clean and accurate data on leukocyte populations. The choice of lysis buffer can significantly impact the quality of the results, influencing everything from cell viability and recovery to antibody staining and light scatter properties. This guide provides an objective comparison of ammonium (B1175870) chloride-based lysis buffers with other commercially available alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.

The Great Unseen: How Lysis Buffers Work

The fundamental principle behind the most common red blood cell lysis methods is osmotic shock. Ammonium chloride (NH4Cl)-based buffers, often referred to as ACK (Ammonium-Chloride-Potassium) buffers, are widely used. Due to the presence of the Band 3 anion exchanger on their surface, red blood cells are highly permeable to this compound.[1][2] The influx of NH4Cl disrupts the osmotic balance, causing the cells to swell and ultimately burst.[1][2][3] Leukocytes, lacking this specific transporter in the same abundance, are relatively resistant to this rapid osmotic stress and remain intact.[1]

Commercial lysis buffers often build upon this principle, sometimes incorporating additional agents to stabilize white blood cells or to fix them simultaneously. Some formulations are designed to be "no-wash," streamlining the workflow, while others may require subsequent washing steps to remove residual buffer and cellular debris.

Performance Under the Microscope: A Comparative Analysis

The ideal lysis buffer should effectively eliminate red blood cells while preserving the integrity and characteristics of the leukocyte populations of interest. The following tables summarize the performance of various lysis buffers based on key experimental parameters.

Table 1: Comparison of Red Blood Cell Lysis Efficiency and Leukocyte Integrity

Lysis Buffer/MethodPrimary Active AgentRBC Lysis EfficiencyLeukocyte RecoveryDebris GenerationKey Characteristics
This compound (ACK) This compoundGood to Excellent[4]Generally good, but can vary.Can be high (approx. 80% of events)Cost-effective, recipe readily available. Performance can be user-dependent.
BD Pharm Lyse™ This compoundGoodGood[5]Lower than ACK.No fixative, preserves leukocyte viability for functional assays.[6]
BD FACS™ Lysing Solution Not explicitly stated (contains fixative)ExcellentCan cause a significant loss of lymphocytes and monocytes.[4][5]Lower than ACK.Contains a fixative (formaldehyde), lyses and fixes cells simultaneously.[7] Not suitable for viable cell applications.[8]
Optilyse® C Not explicitly statedGoodGenerally good, but may not be suitable for all cell types (e.g., Foxp3+ Tregs).[7]ModerateA commercial alternative with consistent performance.
IOTest® 3 Lysing Solution This compoundExcellent[4]GoodNot specifiedA commercial this compound-based solution.
VersaLyse™ Not explicitly statedExcellent[4]GoodNot specifiedReported to be in good accordance with no-lyse methods for leukocyte subset analysis.[4]
Immunolyse Not explicitly statedNot specifiedGoodLow (approx. 16% of events)Generates significantly less debris compared to other methods.
Water Lysis (Hypotonic Shock) WaterGoodCan negatively impact leukocyte viability if not performed quickly.VariableSimple and fast, but requires precise timing to avoid lysing white blood cells.[9]

Table 2: Impact of Lysis Buffers on Leukocyte Subset Analysis

Lysis BufferEffect on Lymphocyte SubsetsEffect on MonocytesEffect on GranulocytesImpact on Fluorescence Staining
This compound (ACK) Generally consistent for major subsets (CD3+, CD20+, CD5+, CD16/56+), but can show inconsistent variation for CD4 and CD8.Generally preserved.Can affect light scatter properties.[9]Generally compatible with most fluorochromes.
BD Pharm Lyse™ No significant difference in blast enumeration compared to Optilyse C and IOTest 3.[5]Preserved.Preserved.Compatible with most fluorochromes.
BD FACS™ Lysing Solution Significantly lower percentage of lymphoid cells (CD45+/CD14-). Lower B-cell counts and higher NK-cell counts have been observed.[4] Significantly smaller percentage of blasts recovered.[5]Lower forward scatter values.Morphology can be affected; keeping cells on ice after lysis can help preserve it.[8]The fixative can affect certain tandem dyes and antigen epitopes.[7]
Optilyse® C No significant difference in major lymphocyte subsets in murine samples.[7]Generally preserved.Suitable for Gr-1+ cell detection in mice.[7]May not be suitable for detecting intracellular markers like Foxp3.[7]
ImmunoPrep™ Consistent for most lymphocyte subsets.Markedly decreased fluorescence intensity for CD14 PE.Lower forward scatter values.Markedly decreased fluorescence intensity for CD8 PE.

Visualizing the Process: Experimental Workflows

To provide a clearer understanding of the practical application of these lysis buffers, the following diagrams illustrate common experimental workflows.

ExperimentalWorkflow General Workflow for Whole Blood Immunophenotyping cluster_pre Pre-Analytical cluster_stain_lyse Stain-Lyse Protocol cluster_lyse_stain Lyse-Stain Protocol cluster_post Post-Lysis Start Whole Blood Collection (Anticoagulant) Stain Antibody Staining Start->Stain Stain-Lyse Path Lyse_LS RBC Lysis Start->Lyse_LS Lyse-Stain Path Lyse_SL RBC Lysis Stain->Lyse_SL Wash_SL Wash (Optional) Lyse_SL->Wash_SL Acquire Flow Cytometry Acquisition Wash_SL->Acquire Wash_LS1 Wash Lyse_LS->Wash_LS1 Stain_LS Antibody Staining Wash_LS1->Stain_LS Wash_LS2 Wash (Optional) Stain_LS->Wash_LS2 Wash_LS2->Acquire Analyze Data Analysis Acquire->Analyze

Caption: Two common workflows for immunophenotyping: Stain-Lyse and Lyse-Stain.

ACK_Lysis_Mechanism Mechanism of this compound (ACK) Lysis of Red Blood Cells cluster_extracellular Extracellular cluster_rbc Red Blood Cell NH4Cl_out NH4Cl Band3 Band 3 Anion Exchanger NH4Cl_out->Band3 Cl- influx NH3_in NH3 NH4Cl_out->NH3_in Diffusion Cl_in Cl- Band3->Cl_in Swelling Osmotic Swelling NH3_in->Swelling H2O_in H2O H2O_in->Swelling Water influx Cl_in->Swelling Lysis Lysis Swelling->Lysis

Caption: Simplified diagram of this compound-based red blood cell lysis.

In the Lab: Detailed Experimental Protocols

Reproducibility is key in scientific research. The following are detailed protocols for preparing a homemade ACK lysis buffer and for performing RBC lysis using both homemade and commercial solutions.

1. Preparation of 10x ACK Lysis Buffer

This recipe is for a 10x concentrated stock solution which should be diluted to 1x with distilled water before use.[10][11][12]

  • Components:

    • This compound (NH4Cl): 80.2 g (1.5 M)[10][11]

    • Sodium Bicarbonate (NaHCO3): 8.4 g (100 mM)[10][11]

    • Disodium EDTA (Na2EDTA): 0.37 g (1 mM) or 3.7g (10mM) can be used.[10][11]

    • Distilled Water (dH2O)

  • Procedure:

    • Dissolve the NH4Cl, NaHCO3, and EDTA in 900 mL of dH2O.[10][11]

    • Adjust the pH to 7.2-7.4 with 1 N HCl or 1 N NaOH.[10]

    • Bring the final volume to 1 liter with dH2O.[10][11]

    • Sterilize by filtration through a 0.22 µm filter.

    • Store at 4°C for up to 6 months.[10][11]

    • For a 1x working solution, dilute 1 part of the 10x stock with 9 parts of sterile distilled water. Prepare fresh before use.[10][11]

2. Red Blood Cell Lysis Protocol (Human Whole Blood)

  • Using Homemade 1x ACK Buffer:

    • To 1 mL of anticoagulated whole blood, add 10 mL of 1x ACK lysis buffer.[12][13]

    • Incubate for 5-15 minutes at room temperature with gentle rocking.[12][14] The solution should turn from opaque to translucent.

    • Centrifuge at 300-500 x g for 5 minutes.[12]

    • Carefully aspirate the supernatant without disturbing the leukocyte pellet.

    • Wash the pellet with 2 mL of an appropriate buffer (e.g., PBS with 2% FBS).

    • Centrifuge again and resuspend the cell pellet in the desired volume of staining buffer for further processing.

  • Using a Commercial Lysis Buffer (e.g., BD Pharm Lyse™):

    • Follow the manufacturer's instructions. Typically, for every 100 µL of whole blood, 2 mL of 1x lysis buffer is added.[6]

    • Vortex gently and incubate for 15 minutes at room temperature, protected from light.[6]

    • Centrifuge at 200 x g for 5 minutes.[6]

    • Aspirate the supernatant.

    • Wash the cell pellet with staining buffer.

    • Proceed with your staining protocol.

3. Red Blood Cell Lysis Protocol (Mouse Splenocytes)

  • Using Homemade 1x ACK Buffer:

    • Prepare a single-cell suspension from the spleen.

    • Pellet the cells by centrifugation.

    • Resuspend the cell pellet in 2-5 mL of 1x ACK lysis buffer.[13]

    • Incubate for 2-5 minutes at room temperature.[13]

    • Stop the lysis by adding a large volume (e.g., 20-30 mL) of PBS or staining buffer.[13]

    • Centrifuge, discard the supernatant, and resuspend the cells in the appropriate buffer.

Conclusion: Making an Informed Choice

The selection of a red blood cell lysis buffer is not a one-size-fits-all decision. For routine immunophenotyping where cell viability is not critical, a commercial buffer containing a fixative, such as BD FACS™ Lysing Solution, can offer a streamlined workflow. However, for experiments requiring live cells for functional assays or for the analysis of sensitive epitopes, a non-fixative this compound-based solution like BD Pharm Lyse™ or a well-prepared homemade ACK buffer is preferable.

When using homemade ACK buffer, consistency in preparation is crucial to ensure reproducible results. For high-throughput applications or when inter-assay variability needs to be minimized, commercially available, quality-controlled lysis buffers are often the more reliable choice. Ultimately, it is recommended to test a few different options for your specific application and cell type to determine which lysis buffer provides the optimal balance of effective red blood cell removal and preservation of your cells of interest.

References

Navigating Cell Viability Assessment After Ammonium Chloride Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately assessing cell viability following chemical treatment is paramount. Ammonium (B1175870) chloride (NH4Cl), a compound frequently used in cell biology to alter lysosomal pH and as a nitrogen source, can exert complex effects on cell health, ranging from cytotoxicity to the promotion of survival under certain conditions.[1] The choice of cell viability assay in this context is critical, as potential chemical interference and biological effects of NH4Cl can influence assay outcomes. This guide provides an objective comparison of commonly used cell viability assays—MTT, XTT, LDH, and Crystal Violet—for determining cellular response to ammonium chloride treatment, supported by experimental data and detailed protocols.

Key Considerations for Assay Selection

The selection of an appropriate cell viability assay post-ammonium chloride treatment should be guided by an understanding of each assay's principle and potential for interference. This compound can influence the pH of the culture medium, which in turn can affect the enzymatic activities that assays like MTT, XTT, and LDH rely on.[2][3] Therefore, careful consideration of the assay mechanism is crucial for generating reliable and reproducible data.

Comparative Analysis of Cell Viability Assays

The following table summarizes the principles, advantages, and disadvantages of four common cell viability assays in the context of this compound treatment.

AssayPrincipleAdvantagesDisadvantagesSuitability for NH4Cl Treatment
MTT Enzymatic reduction of the yellow tetrazolium salt MTT to a purple formazan (B1609692) product by mitochondrial dehydrogenases in viable cells.Well-established, widely used, and relatively inexpensive.Requires a solubilization step for the formazan crystals. Can be influenced by changes in cellular redox state and metabolic activity. Potential for interference from colored compounds.Commonly used, but caution is advised due to potential pH and redox state alterations by NH4Cl.
XTT Similar to MTT, but the tetrazolium salt XTT is reduced to a water-soluble orange formazan product.No solubilization step required, making it more convenient for high-throughput screening.Generally more expensive than MTT. Can also be affected by changes in cellular metabolism.A good alternative to MTT due to its simpler protocol. Similar precautions regarding metabolic and pH changes apply.
LDH Measures the activity of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon cell membrane damage (necrosis).Directly measures cytotoxicity/cell lysis. Non-destructive to the remaining viable cells.Does not measure cytostatic effects (inhibition of proliferation). Can be affected by serum LDH in the culture medium.Useful for specifically quantifying membrane integrity loss. Less likely to be directly affected by NH4Cl's metabolic effects.
Crystal Violet Stains the DNA of adherent cells. The amount of dye retained is proportional to the number of viable, attached cells.Simple, inexpensive, and robust for adherent cells. Measures cell number directly.Not suitable for suspension cells. Requires fixation, which kills the cells.A reliable method for adherent cells as it is based on cell attachment and is less likely to be affected by metabolic or pH changes.[1]

Quantitative Data Summary

The following tables present a summary of experimental data from various studies that have utilized these assays to assess cell viability after this compound treatment.

Table 1: Effect of this compound on Cell Viability as Measured by Tetrazolium Salt-Based Assays (MTT & CCK-8)

Cell LineAssayNH4Cl ConcentrationExposure TimeObserved Effect on ViabilityReference
MAC-T (Bovine Mammary Epithelial)MTT & CCK-8Concentration-dependentNot specifiedReduced cell viability[2]
H35 (Hepatoma)Cell CountingIncreasing concentrations from ~2 mM72 hoursIncreasing growth inhibition[4][5]
Ovine EmbryosNot specified176 µMIn vitro maturationDecreased blastocyst rate[6]
Murine HybridomaGrowth Inhibition4 mM - 7.6 mMNot specified50% growth inhibition (IC50), pH-dependent[2]

Table 2: Assessment of Cell Viability and Cytotoxicity using LDH and Crystal Violet Assays

Cell LineAssayNH4Cl ConcentrationExposure TimeObserved EffectReference
MCF-7 (Breast Cancer)LDHDose-dependent48 hoursIncreased LDH release[7]
RGM1 (Rat Gastric Epithelial)Crystal Violet30 mM12, 24, 36 hoursSignificantly reduced viability[1]
Opossum Kidney CellsCell Replication5-20 mM3 daysDose-dependent depression of cell replication[8][9]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

MTT Cell Viability Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Treat cells with various concentrations of this compound and incubate for the desired period.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

XTT Cell Viability Assay
  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Reagent Preparation: Prepare the XTT working solution by mixing the XTT reagent and the activation reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 50 µL of the XTT working solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance of the water-soluble formazan product at 450-490 nm.[10]

LDH Cytotoxicity Assay
  • Cell Seeding and Treatment: Plate cells and treat with this compound as described for the MTT assay.

  • Supernatant Collection: After incubation, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's protocol. This typically involves a catalyst and dye solution.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the manufacturer (usually around 490 nm).

Crystal Violet Cell Viability Assay
  • Cell Seeding and Treatment: Plate adherent cells and treat with this compound.

  • Fixation: Gently wash the cells with PBS and then fix them with 4% paraformaldehyde or 100% methanol (B129727) for 15 minutes.[10]

  • Staining: Remove the fixative and add 0.1% - 0.5% crystal violet solution to each well and incubate for 10-30 minutes at room temperature.[11]

  • Washing: Carefully wash the plate with water to remove excess stain.[10]

  • Solubilization: Air dry the plate and then add a solubilization solution (e.g., 10% acetic acid or 1% SDS) to each well.[10]

  • Absorbance Measurement: Measure the absorbance at 570-590 nm.[10]

Mandatory Visualizations

Experimental Workflow

G cluster_setup Cell Culture Setup cluster_treatment This compound Treatment cluster_assays Viability Assays cluster_mtt_xtt_steps Tetrazolium Salt Assays cluster_ldh_steps LDH Assay cluster_cv_steps Crystal Violet Assay cell_seeding Seed Adherent Cells in 96-well Plate adhesion Allow Adhesion (Overnight Incubation) cell_seeding->adhesion nh4cl_treatment Treat with varying concentrations of NH4Cl adhesion->nh4cl_treatment incubation Incubate for Desired Duration nh4cl_treatment->incubation mtt MTT Assay xtt XTT Assay ldh LDH Assay cv Crystal Violet Assay reagent_add Add MTT/XTT Reagent mtt->reagent_add xtt->reagent_add supernatant Collect Supernatant ldh->supernatant fixation Fixation cv->fixation formazan_incubation Incubate (2-4h) reagent_add->formazan_incubation solubilization Solubilization (MTT only) formazan_incubation->solubilization absorbance_mtt_xtt Measure Absorbance (450-590 nm) solubilization->absorbance_mtt_xtt ldh_reaction LDH Reaction supernatant->ldh_reaction absorbance_ldh Measure Absorbance (~490 nm) ldh_reaction->absorbance_ldh staining Staining fixation->staining washing Washing staining->washing solubilization_cv Solubilization washing->solubilization_cv absorbance_cv Measure Absorbance (570-590 nm) solubilization_cv->absorbance_cv

Caption: Experimental workflow for comparing cell viability assays after this compound treatment.

This compound-Induced Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Activates nh4cl This compound (NH4Cl) nh4cl->pi3k Inhibits akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates apoptosis Apoptosis mtor->apoptosis Regulates autophagy Autophagy mtor->autophagy Regulates

Caption: PI3K/Akt/mTOR pathway affected by this compound.

Conclusion

The validation of cell viability assays after this compound treatment requires a nuanced approach. While tetrazolium-based assays like MTT and XTT are widely used and provide valuable information on metabolic activity, they are susceptible to interference from changes in cellular redox state and pH that may be induced by this compound. The LDH assay offers a direct measure of cytotoxicity by quantifying membrane damage and is less prone to metabolic interference. For adherent cell lines, the Crystal Violet assay presents a simple, robust, and direct method for quantifying cell number, making it a reliable choice.

Ultimately, the most comprehensive understanding of this compound's effect on cell viability is likely to be achieved by employing a combination of assays that measure different cellular parameters, such as metabolic activity (MTT/XTT), membrane integrity (LDH), and cell number (Crystal Violet). This multi-faceted approach will help to mitigate the risk of assay-specific artifacts and provide a more complete picture of the cellular response to this compound treatment.

References

Quenching Paraformaldehyde Fixation: A Comparative Guide to Alternatives for Ammonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize their immunofluorescence protocols, quenching the autofluorescence induced by paraformaldehyde (PFA) fixation is a critical step. While ammonium (B1175870) chloride has been a traditional choice, several alternatives offer distinct advantages in preserving signal integrity and reducing background noise. This guide provides an objective comparison of common quenching agents, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your specific application.

The-Role-of-Quenching-in-Paraformaldehyde-Fixation

Paraformaldehyde is a widely used fixative that preserves cellular structure by cross-linking proteins. However, this process can generate free aldehyde groups that contribute to significant autofluorescence, potentially masking the specific fluorescent signals of your target antigens. Quenching agents are employed to neutralize these reactive aldehyde groups, thereby reducing background fluorescence and enhancing the signal-to-noise ratio. The ideal quenching agent should effectively reduce autofluorescence without compromising the structural integrity of the sample or the antigenicity of the target protein.

Comparative Analysis of Quenching Agents

This section provides a comparative overview of the most common alternatives to ammonium chloride for quenching PFA fixation: glycine (B1666218), Tris buffer, and sodium borohydride (B1222165). The following table summarizes their performance based on key experimental parameters.

Quenching AgentPrimary MechanismAutofluorescence ReductionAntigenicity PreservationSignal PreservationKey Considerations
This compound (NH₄Cl) Reacts with free aldehyde groups to form Schiff bases.ModerateGenerally goodGoodCan have a urine-like odor.[1]
Glycine Primary amine reacts with free aldehyde groups.[2]Effective[1]Generally good[2]Good[3]A common and cost-effective alternative.[1]
Tris Buffer Primary amine reacts with free aldehyde groups.Effective[4]Generally goodGoodCan also be used as a buffer component in subsequent steps.[1]
Sodium Borohydride (NaBH₄) Reduces aldehyde groups to non-fluorescent alcohol groups.[5][6]Highly Effective[5][6][7]Can be harsh; may affect some epitopes.[6]Can be variable; optimization is crucial.[6]A strong reducing agent that should be handled with care.[8] Bubbling may occur.[9]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are standard protocols for the application of each quenching agent after paraformaldehyde fixation.

Paraformaldehyde Fixation (Prerequisite)
  • After cell culture or tissue preparation, fix the samples with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 10-20 minutes at room temperature.[10][11]

  • Wash the samples three times with PBS for 5 minutes each to remove excess PFA.[12]

Quenching Protocols

1. This compound Quenching

  • Reagent Preparation: Prepare a 50 mM solution of this compound in PBS.[10][11]

  • Procedure:

    • After the post-fixation washes, incubate the samples in the 50 mM this compound solution for 10-15 minutes at room temperature.[10][11]

    • Wash the samples three times with PBS for 5 minutes each before proceeding with permeabilization and blocking.[11]

2. Glycine Quenching

  • Reagent Preparation: Prepare a 0.1 M solution of glycine in PBS.[10][13]

  • Procedure:

    • Following the post-fixation washes, immerse the samples in the 0.1 M glycine solution for 10-15 minutes at room temperature.[10][13]

    • Wash the samples three times with PBS for 5 minutes each before the next steps in your immunofluorescence protocol.[14]

3. Tris Buffer Quenching

  • Reagent Preparation: Prepare a 0.05 M Tris buffer solution, pH 7.4.[1]

  • Procedure:

    • After washing off the PFA, incubate the samples in the 0.05 M Tris buffer for 15-30 minutes at room temperature.[1]

    • Rinse the samples three times with PBS for 5 minutes each prior to permeabilization.

4. Sodium Borohydride Quenching

  • Reagent Preparation: Freshly prepare a 1 mg/mL solution of sodium borohydride in PBS. The solution may fizz.[5]

  • Procedure:

    • Following the post-fixation washes, incubate the samples in the freshly prepared sodium borohydride solution for 10-15 minutes at room temperature.[8] For some tissues, multiple incubations of 4-10 minutes each may be necessary.[5]

    • Extensively wash the samples three times with PBS for 5 minutes each to completely remove the sodium borohydride.[8]

Experimental Workflow and Signaling Pathways

To visualize the experimental process, the following diagrams illustrate the general workflow for quenching paraformaldehyde fixation and the chemical mechanism of aldehyde quenching.

PFA_Quenching_Workflow cluster_fixation Fixation cluster_quenching Quenching (Select One) cluster_post_quenching Post-Quenching start Sample (Cells/Tissue) fix 4% Paraformaldehyde (10-20 min, RT) start->fix wash1 PBS Wash (3x 5 min) fix->wash1 nh4cl This compound (50 mM, 10-15 min) wash1->nh4cl glycine Glycine (0.1 M, 10-15 min) wash1->glycine tris Tris Buffer (0.05 M, 15-30 min) wash1->tris nabh4 Sodium Borohydride (1 mg/mL, 10-15 min) wash1->nabh4 wash2 PBS Wash (3x 5 min) nh4cl->wash2 glycine->wash2 tris->wash2 nabh4->wash2 next_step Permeabilization & Immunostaining wash2->next_step

Figure 1. PFA Quenching Workflow

Aldehyde_Quenching_Mechanism cluster_reaction Quenching Reaction cluster_reduction Reduction Reaction aldehyde Free Aldehyde Group (-CHO) schiff_base Schiff Base (Non-fluorescent) aldehyde->schiff_base + amine Primary Amine (e.g., Glycine, Tris) (-NH2) amine->schiff_base aldehyde2 Free Aldehyde Group (-CHO) alcohol Alcohol Group (Non-fluorescent) (-CH2OH) aldehyde2->alcohol Reduction nabh4 Sodium Borohydride (NaBH4) nabh4->alcohol

Figure 2. Quenching Mechanisms

References

Comparative analysis of ammonium chloride and ammonium sulfate in protein purification.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a precipitating agent is a cornerstone of successful protein purification, directly impacting the yield, purity, and biological integrity of the final protein product. While various salts are employed in the "salting out" process, ammonium (B1175870) sulfate (B86663) has historically been and remains the preeminent choice. This guide presents a detailed comparative analysis of ammonium sulfate and ammonium chloride, exploring the theoretical underpinnings of their function, their practical utility, and the scientific rationale for the prevailing preference for ammonium sulfate.

The Hofmeister Series: A Framework for Understanding Salt Effects

The efficacy of different salts in protein precipitation is explained by the Hofmeister series, an empirical ranking of ions based on their capacity to either stabilize or destabilize proteins in aqueous solutions.[1][2] This series categorizes ions into two main groups:

  • Kosmotropes (Water "Order-Makers"): These ions are characterized by their strong hydration, which enhances the stability and structure of water-water interactions.[3][4] By effectively competing with proteins for water molecules, kosmotropes promote protein-protein interactions, leading to their precipitation or "salting out."[5] The sulfate ion (SO₄²⁻) is a powerful kosmotrope.[6][7]

  • Chaotropes (Water "Disorder-Makers"): In contrast, chaotropes disrupt the hydrogen-bonding network of water, which can increase the solubility of nonpolar molecules and potentially lead to protein denaturation.[3][8] The chloride ion (Cl⁻) is classified as a weak chaotrope.[8]

The established Hofmeister series for anions, ranked by their decreasing effectiveness in salting out, is as follows:

Citrate³⁻ > SO₄²⁻ > HPO₄²⁻ > F⁻ > Cl⁻ > Br⁻ > I⁻ > NO₃⁻ > ClO₄⁻ > SCN⁻ [1][9]

This series clearly illustrates that the sulfate ion is substantially more effective at precipitating proteins than the chloride ion.[10]

Ammonium Sulfate: The Superior Precipitant

Ammonium sulfate is the most widely utilized salt for protein precipitation due to a combination of advantageous properties:[11]

  • High Precipitation Efficiency: The presence of the highly kosmotropic sulfate anion and the kosmotropic ammonium cation makes it exceptionally efficient at inducing protein precipitation, often at lower concentrations than other salts.[7][9]

  • Preservation of Protein Structure: It generally exerts a stabilizing influence on the native conformation of most proteins, thereby minimizing the risk of irreversible denaturation during the purification process.[11]

  • Excellent Solubility: Its high solubility in aqueous solutions facilitates the preparation of highly concentrated stock solutions, which is crucial for the controlled, gradual addition required for fractional precipitation.[12]

  • Cost-Effectiveness and Purity: Ammonium sulfate is readily accessible in high-purity grades at a relatively low cost.[11]

This compound: An Inadvisable Alternative

The use of this compound for protein precipitation is generally discouraged for several critical reasons:

  • Inferior Precipitation Capability: As a weak chaotrope, the chloride ion is significantly less effective at salting out proteins when compared to the sulfate ion.[1][6] This necessitates the use of much higher concentrations of this compound to achieve a comparable level of precipitation.

  • Risk of Protein Destabilization: While the ammonium cation has a stabilizing effect, the weakly chaotropic nature of the chloride ion can potentially compromise the structural integrity of certain proteins, particularly at the elevated concentrations required for precipitation.[8]

Comparative Performance Metrics

Although there is a scarcity of direct, side-by-side experimental data in the literature that quantifies the performance of this compound against ammonium sulfate for a broad spectrum of proteins, the principles of the Hofmeister series provide a solid basis for a qualitative and semi-quantitative comparison. The required salt concentration for effective precipitation is inversely proportional to the ion's standing in the Hofmeister series.

ParameterAmmonium SulfateThis compoundReference
Relative Salting-Out Efficiency HighLow[1][10]
Typical Concentration for Precipitation 20-80% saturationSubstantially higher concentrations required[13]
Impact on Protein Stability Generally stabilizing (kosmotropic)Potentially mildly destabilizing (weakly chaotropic anion)[8][11]
Expected Protein Yield HighAnticipated to be lower at equivalent molar concentrationsInferred from Hofmeister series
Achievable Protein Purity Good, though co-precipitation of contaminants is possibleNot commonly used; data is not available[14]

Standard Protocol for Ammonium Sulfate Precipitation

The following is a generalized protocol for the fractional precipitation of a target protein from a complex biological mixture using ammonium sulfate.

Required Materials:

  • Crude protein solution (e.g., clarified cell lysate, culture supernatant)

  • Analytical grade solid ammonium sulfate

  • Saturated ammonium sulfate solution (prepared at 4°C)

  • Appropriate buffer for resuspension (e.g., 50 mM Tris-HCl, pH 7.5)

  • Refrigerated centrifuge with a capacity of at least 10,000 x g

  • Magnetic stir plate and stir bar

  • Ice bath

Methodology:

  • Initial Setup: Place the protein solution in a beaker equipped with a magnetic stir bar. Submerge the beaker in an ice bath on a stir plate. It is imperative to maintain a low temperature (e.g., 4°C) throughout the procedure to prevent protein denaturation and proteolytic degradation.[12]

  • First Precipitation Cut (Optional): Slowly and with gentle stirring, add solid ammonium sulfate or a saturated ammonium sulfate solution to a lower percentage of saturation (e.g., 30%). This initial step serves to precipitate highly insoluble proteins and other contaminants.[9]

  • Equilibration: Continue to stir the mixture gently for a minimum of 30-60 minutes to allow for complete precipitation.[14]

  • Centrifugation: Transfer the suspension to appropriate centrifuge tubes and spin at 10,000 x g for 20 to 30 minutes.[14]

  • Supernatant Collection: Carefully decant the supernatant, which contains the protein of interest, into a fresh, chilled beaker. The resulting pellet consists of precipitated contaminants.

  • Second Precipitation Cut: Place the supernatant back on the stir plate in the ice bath. Gradually add more ammonium sulfate to a higher saturation percentage (e.g., 60%) that has been previously determined or is empirically found to precipitate the target protein.[9]

  • Second Equilibration and Centrifugation: Repeat the equilibration and centrifugation steps as previously described.

  • Target Protein Pellet Collection: In this step, the pellet contains the desired protein. Carefully discard the supernatant.

  • Resuspension: Resuspend the protein pellet in a minimal volume of a suitable buffer that is compatible with the subsequent purification step (e.g., dialysis or chromatography).[14]

  • Desalting: The high concentration of residual ammonium sulfate must be removed prior to most downstream applications. This is typically accomplished through dialysis or gel filtration chromatography.[9]

Visual Representations

ProteinPrecipitationWorkflow cluster_start Initial Sample cluster_precipitation Ammonium Sulfate Precipitation cluster_fractionation Fractional Precipitation cluster_downstream Downstream Processing start Crude Protein Mixture add_salt Add Ammonium Sulfate (e.g., 30% saturation) start->add_salt centrifuge1 Centrifuge add_salt->centrifuge1 supernatant1 Supernatant (Target Protein) centrifuge1->supernatant1 Collect pellet1 Pellet (Contaminants) centrifuge1->pellet1 Discard add_more_salt Add More Ammonium Sulfate (e.g., 60% saturation) supernatant1->add_more_salt centrifuge2 Centrifuge add_more_salt->centrifuge2 supernatant2 Supernatant (Soluble Proteins) centrifuge2->supernatant2 Discard pellet2 Pellet (Target Protein) centrifuge2->pellet2 Collect resuspend Resuspend Pellet pellet2->resuspend desalt Desalting (Dialysis/Gel Filtration) resuspend->desalt final_product Partially Purified Protein desalt->final_product

Caption: A workflow diagram illustrating the process of fractional protein precipitation.

HofmeisterSeries SO4 SO₄²⁻ HPO4 HPO₄²⁻ F F⁻ Cl Cl⁻ Br Br⁻ I I⁻ SCN SCN⁻

References

Validating the Purity of Synthesized Ammonium Chloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized reagents is a cornerstone of reliable and reproducible experimental outcomes. Ammonium (B1175870) chloride (NH₄Cl), a common reagent in various biochemical and pharmaceutical applications, is no exception. Its purity can significantly impact reaction kinetics, cell culture viability, and the structural integrity of final compounds. This guide provides an objective comparison of analytical methods for validating the purity of synthesized ammonium chloride, complete with experimental protocols and data presentation.

Purity Benchmarks: A Look at Pharmacopeial Standards

Major pharmacopeias, such as the United States Pharmacopeia (USP), British Pharmacopoeia (BP), and the European Pharmacopoeia (Ph. Eur.), provide stringent standards for pharmaceutical-grade this compound. These standards serve as an excellent benchmark for research-grade material, ensuring it is free from contaminants that could interfere with sensitive applications. Synthesized batches should be tested against these criteria to ascertain their suitability.

A summary of key purity specifications from these official sources is presented below.

ParameterUSP SpecificationsBP/Ph. Eur. SpecificationsCommon Impurities Tested
Assay (Purity) 99.5% - 100.5% (on dried basis)[1]99.5% - 100.5% (on dried basis)[2]Sodium Chloride (NaCl)[3]
pH (5% solution) 4.6 - 6.0[1][4]4.6 - 6.0Acids, Alkalis
Loss on Drying ≤ 0.5%[1]≤ 1.0%[5]Water
Residue on Ignition ≤ 0.1%[1]≤ 0.1%Non-volatile substances
Heavy Metals ≤ 0.001% (10 ppm)[6]≤ 0.001% (10 ppm)[7]Lead (Pb), etc.
Iron (Fe) -≤ 0.0015% (15 ppm)[7]Iron salts
Thiocyanate Must pass test (no orange-red color)[1]-Thiocyanate salts

Primary Assay for Purity Determination: Acid-Base Titration

The most widely accepted method for determining the percentage purity of this compound is an indirect acid-base titration.[8][9] The principle involves reacting this compound with a neutralized formaldehyde (B43269) solution. This reaction liberates a stoichiometric equivalent of hydrochloric acid (HCl), which can then be titrated with a standardized strong base, such as sodium hydroxide (B78521) (NaOH).[8]

The chemical reaction is as follows: 4 NH₄Cl + 6 HCHO → (CH₂)₆N₄ (Hexamethylenetetramine) + 4 HCl + 6 H₂O

The liberated HCl is then titrated with NaOH: HCl + NaOH → NaCl + H₂O

Below is a diagram illustrating the workflow for this essential purity validation test.

G cluster_prep Preparation cluster_reaction Reaction cluster_titration Titration cluster_calc Calculation A Weigh ~0.1g of synthesized NH4Cl B Dissolve in 20 mL of deionized water A->B D Add 5 mL of neutralized formaldehyde to NH4Cl solution B->D C Prepare neutralized formaldehyde solution E Allow to react for 2 minutes (HCl is liberated) D->E F Add Phenolphthalein indicator E->F G Titrate with standardized 0.1 M NaOH F->G H Endpoint: Appearance of a permanent pale pink color G->H I Record volume of NaOH used H->I J Calculate % Purity I->J G cluster_input Input cluster_tests Purity Validation Tests cluster_decision Decision Synthesized_NH4Cl Synthesized This compound Batch Assay Assay (Titration) > 99.5%? Synthesized_NH4Cl->Assay pH_Test pH Test (4.6 - 6.0)? Assay->pH_Test Pass Fail FAIL (Requires Repurification) Assay->Fail Fail Impurities Impurity Tests (Heavy Metals, etc.) Below Limits? pH_Test->Impurities Pass pH_Test->Fail Fail Pass PASS (Suitable for Research) Impurities->Pass Pass Impurities->Fail Fail

References

A Comparative Guide to Red Blood Cell Lysis: Ammonium Chloride Buffer vs. Commercial Kits

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient isolation of leukocytes from whole blood is a critical first step for a multitude of downstream applications, from flow cytometry to cell-based assays. The removal of red blood cells (RBCs), which vastly outnumber leukocytes, is essential for obtaining pure and viable white blood cell populations. This guide provides an objective comparison of the efficacy of a standard laboratory preparation of ammonium (B1175870) chloride (NH4Cl) lysis buffer against popular commercial kits, supported by experimental data and detailed protocols.

At a Glance: Key Performance Metrics

The choice between a homemade ammonium chloride lysis buffer and a commercial kit often involves a trade-off between cost, convenience, and performance. While homemade buffers are cost-effective, commercial kits are designed for consistency and ease of use. The following tables summarize quantitative data from various studies to facilitate a direct comparison of their performance.

Performance Metric This compound (Homemade) Commercial Kits (e.g., BD Pharm Lyse™, Thermo Fisher eBioscience™) Notes
Leukocyte Viability Generally high; viability was not significantly affected by ACK treatment.[1]Generally high; some kits containing fixatives (e.g., formaldehyde) can significantly decrease neutrophil viability.[2]Viability can be cell-type dependent and influenced by the specific formulation of the commercial kit.
RBC Lysis Efficiency High, achieving remaining erythrocytes below 10%.[2]High, with some commercial buffers also achieving remaining erythrocytes below 10%.[2]Efficiency can be affected by incubation time and sample-to-buffer ratio.
Cost LowModerate to HighHomemade buffers offer significant cost savings for high-throughput labs.
Convenience Requires preparation and quality controlReady-to-use, standardized solutionsCommercial kits reduce preparation time and potential for variability.

Impact on Leukocyte Subpopulations

The lysis process can have a differential impact on the recovery of various leukocyte subpopulations. This is a critical consideration for studies focusing on specific cell types.

Leukocyte Subpopulation This compound (Homemade) Commercial Kits Key Findings
Lymphocytes Generally good recovery.Variable; FACS Lyse® resulted in a 19% lower lymphocyte count compared to a no-lyse method.[2]A significant reduction in CD19+ B-cells has been observed with homemade this compound buffer compared to some commercial alternatives.[3][4]
Monocytes Generally good recovery.Variable; QUICKLYSIS® led to a loss of 11% of monocytes.[2]The choice of lysis buffer can influence the recovery of this important cell population.
Granulocytes (Neutrophils) Good viability is maintained.[2]Can be significantly impacted by kits containing fixatives, with some rendering 91.4-99.8% of resting neutrophils non-viable.[2]For functional studies of neutrophils, a gentle lysis method without fixatives is crucial.

Experimental Protocols

Detailed and consistent experimental protocols are paramount for reproducible results. Below are representative protocols for the preparation and use of a homemade this compound lysis buffer and two common commercial kits.

Homemade this compound (NH4Cl) Lysis Buffer

Preparation of 10x Stock Solution:

  • Dissolve 80.2 g of NH4Cl (this compound) in 900 mL of distilled water.

  • Add 8.4 g of NaHCO3 (Sodium Bicarbonate).

  • Add 3.7 g of disodium (B8443419) EDTA.

  • Adjust the pH to 7.2-7.4 with 1N HCl or 1N NaOH.

  • Bring the final volume to 1 L with distilled water.

  • Sterilize by filtration and store at 4°C.

Working Solution (1x):

  • Dilute the 10x stock solution 1:10 with sterile distilled water before use.

Lysis Protocol:

  • To 1 volume of whole blood, add 10 volumes of 1x NH4Cl lysis buffer.

  • Incubate for 5-15 minutes at room temperature with gentle mixing.

  • Centrifuge at 300-400 x g for 5 minutes.

  • Discard the supernatant and wash the leukocyte pellet with an appropriate buffer (e.g., PBS with 2% FBS).

BD Pharm Lyse™

Preparation of 1x Working Solution:

  • Dilute the 10x concentrate 1:10 with deionized water.

Lysis Protocol:

  • Add 2 mL of 1x BD Pharm Lyse™ to each tube containing stained whole blood (up to 100 µL).

  • Vortex gently and incubate for 15 minutes at room temperature in the dark.

  • Centrifuge at 200 x g for 5 minutes.

  • Aspirate the supernatant and wash the cell pellet.

Thermo Fisher Scientific eBioscience™ 10X RBC Lysis Buffer

Preparation of 1x Working Solution:

  • Dilute the 10x stock 1:10 with deionized water.

Lysis Protocol (Stain/Lyse):

  • To 100 µL of whole blood, add antibodies and incubate for 30 minutes.

  • Add 2 mL of 1x RBC Lysis Buffer and vortex.

  • Incubate for 10-15 minutes at room temperature in the dark.

  • Centrifuge at 500 x g for 5 minutes, aspirate supernatant, and wash the pellet.

Visualizing the Process: Workflows and Mechanisms

To better understand the experimental procedures and the underlying biological mechanism of this compound-based lysis, the following diagrams are provided.

Experimental_Workflow cluster_AmmoniumChloride This compound Lysis cluster_CommercialKit Commercial Kit Lysis ac_start Whole Blood Sample ac_add_buffer Add 10x Homemade NH4Cl Lysis Buffer ac_start->ac_add_buffer ac_incubate Incubate 5-15 min at Room Temp ac_add_buffer->ac_incubate ac_centrifuge Centrifuge (300-400 x g, 5 min) ac_incubate->ac_centrifuge ac_wash Wash Pellet ac_centrifuge->ac_wash ac_leukocytes Isolated Leukocytes ac_wash->ac_leukocytes ck_start Whole Blood Sample ck_stain Stain with Antibodies (Optional, Pre-Lysis) ck_start->ck_stain ck_add_buffer Add 1x Commercial Lysis Buffer ck_stain->ck_add_buffer ck_incubate Incubate 10-15 min at Room Temp ck_add_buffer->ck_incubate ck_centrifuge Centrifuge (200-500 x g, 5 min) ck_incubate->ck_centrifuge ck_wash Wash Pellet ck_centrifuge->ck_wash ck_leukocytes Isolated Leukocytes ck_wash->ck_leukocytes

Fig. 1: A comparative workflow for RBC lysis.

Lysis_Mechanism cluster_RBC Red Blood Cell rbc RBC Interior h2o_in H2O rbc->h2o_in Water influx nh3_in NH3 nh3_in->rbc Increases intracellular pH swelling Osmotic Swelling h2o_in->swelling cl_in Cl- cl_in->rbc outside Extracellular Space (Isotonic NH4Cl) outside->nh3_in Diffusion outside->cl_in Anion Exchange lysis Lysis swelling->lysis

Fig. 2: Mechanism of this compound-based RBC lysis.

Conclusion

The choice between a homemade this compound lysis buffer and a commercial kit is dependent on the specific needs of the laboratory and the downstream application. For routine applications where cost is a major consideration, a well-prepared homemade this compound buffer can provide excellent results. However, for experiments requiring high reproducibility, minimal hands-on time, or when working with particularly sensitive cell populations, a validated commercial kit may be the more prudent choice. It is crucial to validate the chosen lysis method for its impact on the specific leukocyte subpopulations and functional assays of interest to ensure the generation of reliable and accurate data.

References

A Comparative Analysis of Ammonium Chloride's Impact on Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the effects of ammonium (B1175870) chloride (NH₄Cl) on various cell lines. The data presented herein is compiled from multiple studies to facilitate an objective comparison of its performance in different cellular contexts, supported by experimental data and detailed protocols.

Comparative Effects of Ammonium Chloride on Cell Viability, Apoptosis, and Cell Cycle

The response of different cell lines to this compound exposure is highly variable, ranging from cytostatic to apoptotic effects. The following tables summarize the observed effects on cell viability, apoptosis, and cell cycle progression.

Table 1: Comparative Cytotoxicity of this compound on Different Cell Lines

Cell LineCell TypeEffectConcentrationIncubation TimeCitation
HGC-27Human Gastric CancerInhibition of proliferationDose-dependent24 hours[1][2]
MKN1Human Gastric CancerInhibition of proliferationDose-dependentNot Specified[2]
MKN45Human Gastric CancerInhibition of proliferationDose-dependentNot Specified[2]
JurkatHuman T-cell LeukemiaApoptosisMillimolar concentrationsNot Specified[3]
GH(4)Rat PituitaryMild growth inhibitionMillimolar concentrationsNot Specified[3]
LLC-PK(1)Pig Kidney EpithelialPrevention of growth, morphological changesMillimolar concentrationsNot Specified[3]
Ovine OocytesOvine GermlineDecreased maturation and blastocyst rate176 µM24 hours[4]
HeLaHuman Cervical CancerEnhanced cisplatin (B142131) cytotoxicityNot SpecifiedNot Specified[5]
MAC-TBovine Mammary EpithelialReduced cell viability, apoptosis, autophagyConcentration-dependentNot Specified[6]
A549, and othersVarious Cancer Cell LinesGrowth repressionDose-dependent3 days[7]

Table 2: Apoptosis Induction by this compound in Different Cell Lines

Cell LineCell TypeApoptotic EffectKey ObservationsCitation
JurkatHuman T-cell LeukemiaInduces apoptosisCell death following accumulation in S phase; may involve calcium mobilization.[3][3]
LLC-PK(1)Pig Kidney EpithelialNo apoptosis observedPrevents cell growth and causes morphological changes without inducing cell death.[3][3]
HeLaHuman Cervical CancerEnhances cisplatin-induced apoptosisIncreases the rate of apoptosis and activation of caspase-3 when combined with cisplatin.[5][5]
MAC-TBovine Mammary EpithelialInduces apoptosisPromotes apoptosis in a concentration-dependent manner.[6][6]

Table 3: Effect of this compound on Cell Cycle Progression

Cell LineCell TypeEffect on Cell CycleKey ObservationsCitation
HGC-27Human Gastric CancerS-phase accumulationInhibits the growth of gastric cells by arresting them in the S phase.[1][2][1][2]
JurkatHuman T-cell LeukemiaS-phase accumulationCells accumulate in the S phase before undergoing apoptosis.[3][3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable reproducibility.

Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on adherent cell lines.

Materials:

  • 96-well plates

  • Cell line of interest

  • Complete culture medium

  • This compound (NH₄Cl) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of this compound solution. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis and necrosis in cells treated with this compound using flow cytometry.

Materials:

  • 6-well plates or T25 flasks

  • Cell line of interest

  • Complete culture medium

  • This compound (NH₄Cl) stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks and allow them to attach overnight. Treat the cells with the desired concentrations of this compound for the specified duration. Include an untreated control.

  • Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect the cells by centrifugation. Also, collect the supernatant to include any floating apoptotic cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the cell cycle distribution of this compound-treated cells using flow cytometry.

Materials:

  • 6-well plates or T25 flasks

  • Cell line of interest

  • Complete culture medium

  • This compound (NH₄Cl) stock solution

  • 70% cold ethanol (B145695)

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with this compound as described in the apoptosis assay protocol.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Fixation: Wash the cells with PBS and then fix them by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways affected by this compound and a general experimental workflow for its study.

experimental_workflow cluster_prep Cell Culture & Treatment cluster_assays Cellular Assays cluster_analysis Data Analysis & Interpretation cell_culture Cell Line Seeding treatment This compound Treatment cell_culture->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treatment->cell_cycle data_analysis Flow Cytometry & Spectrophotometry cytotoxicity->data_analysis apoptosis->data_analysis cell_cycle->data_analysis interpretation Comparative Analysis of Cellular Effects data_analysis->interpretation

General experimental workflow for studying NH₄Cl effects.

mtor_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling nh4cl This compound (NH₄Cl) integrin Integrin β1 nh4cl->integrin activates fak FAK integrin->fak activates yes1 YES1 fak->yes1 activates pi3k PI3K yes1->pi3k activates mtorc2 mTORC2 pi3k->mtorc2 activates akt AKT mtorc2->akt phosphorylates (S473) tsc TSC Complex akt->tsc inhibits mtorc1 mTORC1 akt->mtorc1 activates tsc->mtorc1 inhibits proliferation Cell Proliferation mtorc1->proliferation promotes

This compound-induced mTORC1/mTORC2 signaling.

smad2_pathway cluster_treatment Treatment cluster_signaling Signaling Cascade in HCC Cells rapamycin Rapamycin smad2 p-SMAD2 rapamycin->smad2 induces nh4cl This compound (NH₄Cl) nh4cl->smad2 inhibits autophagy Autophagy smad2->autophagy promotes beclin1 Beclin-1 autophagy->beclin1 atg7 ATG7 autophagy->atg7 lc3 LC3 autophagy->lc3

NH₄Cl inhibits autophagy via SMAD2 in HCC cells.

References

Safety Operating Guide

Proper Disposal of Ammonium Chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of ammonium (B1175870) chloride is a critical aspect of laboratory operations. This guide provides essential information for researchers, scientists, and drug development professionals on the proper procedures for handling and disposing of ammonium chloride waste, emphasizing safety and regulatory compliance.

This compound (NH₄Cl), a common laboratory reagent, is classified as a hazardous substance that is harmful if swallowed and causes serious eye irritation.[1][2] It is also recognized as being toxic to aquatic life with long-lasting effects, making it imperative to prevent its release into the environment.[1][3] Therefore, direct disposal into drains, sewers, or waterways is not a recommended or compliant practice.[3]

Immediate Safety and Handling

Before proceeding with any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including protective gloves, clothing, and eye protection.[1][2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or fumes.[4] An emergency eyewash station and safety shower should be readily accessible.[1][5]

Occupational Exposure Limits

To underscore the importance of safe handling, the following table summarizes the occupational exposure limits for this compound fumes. Adherence to these limits is crucial to minimize health risks.

Regulatory BodyExposure Limit TypeConcentration
OSHAPermissible Exposure Limit (PEL) - 8-hour Time-Weighted Average (TWA)10 mg/m³
ACGIHThreshold Limit Value (TLV) - 8-hour TWA10 mg/m³
ACGIHShort-Term Exposure Limit (STEL)20 mg/m³
NIOSHRecommended Exposure Limit (REL) - 10-hour TWA10 mg/m³
NIOSHShort-Term Exposure Limit (STEL)20 mg/m³

Source:[6]

Step-by-Step Disposal Protocol

The standard and most recommended procedure for the disposal of this compound from a laboratory setting is through a licensed hazardous waste disposal company. This ensures compliance with federal, state, and local environmental regulations.[3]

Experimental Protocol for Waste Collection:

  • Segregation: Isolate this compound waste from other chemical waste streams to prevent unintended reactions. This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[7]

  • Containerization: Place all solid and aqueous this compound waste into a clearly labeled, sealed, and compatible container. The container should be in good condition and appropriate for storing chemical waste.[3][4][8]

  • Labeling: The waste container must be accurately labeled as "Hazardous Waste: this compound." Include the full chemical name and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[4]

  • Arranging Disposal: Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the collection and proper disposal of the waste.[2][5][9]

While some sources may mention dilution and flushing for very small quantities, this is generally discouraged due to the ecotoxicity of this compound and may violate local wastewater regulations. The most prudent and compliant approach is to treat all this compound waste as hazardous and arrange for its professional disposal.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

AmmoniumChlorideDisposal cluster_start cluster_assessment Waste Assessment cluster_action Disposal Action cluster_final Final Disposal start Start: This compound Waste Generated assess_solid Is the waste solid This compound? start->assess_solid Solid Waste assess_solution Is the waste an aqueous solution of this compound? start->assess_solution Aqueous Waste collect_solid Collect in a labeled, sealed, compatible container. assess_solid->collect_solid collect_solution Collect in a labeled, sealed, compatible container. assess_solution->collect_solution store_waste Store in designated hazardous waste area. collect_solid->store_waste collect_solution->store_waste contact_ehs Contact EHS or licensed waste disposal company. store_waste->contact_ehs end End: Proper & Compliant Disposal contact_ehs->end

Caption: Decision workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal protocols and the chemical's Safety Data Sheet (SDS) for the most accurate and detailed guidance.

References

Essential Safety and Operational Guidance for Handling Ammonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides immediate and essential information for the safe handling and disposal of ammonium (B1175870) chloride, a compound that, while common, requires careful management to mitigate risks.

Ammonium chloride is a white crystalline salt that is harmful if swallowed and causes serious eye irritation.[1][2][3] It may also cause irritation to the skin and respiratory system.[1] Adherence to proper safety protocols is crucial to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE) and Engineering Controls

Proper selection and use of PPE, in conjunction with engineering controls, are the primary lines of defense against exposure to this compound.

Control TypeRequirementDetails
Engineering Controls Chemical Fume HoodWhenever possible, conduct work with this compound in a properly functioning chemical fume hood.[4]
VentilationEnsure the work area is well-ventilated, with good general ventilation (typically 10 air changes per hour).[1]
Safety StationsEyewash stations and safety showers must be readily accessible in the immediate vicinity of where this compound is handled.[5][6]
Eye and Face Protection GogglesWear chemical splash goggles that are ANSI-approved and properly fitting.[4][5][7]
Face ShieldA face shield should be worn in addition to goggles when there is a risk of splashing.[8]
Skin Protection GlovesChemical-resistant gloves are mandatory. Nitrile or natural rubber gloves are recommended.[4][8] It is advisable to wear two pairs of nitrile gloves.[4] Always inspect gloves before use and use proper removal techniques.[9]
Protective ClothingWear a lab coat, overalls, or other suitable protective clothing to prevent skin contact.[1][5][7]
ShoesSafety shoes are recommended.[7]
Respiratory Protection RespiratorIf engineering controls do not maintain airborne concentrations below exposure limits, or if dust is generated, a NIOSH-approved air-purifying particulate filter respirator (e.g., N95) should be used.[5][8]
Exposure Limits

Monitoring the concentration of airborne this compound fumes is important to ensure a safe working environment.

OrganizationExposure LimitDetails
OSHA 10 mg/m³Permissible Exposure Limit (PEL) calculated as an 8-hour time-weighted average (TWA).[5][10]
NIOSH 10 mg/m³Recommended Exposure Limit (REL) as a Time-Weighted Average (TWA).[9][10]
20 mg/m³Short-Term Exposure Limit (STEL).[9]
ACGIH 10 mg/m³Threshold Limit Value (TLV) as a Time-Weighted Average (TWA).[9]
20 mg/m³Short-Term Exposure Limit (STEL).[9]

Operational Plan for Handling this compound

Following a systematic procedure is critical for minimizing risks.

Step 1: Preparation and Precautionary Measures
  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[5]

  • Ensure Training: All personnel handling the substance must be trained on its hazards and the proper handling procedures.[5]

  • Assemble PPE: Put on all required personal protective equipment as detailed in the table above.

  • Verify Engineering Controls: Confirm that the chemical fume hood is operational and that eyewash stations and safety showers are unobstructed.[4][6]

  • Prepare Work Area: Ensure the workspace is clean and uncluttered.

Step 2: Handling and Usage
  • Avoid Dust and Fumes: Handle this compound in a way that minimizes the generation of dust and fumes.[4][6]

  • Prevent Contact: Avoid direct contact with the skin, eyes, and clothing.[1][4]

  • No Personal Items: Do not eat, drink, or smoke in the area where this compound is being handled.[1][10][11]

  • Labeling: Ensure all containers of this compound are clearly and accurately labeled.

Step 3: Post-Handling Procedures
  • Secure Containers: Tightly close all containers of this compound when not in use.[5][6]

  • Decontaminate: Clean the work surface thoroughly to remove any residual contamination.[1]

  • Remove PPE: Remove PPE carefully to avoid contaminating yourself. Dispose of single-use items like gloves properly.[9]

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling the chemical.[1][5][11]

Emergency and First-Aid Protocols

In case of accidental exposure, immediate and appropriate first-aid is crucial.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15-20 minutes, making sure to lift the upper and lower eyelids.[5][11] Remove contact lenses if it is safe to do so.[1] Seek immediate medical attention.[10]

  • Skin Contact: Remove any contaminated clothing.[11] Wash the affected skin area thoroughly with soap and water.[1] If irritation develops or persists, get medical attention.[10]

  • Inhalation: Move the affected person to an area with fresh air.[5][10] If breathing becomes difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[5] Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting.[5] Rinse the mouth thoroughly with water.[1][10] If the person is conscious, have them drink a glass of water.[7] Call a poison control center or a doctor for treatment advice immediately.[7][10]

Disposal Plan

This compound is toxic to aquatic life, so it is imperative that it is not released into the environment.[5][10]

  • Waste Collection: Collect all this compound waste, including contaminated materials, in a clearly labeled, sealed, and appropriate container for chemical waste.[1][7]

  • Regulatory Compliance: Dispose of the waste in strict accordance with all applicable federal, state, and local environmental regulations.[5][11] Do not pour it down the drain or into sewers.[2][5]

  • Professional Disposal: Utilize an approved waste disposal company for the removal and disposal of the chemical waste.

This compound Handling Workflow

The following diagram illustrates the key steps and decision points for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Review SDS B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Don Appropriate PPE B->C D Handle in Fume Hood C->D E Minimize Dust Generation D->E F Avoid Contact E->F G Securely Close Container F->G Spill Spill or Exposure? F->Spill H Decontaminate Work Area G->H I Properly Remove PPE H->I J Wash Hands Thoroughly I->J K Collect Waste in Labeled, Sealed Container J->K L Dispose via Approved Waste Management K->L Spill->G No Emergency Initiate Emergency First-Aid Protocol Spill->Emergency Yes Emergency->H After stabilization

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.